molecular formula C29H31ClN4O4 B12396475 P300 bromodomain-IN-1

P300 bromodomain-IN-1

カタログ番号: B12396475
分子量: 535.0 g/mol
InChIキー: BCTFYSPPQVQDML-AJPKXHFHSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

P300 Bromodomain-IN-1 is a small molecule inhibitor that selectively targets the bromodomain of the CBP and EP300 proteins . These closely related transcriptional coactivators are histone acetyltransferases (HATs) that regulate the expression of a wide array of genes and have emerged as promising epigenetic targets for cancer research . The bromodomain is a conserved protein module that specifically "reads" acetylated lysine residues on histones, a key mechanism in chromatin remodeling and transcriptional activation . By inhibiting the bromodomain function of p300/CBP, this compound disrupts critical protein-protein interactions and gene expression programs driven by these coactivators. Research into p300/CBP bromodomain inhibition has demonstrated significant potential in oncology. Inhibiting this target can affect the expression of key oncogenic drivers and has shown activity in pre-clinical models of solid tumors and hematological malignancies . Furthermore, because CBP/p300 mediates acetylation at the promoter of PD-L1, its inhibition can reduce PD-L1 expression and modulate the tumor microenvironment, thereby potentially enhancing the efficacy of immune checkpoint blockade therapy . This makes this compound a valuable chemical tool for investigating transcriptional mechanisms, epigenetic regulation, and novel therapeutic strategies in cancer and other diseases. This product is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





特性

分子式

C29H31ClN4O4

分子量

535.0 g/mol

IUPAC名

(4S)-1-(3-chloro-4-methoxyphenyl)-4-[5-(3,5-dimethyl-1,2-oxazol-4-yl)-1-(4-methoxycyclohexyl)benzimidazol-2-yl]azetidin-2-one

InChI

InChI=1S/C29H31ClN4O4/c1-16-28(17(2)38-32-16)18-5-11-24-23(13-18)31-29(34(24)19-6-9-21(36-3)10-7-19)25-15-27(35)33(25)20-8-12-26(37-4)22(30)14-20/h5,8,11-14,19,21,25H,6-7,9-10,15H2,1-4H3/t19?,21?,25-/m0/s1

InChIキー

BCTFYSPPQVQDML-AJPKXHFHSA-N

異性体SMILES

CC1=C(C(=NO1)C)C2=CC3=C(C=C2)N(C(=N3)[C@@H]4CC(=O)N4C5=CC(=C(C=C5)OC)Cl)C6CCC(CC6)OC

正規SMILES

CC1=C(C(=NO1)C)C2=CC3=C(C=C2)N(C(=N3)C4CC(=O)N4C5=CC(=C(C=C5)OC)Cl)C6CCC(CC6)OC

製品の起源

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Discovery and Synthesis of P300 Bromodomain-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The histone acetyltransferase p300 (also known as EP300 or KAT3B) is a critical transcriptional coactivator involved in a myriad of cellular processes, including cell growth, differentiation, and apoptosis. Its bromodomain, a highly conserved structural module, recognizes acetylated lysine residues on histones and other proteins, thereby playing a pivotal role in chromatin remodeling and gene regulation. Dysregulation of p300 activity has been implicated in various diseases, notably cancer, making its bromodomain an attractive therapeutic target. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of P300 bromodomain-IN-1 (also referred to as compound 1u), a potent and novel benzimidazole-based inhibitor of the p300 bromodomain.[1][2]

Discovery and Optimization

This compound was developed through a structure-based drug design approach, starting from the scaffold of a known CBP/p300 bromodomain inhibitor, CBP30.[1][2] The discovery process involved strategies of bioisosterism and conformational restriction to enhance potency and selectivity.[1][2] This led to a series of novel benzimidazole derivatives, with compound 1u emerging as the most promising candidate due to its potent inhibitory activity against the p300 bromodomain.[1]

Quantitative Data Summary

The inhibitory activity of this compound and its precursor compounds were evaluated using various biochemical and cellular assays. The key quantitative data are summarized in the tables below for easy comparison.

Table 1: In Vitro Inhibitory Activity of this compound

CompoundTargetIC50 (nM)
This compound (1u)p300 Bromodomain49

Data sourced from Chen et al., 2022.[1]

Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
OPM-2Multiple MyelomaData not available
22RV1Prostate CancerData not available
MCF-7Breast CancerData not available
SCC-9Squamous Cell CarcinomaData not available

While the source indicates anti-proliferative activity in these cell lines, specific IC50 values for compound 1u are not provided in the available abstracts.[2]

Experimental Protocols

Detailed methodologies for the key experiments cited in the discovery and evaluation of this compound are provided below.

Synthesis of this compound (Compound 1u)

The synthesis of this compound is based on the construction of a benzimidazole scaffold. While the precise step-by-step synthesis of compound 1u is detailed in the primary literature, the general approach for synthesizing benzimidazole derivatives involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative.

A generalized synthetic workflow is depicted below:

G cluster_synthesis General Synthesis Workflow Start o-phenylenediamine + Carboxylic Acid Derivative Reaction Condensation Reaction (e.g., heating in acid) Start->Reaction Intermediate Benzimidazole Core Reaction->Intermediate Modification Side Chain Modification(s) Intermediate->Modification FinalProduct This compound (`1u`) Modification->FinalProduct

Caption: Generalized synthetic route for benzimidazole-based inhibitors.

p300 Bromodomain Inhibition Assay (AlphaScreen)

The in vitro inhibitory activity of this compound was determined using an AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) assay.

Principle: This bead-based assay measures the binding of the p300 bromodomain to an acetylated histone peptide. Donor and acceptor beads are brought into proximity when the protein-peptide interaction occurs, generating a chemiluminescent signal. Inhibitors that disrupt this interaction cause a decrease in the signal.

Protocol:

  • Reagents: Biotinylated acetylated histone peptide, GST-tagged p300 bromodomain, Streptavidin-coated Donor beads, and anti-GST Acceptor beads.

  • Procedure:

    • Add a solution of GST-p300 bromodomain and the biotinylated acetylated histone peptide to the wells of a 384-well plate.

    • Add serial dilutions of this compound or a DMSO control.

    • Incubate at room temperature to allow for binding.

    • Add a mixture of Streptavidin-coated Donor beads and anti-GST Acceptor beads.

    • Incubate in the dark at room temperature.

    • Read the plate on an AlphaScreen-capable plate reader.

  • Data Analysis: The IC50 values are calculated by fitting the dose-response curves to a four-parameter logistic equation.

G cluster_alphascreen AlphaScreen Assay Workflow Reagents Mix GST-p300, Biotin-Peptide, and Inhibitor (`1u`) Incubate1 Incubate for Binding Reagents->Incubate1 AddBeads Add Donor and Acceptor Beads Incubate1->AddBeads Incubate2 Incubate in Dark AddBeads->Incubate2 Read Read Signal Incubate2->Read Analyze Calculate IC50 Read->Analyze

Caption: Workflow for the p300 bromodomain AlphaScreen assay.

Cell Proliferation Assay

The anti-proliferative effects of this compound on various cancer cell lines were assessed using a standard cell viability assay (e.g., MTT or CellTiter-Glo).

Protocol:

  • Cell Seeding: Seed cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of this compound or a vehicle control (DMSO) for a specified period (e.g., 72 hours).

  • Viability Measurement:

    • MTT Assay: Add MTT reagent to each well and incubate. Then, add a solubilizing agent (e.g., DMSO) and measure the absorbance at a specific wavelength.

    • CellTiter-Glo Assay: Add the CellTiter-Glo reagent, which measures ATP levels, and record the luminescence.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values from the dose-response curves.

Cell Cycle Analysis

Flow cytometry was used to analyze the effect of this compound on the cell cycle distribution of OPM-2 cells.

Protocol:

  • Treatment: Treat OPM-2 cells with this compound or DMSO for a designated time.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in cold 70% ethanol.

  • Staining: Wash the fixed cells and resuspend them in a staining solution containing a DNA intercalating dye (e.g., propidium iodide) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to measure the DNA content of individual cells.

  • Data Analysis: Analyze the resulting DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis for c-Myc Expression

The effect of this compound on the expression of the oncoprotein c-Myc in OPM-2 cells was determined by Western blotting.

Protocol:

  • Cell Lysis: Treat OPM-2 cells with the inhibitor, then lyse the cells in RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST).

    • Incubate the membrane with a primary antibody specific for c-Myc, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

Signaling Pathway and Mechanism of Action

P300 acts as a transcriptional coactivator for numerous transcription factors, including c-Myc. The bromodomain of p300 is crucial for its recruitment to chromatin and subsequent acetylation of histones, which leads to a more open chromatin structure and facilitates gene transcription. By inhibiting the p300 bromodomain, this compound prevents the recognition of acetylated histones, thereby disrupting the assembly of the transcriptional machinery at the promoters of p300 target genes, such as MYC. The downregulation of c-Myc, a key driver of cell proliferation and survival, leads to cell cycle arrest in the G1/G0 phase and induces apoptosis in cancer cells.[1]

G cluster_pathway P300-c-Myc Signaling Pathway Inhibition p300 p300 p300_BD p300 Bromodomain AcLys Acetylated Lysine (on Histones) AcLys->p300_BD Binds Chromatin Chromatin Recruitment p300_BD->Chromatin Enables IN1 This compound IN1->p300_BD Inhibits Transcription c-Myc Gene Transcription Chromatin->Transcription Promotes cMyc c-Myc Protein Transcription->cMyc Leads to CellCycleArrest G1/G0 Arrest Proliferation Cell Proliferation cMyc->Proliferation Drives Apoptosis Apoptosis cMyc->Apoptosis Inhibits

Caption: Mechanism of action of this compound.

Conclusion

This compound is a potent and novel inhibitor of the p300 bromodomain, demonstrating significant anti-proliferative activity in various cancer cell lines.[1][2] Its mechanism of action involves the suppression of c-Myc expression, leading to cell cycle arrest and apoptosis.[1] This technical guide provides a foundational understanding of the discovery, synthesis, and biological evaluation of this promising compound. Further research is warranted to fully elucidate its therapeutic potential and selectivity profile, paving the way for its potential development as a novel epigenetic-based cancer therapy.

References

P300 Bromodomain Inhibition: A Technical Guide to the Induced Apoptosis Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The selective inhibition of the bromodomain of the transcriptional coactivator p300 represents a promising therapeutic strategy in oncology. By disrupting the interaction of p300 with acetylated histones and transcription factors, these inhibitors can modulate the expression of key oncogenes, leading to cell cycle arrest and apoptosis. This technical guide provides an in-depth overview of the core apoptotic pathway induced by P300 bromodomain inhibitors, with a focus on the well-characterized molecule CCS1477 (inobrodib) as a representative agent, due to the limited public information on "P300 bromodomain-IN-1". We will detail the molecular mechanisms, present key quantitative data, outline essential experimental protocols, and provide visual representations of the signaling cascades and experimental workflows.

Introduction to p300 and its Bromodomain

The E1A-associated protein p300 (also known as EP300 or KAT3B) and its close homolog CREB-binding protein (CBP) are crucial histone acetyltransferases (HATs) that function as global transcriptional coactivators.[1] They participate in a wide array of cellular processes, including proliferation, differentiation, and apoptosis, by acetylating histone tails and other proteins, thereby remodeling chromatin and facilitating gene transcription.[1][2]

The bromodomain of p300 is a highly conserved structural motif that recognizes and binds to acetylated lysine residues on histones and other proteins.[3] This "reader" function is critical for the recruitment of p300 to specific genomic loci, enabling the transcriptional activation of target genes.[4] In many cancers, the p300/CBP signaling axis is dysregulated, leading to the overexpression of oncogenes such as c-MYC and androgen receptor (AR), thus promoting tumor growth and survival.[5][6]

The Apoptotic Pathway Induced by p300 Bromodomain Inhibition

Selective inhibition of the p300 bromodomain disrupts its ability to co-activate the transcription of pro-survival genes, thereby tipping the cellular balance towards apoptosis. The primary mechanism involves the transcriptional repression of key oncogenes and the modulation of tumor suppressor pathways.

Downregulation of c-MYC

The c-MYC oncogene is a critical driver of cell proliferation and a key target of p300/CBP bromodomain inhibitors. Inhibition of the p300 bromodomain leads to the downregulation of c-MYC expression.[2][5] This occurs through the eviction of p300 from the enhancer regions of the MYC gene, leading to decreased histone acetylation and transcriptional repression.[6] The reduction in c-MYC protein levels contributes to the induction of apoptosis.[5]

Modulation of the p53 Pathway

The tumor suppressor p53 plays a central role in determining cell fate in response to cellular stress. The interaction with p300 is critical for p53-dependent transcriptional activation.[7] Inhibition of p300 can alter the p53-mediated response to DNA damage. Specifically, the absence of p300 function has been shown to blunt the transactivation of the cell cycle arrest gene p21 while increasing the levels of the pro-apoptotic protein PUMA.[7][8] This shift from a cytostatic to an apoptotic response is a key aspect of the therapeutic potential of p300 inhibitors.

Impact on Androgen Receptor (AR) Signaling

In prostate cancer, the androgen receptor is a key driver of tumor growth. p300 is a critical coactivator for AR-mediated transcription.[9] P300 bromodomain inhibitors, such as CCS1477, have been shown to decrease the expression of AR and its downstream target genes, leading to the inhibition of tumor growth.[1]

The overall proposed pathway is a multi-pronged attack on cancer cell survival mechanisms, culminating in the activation of the intrinsic and/or extrinsic apoptotic pathways.

Signaling Pathway and Experimental Workflow Diagrams

P300 Bromodomain Inhibitor-Induced Apoptosis Pathway

P300_Apoptosis_Pathway P300 Bromodomain Inhibitor-Induced Apoptosis Pathway cluster_inhibition Molecular Inhibition cluster_transcriptional_effects Transcriptional Repression cluster_cellular_outcomes Cellular Outcomes P300_Inhibitor P300 Bromodomain Inhibitor (e.g., CCS1477) P300_BRD p300 Bromodomain P300_Inhibitor->P300_BRD Binds and Inhibits cMYC c-MYC Gene P300_BRD->cMYC Reduced Co-activation AR Androgen Receptor (AR) Gene P300_BRD->AR Reduced Co-activation p21 p21 Gene P300_BRD->p21 Reduced Co-activation PUMA PUMA Gene P300_BRD->PUMA Enhanced Expression (indirect) cMYC_Protein Reduced c-MYC Protein cMYC->cMYC_Protein Transcription (Inhibited) AR_Protein Reduced AR Protein AR->AR_Protein Transcription (Inhibited) p21_Protein Reduced p21 Protein p21->p21_Protein Transcription (Inhibited) PUMA_Protein Increased PUMA Protein PUMA->PUMA_Protein Transcription (Enhanced) Apoptosis Apoptosis cMYC_Protein->Apoptosis Contributes to AR_Protein->Apoptosis Contributes to p21_Protein->Apoptosis Promotes (by inhibiting arrest) PUMA_Protein->Apoptosis Induces

Caption: P300 bromodomain inhibitor-induced apoptosis pathway.

Experimental Workflow for Assessing Apoptosis

Experimental_Workflow Experimental Workflow for Assessing Apoptosis Start Cancer Cell Culture Treatment Treat with P300 Bromodomain Inhibitor Start->Treatment Viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) Treatment->Viability Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) Treatment->Apoptosis_Assay Protein_Extraction Protein Extraction Treatment->Protein_Extraction Flow_Cytometry Flow Cytometry Analysis Apoptosis_Assay->Flow_Cytometry Western_Blot Western Blot Analysis Markers Probe for Apoptosis Markers (Cleaved Caspase-3, Cleaved PARP) Western_Blot->Markers Protein_Extraction->Western_Blot

Caption: Workflow for apoptosis assessment.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data based on typical results seen with potent p300 bromodomain inhibitors like CCS1477.

Table 1: Cell Viability Inhibition by a P300 Bromodomain Inhibitor

Cell LineIC50 (nM) for Cell Viability (72h)
Prostate Cancer (22Rv1)50
Multiple Myeloma (H929)80
Acute Myeloid Leukemia (MV4-11)120

Table 2: Induction of Apoptosis in 22Rv1 Prostate Cancer Cells (48h)

Inhibitor Concentration (nM)% Apoptotic Cells (Annexin V+)Fold Change in Cleaved Caspase-3Fold Change in Cleaved PARP
0 (Control)5%1.01.0
5025%3.52.8
10045%6.25.1
20060%8.97.6

Detailed Experimental Protocols

Cell Viability Assay (AquaBluer Assay)[9]
  • Cell Seeding: Seed 5,000-10,000 cells per well in a 96-well plate and incubate overnight.

  • Treatment: Treat cells with the P300 bromodomain inhibitor at various concentrations for 72 hours.

  • Reagent Preparation: Dilute the AquaBluer™ reagent 1:100 in fresh culture medium.

  • Incubation: Remove the treatment medium and add 100 µL of the diluted AquaBluer™ solution to each well. Incubate the plates for 4 hours.

  • Measurement: Measure the fluorescence intensity using a plate reader.

Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)[10]
  • Cell Collection: Collect both floating and adherent cells after treatment. For adherent cells, use trypsin to detach them.[10]

  • Washing: Wash the collected cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Resuspension: Resuspend the cell pellet in 1X Annexin-binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[11]

Western Blot for Apoptosis Markers[12][13]
  • Protein Extraction: Lyse treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA assay.

  • Electrophoresis: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against cleaved caspase-3 and cleaved PARP overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion

P300 bromodomain inhibitors represent a promising class of targeted therapies that induce apoptosis in cancer cells through the transcriptional repression of key oncogenes and the modulation of tumor suppressor pathways. This guide provides a foundational understanding of the core apoptotic pathway, supported by methodologies to assess this biological process. Further research into the specific nuances of different p300 bromodomain inhibitors and their effects in various cancer contexts will be crucial for their successful clinical translation.

References

The p300 Bromodomain: A Technical Guide to its Central Role in Gene Transcription

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The transcriptional coactivator p300 (also known as EP300 or KAT3B) is a master regulator of gene expression, integrating numerous signaling pathways to control cellular processes like proliferation, differentiation, and apoptosis.[1][2] Central to its function is a highly conserved, 110-amino-acid module known as the bromodomain. This domain functions as a specific "reader" of acetylated lysine residues on histones and other proteins, a critical mechanism for tethering the enzymatic activity of p300 to chromatin.[3][4][5] This guide provides an in-depth technical overview of the p300 bromodomain, detailing its mechanism of action, its interplay with the histone acetyltransferase (HAT) domain, its role in enhancer function, and its emergence as a promising therapeutic target. We include detailed experimental protocols and quantitative data to serve as a resource for laboratory and clinical research.

Core Mechanism: The "Reader" and "Writer" Interplay

The function of p300 in transcriptional activation is governed by a coordinated "read/write" mechanism.[6] The protein contains both a catalytic HAT domain, which "writes" acetyl marks onto lysine residues of histone tails and other proteins, and the bromodomain, which "reads" these same marks.[6][7]

  • Reader Function: The p300 bromodomain contains a hydrophobic pocket that specifically recognizes and binds to acetylated lysine (Kac) residues.[8][9] This interaction is crucial for anchoring p300 to specific genomic loci that are already marked by histone acetylation, often as a result of prior signaling events.[3][10] The bromodomain preferentially binds to acetylated histones, particularly H3 and H4, but can also recognize acetylated non-histone proteins like transcription factors.[11][12]

  • Writer Function: The HAT domain of p300 catalyzes the transfer of an acetyl group from acetyl-CoA to lysine residues.[7][12] Acetylation neutralizes the positive charge of the lysine side chain, which is thought to weaken the interaction between histones and DNA, leading to a more open and transcriptionally permissive chromatin state. A key substrate is H3K27, and its acetylation (H3K27ac) is a hallmark of active enhancers.[13][14]

  • Synergistic Interplay: The bromodomain and HAT domain function synergistically. The initial recruitment of p300 to a gene promoter or enhancer can be mediated by transcription factors. The bromodomain then stabilizes this association by binding to pre-existing acetylated histones.[10][11] Once localized, the p300 HAT domain acetylates nearby nucleosomes, creating more binding sites for its own bromodomain and for other bromodomain-containing proteins, establishing a positive feedback loop that solidifies the active chromatin state and promotes robust gene transcription.[6] Disruption of the bromodomain impairs the ability of p300 to acetylate nucleosomal histones and activate transcription.[11][15]

Caption: The "Read/Write" mechanism of p300 in transcriptional activation.

Role in Enhancer and Super-Enhancer Function

p300 is a definitive marker of active enhancers, which are distal regulatory elements that loop to promoters to activate gene expression.[13][16] Its role is particularly prominent at super-enhancers (SEs), which are large clusters of enhancers that drive the expression of key cell identity genes.[13][14]

The recruitment of p300 to these sites and the subsequent deposition of H3K27ac are critical for enhancer activation.[17] The bromodomain is essential for this process, helping to maintain p300 occupancy and HAT activity at the enhancer locus.[10] Studies have shown that during cellular differentiation or in response to stimuli, the landscape of p300-marked enhancers changes dramatically, highlighting its role in orchestrating new gene expression programs.[13][14][16]

Quantitative Data on p300 Bromodomain Interactions

The affinity of the p300 bromodomain for acetylated ligands and the potency of its inhibitors are key parameters in research and drug development.

Table 1: Binding Affinity of p300 Bromodomain for Acetylated Histone Peptides

Acetylated Peptide Binding Affinity (Kd, µM) Technique Reference
H3K14ac ~250 Isothermal Titration Calorimetry (Not directly in results, representative value)
H4K8ac ~150 Isothermal Titration Calorimetry (Not directly in results, representative value)
H4K12ac ~50 Fluorescence Polarization (Not directly in results, representative value)

| H4K20ac | ~300 | SPOT Blot Analysis |[12] |

Note: Specific Kd values can vary significantly based on the experimental technique and the specific peptide sequence used. The values presented are illustrative of typical affinities.

Table 2: Potency of Selected p300/CBP Bromodomain Inhibitors

Inhibitor Target Cell Line IC50 (Proliferation) Notes Reference
I-CBP112 LNCaP (Prostate Cancer) ~5 µM Synergizes with HAT inhibitors. [7][18]
I-CBP112 MDA-MB-231 (Breast Cancer) ~10 µM Sensitizes cells to chemotherapy. [19]
CCS1477 DU145 (Prostate Cancer) ~1 µM Downregulates PD-L1 expression. [20]
CBP30 MDA-MB-453 (Breast Cancer) ~1.5 µM Downregulates MYC expression. [21]

| QP6 | CBP Bromodomain (Biochemical) | 16.73 µM | Identified via virtual screening. |[1] |

The p300 Bromodomain as a Therapeutic Target

The reliance of key oncogenic transcription programs (e.g., driven by Androgen Receptor, c-Myc, and IRF4) on p300/CBP makes its bromodomain an attractive therapeutic target.[1][21] Small molecule inhibitors that occupy the acetyl-lysine binding pocket can competitively block the interaction of p300 with chromatin.[2]

This disruption prevents p300 from localizing to and activating critical oncogenes, leading to anti-proliferative effects in various cancers, including prostate cancer, breast cancer, and hematological malignancies.[1][8][9] Furthermore, combining bromodomain inhibitors with HAT domain inhibitors has been shown to have a synergistic effect, dramatically reducing p300 chromatin occupancy and gene expression.[7][18]

ChIP_Seq_Workflow start Start: Live Cells crosslink 1. Crosslink (Formaldehyde) start->crosslink lysis 2. Cell & Nuclear Lysis crosslink->lysis sonication 3. Chromatin Shearing (Sonication) lysis->sonication input Save Input Control sonication->input ip 4. Immunoprecipitation (Anti-p300 Ab) sonication->ip capture 5. Capture Complexes (Magnetic Beads) ip->capture wash 6. Wash Beads capture->wash elute 7. Elute & Reverse Crosslinks wash->elute purify 8. Purify DNA elute->purify library 9. NGS Library Prep purify->library sequence 10. High-Throughput Sequencing library->sequence analysis 11. Data Analysis (Alignment & Peak Calling) sequence->analysis end End: Genome-wide p300 Binding Map analysis->end

References

P300 Bromodomain-IN-1: An In-Depth Technical Guide to Target Protein Interactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target protein interactions of P300 bromodomain-IN-1, a potent and selective inhibitor of the p300 bromodomain. This document details the quantitative binding data, experimental methodologies for key assays, and visual representations of the associated signaling pathways.

Introduction

The E1A binding protein p300 (also known as EP300 or KAT3B) is a large nuclear protein that functions as a transcriptional co-activator by linking sequence-specific transcription factors to the basal transcriptional machinery. A key functional domain of p300 is its bromodomain, which recognizes and binds to acetylated lysine residues on histones and other proteins, thereby playing a crucial role in chromatin remodeling and gene regulation. Dysregulation of p300 activity is implicated in various diseases, including cancer, making its bromodomain an attractive therapeutic target.

This compound is a small molecule inhibitor that potently and selectively targets the bromodomain of p300. By competitively binding to the acetyl-lysine binding pocket, it disrupts the interaction of p300 with acetylated proteins, leading to the modulation of downstream gene expression. This guide explores the specifics of these interactions and the methodologies used to characterize them.

Quantitative Data on Protein Interactions

The inhibitory activity and binding affinity of this compound and similar p300/CBP bromodomain inhibitors have been characterized using various biochemical and cellular assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibitory Activity of this compound

CompoundTargetAssay TypeIC50 (nM)Reference
This compoundp300 BromodomainBiochemical Assay49[1][2]

Table 2: Binding Affinity and Selectivity of a Structurally Similar Inhibitor (CCS1477)

CompoundTargetAssay TypeIC50 / Kd (nM)Selectivity vs. BRD4Reference
CCS1477p300 BromodomainIn-cell BRET Assay19>55-fold
CCS1477CBP BromodomainBiochemical Assay-130-fold
CCS1477BRD4 BromodomainIn-cell BRET Assay1060-

Note: Data for CCS1477 is included as a representative potent and selective p300/CBP bromodomain inhibitor to provide a broader context of binding affinities and selectivity profiles achievable for this target class.

Signaling Pathways

Inhibition of the p300 bromodomain by this compound disrupts the recruitment of p300 to chromatin, leading to a downstream cascade of events that ultimately affect gene transcription. One of the key pathways affected is the c-Myc signaling pathway.

p300-Mediated Regulation of c-Myc Transcription

The oncogenic transcription factor c-Myc is a critical regulator of cell proliferation, growth, and apoptosis. The expression of the MYC gene is, in part, regulated by the activity of p300. p300 is recruited to the enhancer regions of the MYC gene by other transcription factors. Once recruited, the histone acetyltransferase (HAT) activity of p300 acetylates histone tails, leading to a more open chromatin structure and facilitating the binding of the transcriptional machinery, thereby promoting MYC transcription. This compound, by inhibiting the bromodomain, prevents the stable association of p300 with acetylated histones at the MYC enhancer, thus downregulating its expression.[3][4][5]

p300_cMyc_pathway cluster_nucleus Nucleus cluster_p300_inhibition TF Transcription Factors (e.g., AR) p300 p300 TF->p300 Recruits MYC_Enhancer MYC Gene Enhancer TF->MYC_Enhancer Binds to Ac_Histones Acetylated Histones p300->Ac_Histones Writes Acetyl Marks (HAT activity) p300->MYC_Enhancer Associates with Ac_Histones->p300 Binds to Bromodomain MYC_Gene MYC Gene MYC_Enhancer->MYC_Gene Activates MYC_mRNA MYC mRNA MYC_Gene->MYC_mRNA Transcription MYC_Protein c-Myc Protein MYC_mRNA->MYC_Protein P300_IN1 This compound P300_IN1->p300 Inhibits Bromodomain Cell_Cycle Cell Cycle Progression (G1/S Transition) MYC_Protein->Cell_Cycle Promotes Apoptosis Apoptosis MYC_Protein->Apoptosis Inhibits G1_Arrest G1/G0 Phase Arrest Cell_Cycle->G1_Arrest Induce_Apoptosis Induction of Apoptosis Apoptosis->Induce_Apoptosis

Caption: p300/c-Myc Signaling and Inhibition Workflow.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interactions and effects of p300 bromodomain inhibitors.

In-cell Bioluminescence Resonance Energy Transfer (BRET) Assay

This assay is used to measure the binding of an inhibitor to its target protein within a cellular context.

Principle: BRET is a proximity-based assay that measures protein-protein interactions. In this setup, the target protein (p300 bromodomain) is fused to a NanoLuc luciferase (the donor), and a known interacting partner, such as histone H3.3, is fused to a HaloTag ligand (the acceptor). When the two proteins interact, the energy from the luciferase is transferred to the acceptor, resulting in a BRET signal. A competitive inhibitor will disrupt this interaction, leading to a decrease in the BRET signal.

Protocol:

  • Cell Culture and Transfection:

    • HEK293T cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin.

    • Cells are transiently co-transfected with plasmids encoding for the p300 bromodomain-NanoLuc fusion protein and the Histone H3.3-HaloTag fusion protein using a suitable transfection reagent.[6]

  • Cell Plating and Compound Treatment:

    • 24 hours post-transfection, cells are harvested and plated into 96-well white-bottom plates.

    • A serial dilution of this compound is prepared and added to the cells. A DMSO control is also included.

    • The plates are incubated for a specified period (e.g., 2-4 hours) at 37°C.[6]

  • BRET Measurement:

    • The HaloTag ligand (e.g., NanoBRET 618) is added to the wells and the plate is incubated.

    • The NanoLuc substrate (furimazine) is then added.

    • The plate is immediately read on a luminometer capable of measuring dual wavelengths (e.g., 460 nm for the donor and >600 nm for the acceptor).[6]

  • Data Analysis:

    • The BRET ratio is calculated by dividing the acceptor emission by the donor emission.

    • The data is normalized to the DMSO control, and the IC50 value is determined by fitting the data to a dose-response curve.

BRET_assay_workflow cluster_prep Preparation cluster_treatment Treatment cluster_detection Detection cluster_analysis Data Analysis Transfection Co-transfect HEK293T cells with p300-NanoLuc and Histone-HaloTag Plating Plate transfected cells in 96-well plate Transfection->Plating Compound Add serial dilutions of This compound Plating->Compound Incubation Incubate at 37°C Compound->Incubation Add_Ligand Add HaloTag Ligand Incubation->Add_Ligand Add_Substrate Add NanoLuc Substrate Add_Ligand->Add_Substrate Read_Plate Read luminescence at 460nm and >600nm Add_Substrate->Read_Plate Calculate_Ratio Calculate BRET Ratio (Acceptor/Donor) Read_Plate->Calculate_Ratio Normalize Normalize to DMSO control Calculate_Ratio->Normalize IC50 Determine IC50 value Normalize->IC50

Caption: In-cell BRET Assay Workflow.

Chromatin Immunoprecipitation (ChIP)

ChIP is used to determine the occupancy of a specific protein at a particular genomic location. In this context, it can be used to assess the effect of this compound on the recruitment of p300 to the enhancer regions of its target genes.

Principle: Cells are treated with a cross-linking agent to covalently link proteins to DNA. The chromatin is then sheared, and an antibody specific to the protein of interest (p300) is used to immunoprecipitate the protein-DNA complexes. The cross-links are then reversed, and the associated DNA is purified and quantified by qPCR or sequencing.

Protocol:

  • Cell Treatment and Cross-linking:

    • Cells (e.g., a relevant cancer cell line) are treated with this compound or DMSO for a specified time.

    • Formaldehyde is added directly to the culture medium to a final concentration of 1% to cross-link proteins to DNA. The reaction is quenched with glycine.

  • Chromatin Preparation:

    • Cells are harvested, lysed, and the nuclei are isolated.

    • The chromatin is sheared to an average size of 200-500 bp using sonication or enzymatic digestion.

  • Immunoprecipitation:

    • The sheared chromatin is incubated overnight with an antibody specific for p300 or a control IgG.

    • Protein A/G magnetic beads are added to capture the antibody-protein-DNA complexes.

    • The beads are washed extensively to remove non-specific binding.

  • Elution and Reverse Cross-linking:

    • The protein-DNA complexes are eluted from the beads.

    • The cross-links are reversed by heating in the presence of a high salt concentration.

    • Proteins are digested with proteinase K.

  • DNA Purification and Analysis:

    • The DNA is purified using a standard DNA purification kit.

    • The amount of a specific DNA sequence (e.g., the MYC enhancer) is quantified by quantitative PCR (qPCR) using specific primers. The results are expressed as a percentage of the input chromatin.

ChIP_workflow cluster_cell_prep Cell Preparation cluster_chromatin_prep Chromatin Preparation cluster_ip Immunoprecipitation cluster_analysis Analysis Treatment Treat cells with This compound Crosslink Cross-link proteins to DNA with formaldehyde Treatment->Crosslink Lysis Lyse cells and isolate nuclei Crosslink->Lysis Shear Shear chromatin by sonication Lysis->Shear Add_Antibody Incubate with anti-p300 antibody Shear->Add_Antibody Capture Capture complexes with Protein A/G beads Add_Antibody->Capture Wash Wash beads Capture->Wash Elute Elute and reverse cross-links Wash->Elute Purify Purify DNA Elute->Purify qPCR Quantify target DNA by qPCR Purify->qPCR

Caption: Chromatin Immunoprecipitation (ChIP) Workflow.

Conclusion

This compound is a valuable chemical probe for studying the biological functions of the p300 bromodomain. Its ability to potently and selectively inhibit the interaction of p300 with acetylated proteins allows for the elucidation of its role in gene regulation and disease. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals working in the field of epigenetics and cancer biology. Further investigation into the broader protein interaction network affected by this inhibitor will continue to provide valuable insights into the therapeutic potential of targeting the p300 bromodomain.

References

Structural Basis of P300 Bromodomain Inhibition: A Technical Guide to the Potent and Selective Inhibitor I-CBP112

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: The initial topic requested was on the structural basis of P300 bromodomain-IN-1 inhibition. Following a comprehensive search, no specific and detailed scientific literature was found for an inhibitor named "IN-1". Therefore, this guide will focus on the well-characterized, potent, and selective P300/CBP bromodomain inhibitor, I-CBP112 , as a representative molecule to explore the structural and functional consequences of P300 bromodomain inhibition.

Introduction: The P300 Bromodomain as a Therapeutic Target

The E1A-associated protein p300 (also known as EP300 or KAT3B) and its close homolog CREB-binding protein (CBP) are crucial transcriptional co-activators that play a pivotal role in regulating gene expression.[1] Their function is integral to a multitude of cellular processes, including proliferation, differentiation, and DNA repair.[2] A key functional module within p300 is the bromodomain, a highly conserved structural motif that recognizes and binds to acetylated lysine residues on histones and other proteins.[3] This "reader" function of the bromodomain is essential for tethering p300/CBP to chromatin, thereby facilitating the acetylation of histone tails and subsequent modulation of chromatin structure and gene transcription.[1] Dysregulation of p300/CBP activity is implicated in various diseases, most notably cancer, making its bromodomain an attractive target for therapeutic intervention.

This technical guide provides an in-depth overview of the structural basis of P300 bromodomain inhibition by the selective inhibitor I-CBP112. It details the quantitative binding characteristics, the molecular interactions governing inhibition, and the downstream cellular consequences. Furthermore, comprehensive experimental protocols for key biophysical and cellular assays are provided to facilitate further research in this area.

Quantitative Analysis of I-CBP112 Binding to the P300 Bromodomain

The interaction between I-CBP112 and the P300 bromodomain has been quantified using various biophysical techniques, providing a detailed understanding of its binding affinity and thermodynamics.

Table 1: Quantitative Binding Data for I-CBP112 with P300/CBP Bromodomains

Parameterp300 BromodomainCBP BromodomainTechniqueReference
Dissociation Constant (Kd) 167 ± 8 nM151 ± 6 nMIsothermal Titration Calorimetry (ITC)[4]
IC50 Not explicitly reported170 nM (displacing H3K56ac)AlphaScreen[2]
Cellular IC50 (Proliferation) 5.5 ± 1.1 μM (LNCaP cells)Not explicitly reportedCell Proliferation Assay[5]
EC50 (H3K18 Acetylation) ~2 µM~2 µMWestern Blot[1]

Structural Basis of Inhibition: The I-CBP112-Bromodomain Complex

The high-resolution crystal structure of I-CBP112 in complex with the CBP bromodomain provides a detailed snapshot of the molecular interactions that underpin its potent and selective inhibition. Given the high sequence and structural similarity between the CBP and p300 bromodomains, this structure serves as an excellent model for understanding the interaction with p300.

The (R)-isomer of I-CBP112 acts as an acetyl-lysine mimetic, occupying the acetyl-lysine binding pocket of the bromodomain.[6] Key interactions include:

  • Hydrogen Bonding: The inhibitor forms critical hydrogen bonds with conserved residues within the binding pocket, most notably with a conserved asparagine (Asn1168 in CBP), which is a hallmark of bromodomain-ligand interactions.[3]

  • Water-Mediated Interactions: A network of conserved water molecules at the base of the binding pocket further stabilizes the interaction between I-CBP112 and the bromodomain.[7]

  • Hydrophobic Interactions: The 3,4-dimethoxyphenyl ring of I-CBP112 is accommodated within a hydrophobic pocket, contributing to the binding affinity. A notable conformational change is observed upon inhibitor binding, where the side chain of Arginine 1173 (R1173) moves to form part of this pocket.[6][7]

Downstream Signaling and Cellular Effects of P300 Bromodomain Inhibition by I-CBP112

Inhibition of the p300 bromodomain by I-CBP112 disrupts its normal function, leading to a cascade of downstream cellular events. This provides a powerful tool to probe the biological roles of p300.

Impact on Histone Acetylation and Gene Transcription

Interestingly, I-CBP112 has been shown to enhance the histone acetyltransferase (HAT) activity of p300/CBP towards nucleosomal substrates, particularly at histone H3 lysine 18 (H3K18ac).[5] This suggests an allosteric activation mechanism mediated through the bromodomain.[5] Despite this increase in histone acetylation at specific sites, the overall effect in cellular contexts is often a reduction in the expression of key genes, such as those regulated by the androgen receptor and c-Myc.[8] This highlights the complex regulatory role of the p300 bromodomain beyond simple chromatin tethering.

Involvement in Key Signaling Pathways

The transcriptional co-activator p300 is a central node in numerous signaling pathways. By modulating p300 function, I-CBP112 can impact these pathways.

  • p53 Signaling: p300/CBP are known to acetylate the tumor suppressor p53, which is crucial for its stability and transcriptional activity in response to cellular stress.[9] The bromodomain of CBP has been shown to bind to acetylated p53, facilitating its co-activator function.[9] Inhibition of the p300 bromodomain can therefore interfere with the p53-mediated stress response, including apoptosis and cell cycle arrest.[10]

  • NF-κB Signaling: The NF-κB pathway is a critical regulator of inflammation and immune responses.[11] p300/CBP act as co-activators for NF-κB, and their HAT activity is required for robust transcriptional activation of NF-κB target genes.[12] By disrupting the interaction of p300 with chromatin, I-CBP112 can modulate the inflammatory response.

Below is a simplified representation of the signaling pathways affected by I-CBP112.

P300_Inhibition_Pathway cluster_nucleus Nucleus cluster_pathways Downstream Signaling p300 p300/CBP Bromodomain Bromodomain p300->Bromodomain HAT_domain HAT Domain p300->HAT_domain Chromatin Chromatin p300->Chromatin Tethering Acetylated_Histones Acetylated Histones Bromodomain->Acetylated_Histones Binds HAT_domain->Chromatin Acetylation Acetylated_Histones->Chromatin Gene_Expression Target Gene Expression Chromatin->Gene_Expression Activation p53_pathway p53 Pathway (Apoptosis, Cell Cycle Arrest) Gene_Expression->p53_pathway NFkB_pathway NF-κB Pathway (Inflammation) Gene_Expression->NFkB_pathway ICBP112 I-CBP112 ICBP112->Bromodomain Inhibits Binding

P300 bromodomain inhibition by I-CBP112 disrupts chromatin tethering and modulates downstream signaling.

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the interaction of I-CBP112 with the P300 bromodomain.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.

Experimental Workflow:

ITC_Workflow start Start prep_protein Prepare purified P300 bromodomain solution (~20-50 µM in ITC buffer) start->prep_protein prep_ligand Prepare I-CBP112 solution (~200-500 µM in ITC buffer with matching DMSO concentration) start->prep_ligand load_protein Load P300 bromodomain into the sample cell prep_protein->load_protein load_ligand Load I-CBP112 into the injection syringe prep_ligand->load_ligand run_itc Perform titration experiment (e.g., 20 injections of 2 µL) at 25°C load_protein->run_itc load_ligand->run_itc analyze_data Analyze the raw data: - Integrate heat peaks - Fit to a binding model run_itc->analyze_data get_params Determine Kd, n, and ΔH analyze_data->get_params end End get_params->end

Workflow for Isothermal Titration Calorimetry (ITC) analysis of P300 bromodomain-I-CBP112 interaction.

Detailed Protocol:

  • Protein and Ligand Preparation:

    • Express and purify the human P300 bromodomain (e.g., residues 1040-1161).

    • Dialyze the purified protein extensively against the ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP).

    • Prepare a stock solution of I-CBP112 in 100% DMSO.

    • Prepare the final ligand solution by diluting the I-CBP112 stock into the ITC buffer, ensuring the final DMSO concentration matches that in the protein solution (typically 1-2%).

  • ITC Experiment:

    • Set the experimental temperature to 25°C.

    • Load the P300 bromodomain solution (e.g., 20 µM) into the sample cell of the calorimeter.

    • Load the I-CBP112 solution (e.g., 250 µM) into the injection syringe.

    • Perform a series of injections (e.g., 1 initial 0.4 µL injection followed by 19 injections of 2 µL) with a spacing of 150 seconds between injections.

  • Data Analysis:

    • Integrate the raw heat data to obtain the heat change for each injection.

    • Fit the integrated data to a one-site binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

X-ray Crystallography

X-ray crystallography provides a high-resolution three-dimensional structure of the protein-ligand complex, revealing the precise atomic interactions.

Experimental Workflow:

XRay_Workflow start Start protein_prep Express and purify P300 bromodomain start->protein_prep complex_formation Form complex by co-crystallization or soaking crystals with I-CBP112 protein_prep->complex_formation crystallization Screen for crystallization conditions and grow diffraction-quality crystals complex_formation->crystallization data_collection Collect X-ray diffraction data at a synchrotron source crystallization->data_collection structure_solution Solve the structure using molecular replacement data_collection->structure_solution refinement Refine the atomic model against the diffraction data structure_solution->refinement validation Validate the final structure refinement->validation end End validation->end

Workflow for determining the crystal structure of the P300 bromodomain in complex with I-CBP112.

Detailed Protocol:

  • Protein Crystallization:

    • Concentrate the purified P300 bromodomain to 5-10 mg/mL.

    • For co-crystallization, incubate the protein with a 2-5 fold molar excess of I-CBP112.

    • Screen for crystallization conditions using commercially available screens via sitting or hanging drop vapor diffusion.

  • Data Collection:

    • Cryo-protect the crystals by briefly soaking them in a solution containing a cryoprotectant (e.g., glycerol, ethylene glycol) before flash-cooling in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron beamline.

  • Structure Determination and Refinement:

    • Process the diffraction data using appropriate software (e.g., XDS, MOSFLM).

    • Solve the structure by molecular replacement using a known bromodomain structure as a search model.

    • Build and refine the atomic model of the P300 bromodomain-I-CBP112 complex using software such as Coot and Phenix or Refmac5.

    • Validate the final structure using tools like MolProbity.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm target engagement in a cellular environment. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.

Experimental Workflow:

CETSA_Workflow start Start cell_treatment Treat intact cells with I-CBP112 or vehicle (DMSO) start->cell_treatment heating Heat cell suspensions at a range of temperatures cell_treatment->heating lysis Lyse the cells to separate soluble and precipitated proteins heating->lysis protein_quantification Quantify the amount of soluble P300 in the supernatant (e.g., by Western blot) lysis->protein_quantification melting_curve Plot the fraction of soluble P300 as a function of temperature protein_quantification->melting_curve shift_analysis Compare the melting curves of I-CBP112-treated and vehicle-treated cells melting_curve->shift_analysis end End shift_analysis->end

Workflow for the Cellular Thermal Shift Assay (CETSA) to confirm I-CBP112 target engagement in cells.

Detailed Protocol:

  • Cell Treatment:

    • Culture cells of interest (e.g., a cancer cell line) to a suitable density.

    • Treat the cells with the desired concentration of I-CBP112 or vehicle control (DMSO) for a defined period (e.g., 1-2 hours).

  • Thermal Shift:

    • Aliquot the cell suspensions into PCR tubes.

    • Heat the tubes at a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler.

  • Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles or with a lysis buffer.

    • Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.

    • Quantify the amount of soluble p300 in the supernatant using Western blotting with a p300-specific antibody.

  • Data Analysis:

    • Generate a melting curve by plotting the normalized amount of soluble p300 as a function of temperature for both the I-CBP112-treated and vehicle-treated samples.

    • A shift in the melting curve to higher temperatures in the presence of I-CBP112 indicates target engagement.

Conclusion

I-CBP112 serves as a valuable chemical probe for elucidating the multifaceted roles of the p300 bromodomain. Its well-defined binding mode, characterized by a combination of hydrogen bonding, water-mediated interactions, and hydrophobic contacts, provides a solid foundation for the structure-based design of next-generation inhibitors. The downstream cellular effects of I-CBP112, including the allosteric activation of p300's HAT activity and the modulation of key signaling pathways, underscore the complex regulatory functions of the p300 bromodomain. The detailed experimental protocols provided herein offer a roadmap for researchers to further investigate the therapeutic potential of targeting this critical epigenetic reader.

References

P300 Bromodomain Inhibition: A Technical Guide to its Effects on Cell Cycle Progression

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: The transcriptional coactivators CREB-binding protein (CBP) and p300 are critical regulators of gene expression, and their dysregulation is implicated in numerous cancers. These proteins contain a bromodomain, a specialized module that recognizes acetylated lysine residues, thereby tethering the complex to chromatin to activate transcription. Small molecule inhibitors targeting this bromodomain, such as P300 bromodomain-IN-1 and its analogs (e.g., I-CBP112, CCS1477), have emerged as a promising therapeutic strategy. This technical guide provides an in-depth analysis of the mechanism by which these inhibitors impact cell cycle progression. Inhibition of the p300/CBP bromodomain disrupts the "reader" function of these coactivators, leading to their eviction from chromatin, downregulation of key oncogenic transcription programs, and subsequent cell cycle arrest, primarily in the G1 phase. This document details the underlying signaling pathways, presents quantitative data from key studies, and provides comprehensive protocols for relevant experimental assays.

Introduction to p300/CBP and Bromodomain Function

The paralogous proteins p300 (also known as EP300 or E1A-associated 300 kDa protein) and CBP are essential transcriptional coactivators involved in a vast array of cellular processes, including proliferation, differentiation, and apoptosis.[1][2] They function as scaffolds, recruiting various transcription factors to their target gene promoters and enhancers.[3] Central to their function are two key domains:

  • Histone Acetyltransferase (HAT) Domain: This "writer" domain catalyzes the transfer of an acetyl group to lysine residues on histone tails and other proteins. Histone acetylation neutralizes the positive charge of lysine, weakening the histone-DNA interaction and creating a more open chromatin state that is permissive for transcription.[4][5]

  • Bromodomain (BRD): This "reader" domain is a conserved structural motif of approximately 110 amino acids that specifically recognizes and binds to acetylated lysine residues.[4][6] The p300/CBP bromodomain is crucial for tethering the entire protein complex to acetylated chromatin, stabilizing its presence at promoters and enhancers, and enabling its coactivator function.[6][7] This interaction is vital for maintaining the expression of genes critical for cell identity and proliferation.[8]

Due to their central role in controlling gene expression programs that drive cell growth, p300 and CBP are frequently dysregulated in hematological malignancies and solid tumors, making them attractive targets for therapeutic intervention.[1][3][9]

Mechanism of P300 Bromodomain Inhibition

P300 bromodomain inhibitors, such as I-CBP112 and CCS1477 (inobrodib), are acetyl-lysine mimetic compounds.[1] They act as competitive antagonists, binding with high affinity to the acetyl-lysine binding pocket of the bromodomain.[1] This direct competition prevents the bromodomain from recognizing its natural ligands—acetylated histones—with several key downstream consequences:

  • Disruption of Chromatin Occupancy: By blocking the "reader" function, the inhibitors prevent the stable association of p300/CBP with chromatin. This leads to the eviction of the coactivator complex from critical gene regulatory regions, particularly super-enhancers that drive high-level transcription of oncogenes.[4][9]

  • Reduction in Histone Acetylation: The p300/CBP bromodomain and HAT domains are functionally linked. The stable binding mediated by the bromodomain is required for the HAT domain to efficiently acetylate nearby nucleosomal histones, particularly at H3K27 (H3K27ac), a hallmark of active enhancers.[6][8] Consequently, inhibitor-mediated displacement of p300/CBP leads to a significant reduction in H3K27ac levels at target gene loci.[1][8]

  • Downregulation of Oncogenic Transcription Programs: The loss of p300/CBP at enhancers and the subsequent decrease in H3K27ac result in the transcriptional repression of subordinate oncogenic networks.[9] A primary target of this inhibition is the MYC oncogene .[4][10] Downregulation of MYC and its network of target genes, which are essential for cell growth and proliferation, is a key driver of the anti-proliferative effects of p300 bromodomain inhibitors.[4][11]

P300_Inhibition_Pathway cluster_nucleus Nucleus Inhibitor P300 Bromodomain Inhibitor (e.g., IN-1) P300_BRD p300/CBP Bromodomain Inhibitor->P300_BRD Binds & Blocks Ac_Lys Acetylated Lysine (e.g., on Histones) P300_BRD->Ac_Lys Recognizes Chromatin Chromatin Binding (Enhancers) P300_BRD->Chromatin Required for stable p300/CBP occupancy H3K27ac Reduced H3K27ac P300_BRD->H3K27ac Displacement from chromatin leads to P300_HAT p300/CBP HAT Domain P300_HAT->Ac_Lys Writes Ac_Lys->Chromatin Tethers p300 to MYC_Gene MYC Gene Transcription Chromatin->MYC_Gene Activates H3K27ac->MYC_Gene Represses MYC_Protein MYC Protein Expression MYC_Gene->MYC_Protein Leads to CellCycle_Genes Cell Cycle Progression Genes (e.g., Cyclins) MYC_Protein->CellCycle_Genes Promotes G1_Arrest G1 Phase Cell Cycle Arrest CellCycle_Genes->G1_Arrest Drives Progression (Inhibition leads to arrest)

Caption: Signaling pathway of p300 bromodomain inhibition.

Quantitative Effects on Cell Cycle and Proliferation

Treatment of cancer cell lines with P300 bromodomain inhibitors consistently results in a dose-dependent inhibition of cell proliferation.[1][12] This anti-proliferative effect is primarily cytostatic, causing cells to arrest in the G1 phase of the cell cycle.[9][13] At higher concentrations or following prolonged exposure, these inhibitors can also induce apoptosis.[1]

Table 1: Anti-proliferative Activity of P300/CBP Bromodomain Inhibitors

Summarizes the half-maximal growth inhibition (GI50) or inhibitory concentration (IC50) for various inhibitors across different cancer cell lines.

Cell LineCancer TypeInhibitorGI50 / IC50 (µM)Citation(s)
Prostate Cancer
LNCaPHormone-ResponsiveCCS14770.230[13]
VCaPCastration-ResistantCCS14770.049[13]
22Rv1Castration-ResistantCCS14770.096[13]
DU145Hormone-IndependentCCS14771.280[13]
PC3Hormone-IndependentCCS14771.490[13]
Leukemia
KASUMI-1Acute Myeloid LeukemiaI-CBP112~0.5 - 1.0[1]
MOLM13Acute Myeloid LeukemiaI-CBP112~1.0 - 3.0[1]
SEMAcute Lymphoblastic LeukemiaI-CBP112~1.0 - 3.0[1]
Table 2: Effect of P300 Bromodomain Inhibitor CCS1477 on Cell Cycle Distribution

Illustrates the typical shift in cell cycle phase distribution following inhibitor treatment, characterized by an accumulation of cells in the G0/G1 phase.

Cell LineTreatment% G0/G1% S% G2/MCitation(s)
22Rv1 Vehicle (DMSO)55.230.114.7[13] (Data inferred)
22Rv1 CCS1477 (1 µM)75.815.38.9[13] (Data inferred)
VCaP Vehicle (DMSO)60.525.514.0[13] (Data inferred)
VCaP CCS1477 (1 µM)80.111.28.7[13] (Data inferred)

Note: Percentages are representative and may vary based on experimental conditions and duration of treatment. Data inferred from graphical representations in the cited source.

Synergistic Therapeutic Combinations

A key finding in the study of p300/CBP inhibitors is their potential for synergistic activity when combined with other anti-cancer agents. This suggests that targeting multiple nodes within related pathways can lead to a more profound therapeutic effect.

  • Combination with BET Inhibitors: P300 bromodomain inhibitors like I-CBP112 show strong synergy with BET bromodomain inhibitors (e.g., JQ1).[1] Both p300/CBP and BET proteins (like BRD4) are "readers" of acetyl-lysine marks and are often involved in regulating overlapping sets of oncogenes, including MYC.[1]

  • Combination with HAT Inhibitors: Combining a "reader" inhibitor (targeting the bromodomain) with a "writer" inhibitor (like A-485, which targets the HAT domain) results in a dramatic, synergistic reduction in p300 chromatin occupancy and a more potent inhibition of cancer cell proliferation.[4] This dual blockade effectively cripples both the tethering and enzymatic functions of the p300/CBP coactivator complex.

Synergistic_Inhibition P300 p300/CBP Coactivator BRD Bromodomain ('Reader') P300->BRD HAT HAT Domain ('Writer') P300->HAT Chromatin_Binding Chromatin Binding & Gene Activation BRD->Chromatin_Binding Tethers to chromatin HAT->Chromatin_Binding Opens chromatin BRD_Inhibitor Bromodomain Inhibitor (e.g., I-CBP112) BRD_Inhibitor->BRD Blocks Synergy Synergistic Inhibition BRD_Inhibitor->Synergy HAT_Inhibitor HAT Inhibitor (e.g., A-485) HAT_Inhibitor->HAT Blocks HAT_Inhibitor->Synergy Proliferation Cell Proliferation Chromatin_Binding->Proliferation Drives Synergy->Proliferation Potently Blocks Cell_Cycle_Workflow Start 1. Seed & Treat Cells (Inhibitor vs. Vehicle) Harvest 2. Harvest Cells (Trypsinize & Collect) Start->Harvest Wash 3. Wash with cold PBS Harvest->Wash Fix 4. Fix in 70% Ethanol (Dropwise, on ice) Wash->Fix Incubate_Fix 5. Incubate at 4°C (≥2 hours) Fix->Incubate_Fix Centrifuge_Rehydrate 6. Centrifuge & Rehydrate in PBS Incubate_Fix->Centrifuge_Rehydrate Stain 7. Stain with PI/RNase Solution Centrifuge_Rehydrate->Stain Incubate_Stain 8. Incubate 30 min (Room Temp, Dark) Stain->Incubate_Stain Acquire 9. Acquire Data on Flow Cytometer Incubate_Stain->Acquire Analyze 10. Analyze Histogram (Quantify G1, S, G2/M) Acquire->Analyze

References

Methodological & Application

Application Notes and Protocols for P300 Bromodomain-IN-1 Cell-Based Assay

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The p300/CBP (CREB-binding protein) family of transcriptional coactivators plays a crucial role in regulating gene expression through their histone acetyltransferase (HAT) and bromodomain activities. The bromodomain of p300 recognizes and binds to acetylated lysine residues on histones and other proteins, a key step in chromatin remodeling and the activation of transcription. Dysregulation of p300/CBP activity is implicated in various diseases, including cancer, making its bromodomain an attractive therapeutic target.[1][2]

P300 bromodomain-IN-1 is a potent and selective small molecule inhibitor designed to target the acetyl-lysine binding pocket of the p300 bromodomain. By competitively inhibiting this interaction, this compound can modulate the expression of oncogenes and other disease-related genes, leading to anti-proliferative and anti-tumor effects. These application notes provide detailed protocols for cell-based assays to characterize the activity of this compound and similar inhibitors.

Signaling Pathway of p300 Bromodomain Inhibition

The p300/CBP proteins are recruited to gene promoters and enhancers by transcription factors. Their intrinsic HAT activity leads to the acetylation of histone tails (e.g., at H3K27), which in turn creates a more open chromatin structure accessible for transcription. The p300 bromodomain recognizes these acetylated lysines, stabilizing the transcriptional complex and promoting gene expression. Inhibition of the p300 bromodomain disrupts this positive feedback loop, leading to reduced histone acetylation at specific gene loci and subsequent downregulation of target gene expression.

p300_pathway p300 Bromodomain Signaling Pathway cluster_nucleus Cell Nucleus cluster_cytoplasm Cytoplasm TF Transcription Factors p300_CBP p300/CBP TF->p300_CBP recruits Histone Histone H3 p300_CBP->Histone acetylates (HAT activity) Ac_Histone Acetylated Histone H3 (H3K27ac) p300_CBP->Ac_Histone binds via Bromodomain Histone->Ac_Histone Target_Gene Target Gene (e.g., MYC, PD-L1) Ac_Histone->Target_Gene promotes transcription mRNA mRNA Target_Gene->mRNA transcribes Protein Protein Product mRNA->Protein translates P300_IN_1 This compound P300_IN_1->p300_CBP inhibits Bromodomain Cell_Effect Cellular Effects (e.g., decreased proliferation, differentiation) Protein->Cell_Effect leads to

Caption: p300 Bromodomain Signaling and Inhibition.

Quantitative Data Summary

The following table summarizes representative data for a selective p300/CBP bromodomain inhibitor, illustrating its potency and selectivity.

ParameterValueCell Line/AssayReference
Biochemical IC50 (p300) 19 nMIn-cell BRET assay[3]
Biochemical IC50 (CBP) Data not available--
Cellular IC50 (H3K27ac) ~50-100 nMWestern Blot
Cellular IC50 (Proliferation) 0.5 - 5 µMCellTiter-Glo / AquaBluer[4]
Selectivity vs. BRD4 >100-foldBiochemical Assay[3]

Experimental Protocols

Cell Viability Assay

This protocol determines the effect of this compound on cancer cell proliferation.

Materials:

  • Cancer cell line (e.g., DU145 prostate cancer cells)

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • This compound

  • 96-well clear-bottom black plates

  • Cell viability reagent (e.g., AquaBluer or CellTiter-Glo)

  • Plate reader (fluorescence or luminescence)

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.[3]

  • Prepare serial dilutions of this compound in complete growth medium.

  • Remove the existing medium from the cells and add 100 µL of the diluted compound solutions (including a vehicle control, e.g., 0.1% DMSO).

  • Incubate the plate for 72 hours at 37°C in a CO2 incubator.[3][4]

  • Add the cell viability reagent according to the manufacturer's instructions (e.g., for AquaBluer, add 10 µL of reagent to each well).[3]

  • Incubate for 1-4 hours.[3]

  • Measure fluorescence (for AquaBluer) or luminescence (for CellTiter-Glo) using a plate reader.

  • Calculate IC50 values by plotting the percentage of cell viability against the log concentration of the inhibitor.

Western Blot for H3K27 Acetylation

This protocol assesses the direct target engagement of this compound by measuring the levels of histone H3 lysine 27 acetylation (H3K27ac), a key epigenetic mark regulated by p300/CBP.[1]

Materials:

  • Cancer cell line (e.g., HEK293T or MCF7)

  • 6-well plates

  • This compound

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and blotting equipment

  • Primary antibodies: anti-H3K27ac, anti-total Histone H3

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat cells with increasing concentrations of this compound for 24-72 hours.

  • Wash cells with ice-cold PBS and lyse them in RIPA buffer.

  • Determine protein concentration using a BCA assay.

  • Denature 20-30 µg of protein lysate by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies against H3K27ac and total H3 (as a loading control) overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize bands using a chemiluminescent substrate and an imaging system.

  • Quantify band intensities to determine the dose-dependent reduction in H3K27ac levels relative to total H3.

Target Engagement Assay (NanoBRET)

This protocol measures the direct binding of this compound to the p300 bromodomain within living cells.[5]

Materials:

  • HEK293 cells

  • Expression vectors: p300 bromodomain fused to NanoLuc luciferase and Histone H3 fused to HaloTag

  • Transfection reagent

  • 96-well white plates

  • HaloTag NanoBRET 618 Ligand

  • NanoBRET substrate

  • Luminescence plate reader with appropriate filters

Procedure:

  • Co-transfect HEK293 cells with the NanoLuc-p300 bromodomain and HaloTag-Histone H3 expression vectors.

  • Plate the transfected cells in 96-well plates.

  • Add serial dilutions of this compound to the cells.

  • Add the HaloTag NanoBRET 618 Ligand to all wells.

  • Add the NanoBRET substrate according to the manufacturer's protocol.

  • Read the plate on a luminescence reader capable of measuring donor (460 nm) and acceptor (618 nm) emissions simultaneously.

  • Calculate the BRET ratio and plot it against the inhibitor concentration to determine the IC50 for target engagement.

Experimental Workflow Diagram

experimental_workflow P300 Bromodomain Inhibitor Assay Workflow cluster_assays Cell-Based Assays cluster_endpoints Endpoints & Data Analysis cluster_analysis Cell_Culture 1. Cell Seeding (e.g., DU145, HEK293T) Compound_Treatment 2. Treatment with P300-IN-1 (0-10 µM) Cell_Culture->Compound_Treatment Incubation 3. Incubation (24-72 hours) Compound_Treatment->Incubation Viability A. Cell Viability Assay (AquaBluer/CellTiter-Glo) Incubation->Viability Western B. Western Blot (H3K27ac levels) Incubation->Western BRET C. Target Engagement (NanoBRET) Incubation->BRET Analysis_A IC50 Calculation (Proliferation) Viability->Analysis_A Analysis_B Quantification of H3K27ac Reduction Western->Analysis_B Analysis_C IC50 Calculation (Target Binding) BRET->Analysis_C

Caption: General workflow for cell-based assays.

References

Application Notes and Protocols for P300 bromodomain-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro use of P300 bromodomain-IN-1, a potent and specific inhibitor of the p300 (EP300) bromodomain. This document outlines the inhibitor's mechanism of action, key applications, and detailed protocols for experimental validation.

Introduction and Mechanism of Action

The E1A-binding protein p300 (also known as EP300 or KAT3B) is a crucial transcriptional co-activator and histone acetyltransferase (HAT).[1][2] It plays a pivotal role in regulating a wide array of cellular processes, including cell growth, differentiation, apoptosis, and DNA damage repair, by acetylating histone and non-histone proteins.[3][4]

The bromodomain of p300 is a conserved protein module that recognizes and binds to acetylated lysine residues on histones and other proteins.[2][5] This interaction is critical for tethering p300 to specific chromatin regions, facilitating localized histone acetylation, chromatin remodeling, and the recruitment of the transcriptional machinery to target gene promoters.[5][6]

This compound (also referred to as Compound 1u) is a small molecule inhibitor designed to specifically target the acetyl-lysine binding pocket of the p300 bromodomain.[7][8] By competitively blocking this interaction, the inhibitor prevents the recruitment of p300 to chromatin, thereby downregulating the expression of key oncogenes like c-Myc and interfering with cancer cell proliferation.[7][8]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound based on available literature.

ParameterValueCell LineCommentsSource
IC₅₀ 49 nM-Potent inhibitor of the p300 bromodomain in biochemical assays.[7][8]
Biological Activity Suppression of c-MycOPM-2Inhibitor leads to a decrease in the expression of the c-Myc oncogene.[7][8]
Cellular Effect G1/G0 Phase ArrestOPM-2Induces cell cycle arrest at the G1/G0 checkpoint.[7][8]
Cellular Effect Induction of ApoptosisOPM-2Triggers programmed cell death in multiple myeloma cells.[7][8]

Signaling Pathway and Inhibitor Action

The diagram below illustrates the role of p300 in gene activation and the mechanism by which this compound disrupts this process.

p300_pathway cluster_nucleus Cell Nucleus cluster_p300 p300 Complex TF Transcription Factor (e.g., MYC) DNA DNA TF->DNA Binds to Promoter/Enhancer p300 p300/CBP BROMO Bromodomain HAT HAT Domain Gene Target Gene Transcription (e.g., cell cycle progression) p300->Gene Activates BROMO->p300 Recruits AcLys Acetylated Lysine (on Histone Tail) HAT->AcLys Acetylates Histones AcLys->BROMO Recognized by Inhibitor This compound Inhibitor->BROMO Blocks Binding

Caption: Mechanism of p300 inhibition.

Experimental Protocols

The following protocols are standard methodologies for characterizing the in vitro effects of this compound.

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

  • Cancer cell line of interest (e.g., OPM-2, DU145)

  • Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • This compound (dissolved in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Phosphate-Buffered Saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Inhibitor Treatment: Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should not exceed 0.1%.

  • Remove the old medium from the wells and add 100 µL of medium containing the desired concentrations of the inhibitor (e.g., 0, 10 nM, 50 nM, 100 nM, 500 nM, 1 µM). Include a "vehicle control" with DMSO only.

  • Incubate the plate for 72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well. Pipette up and down to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the results to calculate the IC₅₀ for cell growth inhibition.

This protocol is used to detect changes in the protein levels of p300 targets.

Materials:

  • 6-well cell culture plates

  • This compound

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-c-Myc, anti-H3K27ac, anti-H3, anti-Vinculin)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with this compound (e.g., 1 µM) or vehicle (DMSO) for 24-48 hours.[9]

  • Protein Extraction: Wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature in blocking buffer. Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imager. Use Vinculin or H3 as a loading control.[9]

This method quantifies the distribution of cells in different phases of the cell cycle.

Materials:

  • This compound

  • 6-well plates

  • PBS

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) / RNase Staining Buffer

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates. Treat with the desired concentration of this compound or vehicle for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 1,500 rpm for 5 minutes.

  • Fixation: Wash the cell pellet once with PBS. Resuspend the pellet in 300 µL of PBS and, while vortexing gently, add 700 µL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI/RNase staining buffer.

  • Incubate for 30 minutes at room temperature in the dark.

  • Data Acquisition: Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample.

  • Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Experimental Workflow

The following diagram outlines a typical workflow for the in vitro characterization of this compound.

experimental_workflow cluster_assays Perform In Vitro Assays cluster_analysis Data Analysis & Interpretation start Start: Prepare P300-IN-1 Stock (in DMSO) treat Treat Cancer Cells (e.g., OPM-2, DU145) start->treat prolif Cell Proliferation Assay (MTT, 72h) treat->prolif western Protein Analysis (Western Blot, 24-48h) treat->western facs Cell Cycle Analysis (Flow Cytometry, 24-48h) treat->facs prolif_data Calculate IC50 Determine Cytotoxicity prolif->prolif_data western_data Quantify c-Myc and H3K27ac Levels western->western_data facs_data Quantify G1/G0 Arrest facs->facs_data end Conclusion: Validate Inhibitor Efficacy prolif_data->end western_data->end facs_data->end

References

P300 Bromodomain-IN-1: Application Notes and Protocols for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of P300 bromodomain-IN-1, a potent and specific inhibitor of the p300 bromodomain, in cell culture experiments. This document includes detailed protocols for key cellular assays, a summary of effective concentrations in various cancer cell lines, and a description of the underlying signaling pathway.

Introduction

P300 (also known as EP300 or E1A binding protein p300) is a histone acetyltransferase (HAT) that plays a crucial role in regulating gene transcription by modifying chromatin structure. The bromodomain of p300 is a protein module that recognizes and binds to acetylated lysine residues on histones and other proteins, thereby recruiting the p300/CBP coactivator complex to specific gene promoters and enhancers. This recruitment is essential for the transcriptional activation of various genes involved in cell proliferation, differentiation, and apoptosis.

This compound is a small molecule inhibitor that competitively binds to the acetyl-lysine binding pocket of the p300 bromodomain with high affinity. This inhibition prevents the "reading" of acetylated histone marks by p300, thereby disrupting its recruitment to chromatin and subsequent gene activation. Notably, this inhibitor has been shown to suppress the expression of key oncogenes, such as c-Myc, and induce cell cycle arrest and apoptosis in cancer cells.

Data Presentation

The following table summarizes the in vitro efficacy of this compound and the closely related, extensively studied p300/CBP bromodomain inhibitor, CCS1477, across various human cancer cell lines.

InhibitorCell LineCancer TypeAssay TypeIC50 / Effective ConcentrationObserved Effects
This compound OPM-2Multiple MyelomaNot Specified49 nM (IC50)Suppression of c-Myc expression, G1/G0 phase arrest, induction of apoptosis.[1]
CCS1477 VCaPProstate CancerProliferation Assay49 nM (IC50)Inhibition of cell proliferation.[2][3][4]
CCS1477 22Rv1Prostate CancerProliferation Assay96 nM (IC50)Inhibition of cell proliferation, downregulation of AR-FL, AR-V7, and c-Myc.[2][3][4]
CCS1477 LNCaPProstate CancerProliferation Assay230 nM (IC50)Inhibition of cell proliferation.[2]
CCS1477 LNCaP-ARProstate CancerProliferation Assay150 nM (IC50)Inhibition of cell proliferation.[2][3]
CCS1477 DU145Prostate CancerProliferation Assay1.28 µM (IC50)Minimal effect on proliferation.[2][3]
CCS1477 PC3Prostate CancerProliferation Assay1.49 µM (IC50)Minimal effect on proliferation.[2][3]
CCS1477 DU145Prostate CancerWestern Blot, FACS1 µMDecrease in PD-L1 expression.[5]
CCS1477 H929Multiple MyelomaWestern BlotDose-dependentInhibition of c-Myc, increase in cleaved PARP.[6]
CCS1477 MOLM-16Acute Myeloid LeukemiaIn vivo Xenograft5, 10, 20 mg/kg (daily)Dose-dependent reduction in tumor growth, reduction in MYC expression.[7]

Experimental Protocols

The following are detailed protocols for common cell-based assays to evaluate the effects of this compound. These are general guidelines and may require optimization for specific cell lines and experimental conditions.

Cell Viability Assay (MTT/XTT or CellTiter-Glo®)

This protocol is for determining the effect of this compound on cell proliferation and viability.

Materials:

  • This compound (stock solution in DMSO)

  • Complete cell culture medium

  • 96-well clear or opaque-walled tissue culture plates

  • MTT, XTT, or CellTiter-Glo® reagent

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should be kept below 0.1%. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of the inhibitor. Include a vehicle control (DMSO only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Measurement of Cell Viability:

    • For MTT/XTT assay: Add the reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours. Measure the absorbance at the appropriate wavelength.

    • For CellTiter-Glo® assay: Equilibrate the plate and reagent to room temperature. Add the reagent to each well according to the manufacturer's instructions, mix, and incubate for 10 minutes. Measure the luminescence.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Western Blot Analysis for c-Myc and Cleaved PARP

This protocol is for detecting changes in the protein levels of the oncogene c-Myc and the apoptosis marker cleaved PARP following treatment with this compound.

Materials:

  • This compound

  • 6-well tissue culture plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-c-Myc, anti-PARP, anti-cleaved PARP, anti-β-actin or -GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time (e.g., 24 or 48 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and develop with a chemiluminescent substrate.

  • Detection: Visualize the protein bands using a chemiluminescence imaging system. Use a loading control (β-actin or GAPDH) to normalize the protein levels.

Cell Cycle Analysis by Flow Cytometry

This protocol is for analyzing the effect of this compound on cell cycle distribution.

Materials:

  • This compound

  • 6-well tissue culture plates

  • PBS

  • 70% cold ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound for 24 or 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cell pellet with PBS.

  • Fixation: Resuspend the cells in 300 µL of PBS and add 700 µL of ice-cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cells in 500 µL of PI staining solution and incubate for 30 minutes in the dark at room temperature.

  • Flow Cytometry: Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.

  • Data Analysis: Use appropriate software to analyze the cell cycle distribution (G0/G1, S, and G2/M phases).

Apoptosis Assay by Annexin V/PI Staining

This protocol is for detecting and quantifying apoptosis induced by this compound.

Materials:

  • This compound

  • 6-well tissue culture plates

  • Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with this compound as described for the cell cycle analysis.

  • Cell Harvesting: Collect both adherent and floating cells.

  • Staining:

    • Wash the cells with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

  • Data Analysis: Differentiate between viable cells (Annexin V- / PI-), early apoptotic cells (Annexin V+ / PI-), late apoptotic/necrotic cells (Annexin V+ / PI+), and necrotic cells (Annexin V- / PI+).

Signaling Pathway and Experimental Workflow

P300_Inhibition_Pathway cluster_1 Inhibitor Action Inhibitor This compound Bromodomain Bromodomain Inhibitor->Bromodomain Blocks Binding Protein Protein Cell Proliferation, Survival Cell Proliferation, Survival Protein->Cell Proliferation, Survival

Experimental_Workflow cluster_0 Preparation cluster_1 Treatment cluster_2 Analysis cluster_3 Data Interpretation A Prepare P300-IN-1 Stock Solution (DMSO) D Treat with Serial Dilutions of P300-IN-1 A->D B Culture Cancer Cell Line C Seed Cells in Multi-well Plates B->C C->D E Incubate for 24-72 hours D->E F Cell Viability Assay (e.g., MTT, CellTiter-Glo) E->F G Western Blot (c-Myc, Cleaved PARP) E->G H Cell Cycle Analysis (Propidium Iodide) E->H I Apoptosis Assay (Annexin V) E->I J Determine IC50 F->J K Assess Protein Expression Changes G->K L Analyze Cell Cycle Distribution H->L M Quantify Apoptotic Cell Population I->M

References

Application Notes and Protocols for P300 Bromodomain-IN-1 Western Blot for H3K27ac

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a detailed protocol for performing a Western blot to detect changes in Histone H3 acetylated at lysine 27 (H3K27ac) levels upon treatment with P300 bromodomain-IN-1. This protocol is intended for researchers, scientists, and drug development professionals investigating the epigenetic effects of P300 inhibitors.

Introduction

The histone acetyltransferases p300 and CBP are crucial regulators of gene expression, with their activity being closely linked to the acetylation of H3K27, a hallmark of active enhancers and promoters.[1][2][3] The bromodomain of p300/CBP is a "reader" domain that recognizes acetylated histones, contributing to the stable association of the enzyme with chromatin and subsequent acetylation activity.[4][5] Small molecule inhibitors targeting the p300/CBP bromodomain, such as this compound, are valuable tools to probe the function of this domain and have therapeutic potential.[1][2] Inhibition of the p300/CBP bromodomain has been shown to selectively reduce H3K27ac levels, particularly at enhancers, leading to the downregulation of oncogene transcription.[1][6]

This protocol details the necessary steps to assess the efficacy of this compound in cells by measuring the resulting changes in H3K27ac levels via Western blotting.

Signaling Pathway of P300 and H3K27 Acetylation

P300_H3K27ac_Pathway cluster_0 Cellular Environment cluster_1 Nucleus P300_IN This compound Bromodomain Bromodomain P300_IN->Bromodomain Inhibits P300 p300/CBP P300->Bromodomain HAT_domain HAT Domain P300->HAT_domain Histone Histone H3 HAT_domain->Histone Acetylation H3K27ac H3K27ac Histone->H3K27ac Transcription Gene Transcription H3K27ac->Transcription Promotes

Caption: P300/CBP acetylates Histone H3 at K27 via its HAT domain, a process facilitated by its bromodomain. This compound inhibits this interaction, reducing H3K27ac and subsequent gene transcription.

Experimental Data Summary

The following table summarizes the expected quantitative changes in H3K27ac levels following treatment with a P300 bromodomain inhibitor. The data is hypothetical and serves as an example of expected results.

Treatment GroupConcentration (µM)Treatment Time (hours)H3K27ac Levels (Normalized to Total H3)Fold Change vs. Control
Vehicle Control (DMSO)-241.001.0
This compound0.1240.750.75
This compound1240.400.40
This compound10240.150.15

Detailed Experimental Protocol

This protocol is optimized for cultured cells and involves histone extraction followed by Western blotting.

  • Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of harvesting.

  • Inhibitor Treatment: Treat cells with the desired concentrations of this compound. Include a vehicle-only control (e.g., DMSO). Incubate for the desired time (e.g., 24 hours).

This method is widely used for enriching histone proteins.[7][8][9]

  • Cell Harvesting:

    • Aspirate the culture medium and wash the cells twice with ice-cold PBS.

    • Scrape the cells in ice-cold PBS and transfer to a pre-chilled microcentrifuge tube.

    • Pellet the cells by centrifugation at 6,500 x g for 10 minutes at 4°C.

  • Cell Lysis:

    • Resuspend the cell pellet in Triton Extraction Buffer (TEB: PBS containing 0.5% Triton X-100 (v/v), 2 mM phenylmethylsulfonyl fluoride (PMSF), and 1X protease inhibitor cocktail).

    • Lyse the cells on a rotator for 10 minutes at 4°C.

    • Centrifuge at 6,500 x g for 10 minutes at 4°C to pellet the nuclei. Discard the supernatant.[7]

  • Acid Extraction:

    • Resuspend the nuclear pellet in 0.2 N HCl.

    • Acid extract the histones overnight on a rotator at 4°C.[7]

    • Centrifuge at 6,500 x g for 10 minutes at 4°C.

    • Carefully collect the supernatant containing the histones.

  • Protein Quantification:

    • Determine the protein concentration using a Bradford assay or a similar protein quantification method.

    • Store the histone extracts at -80°C.

  • Sample Preparation:

    • For each sample, take an equal amount of histone extract (e.g., 10-25 µg) and mix with 4X Laemmli sample buffer.

    • Boil the samples at 95-100°C for 5-10 minutes.[10][11]

  • Gel Electrophoresis:

    • Load the samples onto a 15% SDS-polyacrylamide gel for better resolution of low molecular weight histone proteins.[10]

    • Include a pre-stained protein ladder to monitor the separation.

    • Run the gel at a constant voltage (e.g., 100-120 V) until the dye front reaches the bottom of the gel.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a 0.2 µm nitrocellulose membrane.[10] This smaller pore size is recommended for optimal retention of small histone proteins.

    • Perform the transfer using a wet or semi-dry transfer system according to the manufacturer's instructions. A common condition is 100V for 1 hour.[11]

  • Blocking and Antibody Incubation:

    • After transfer, block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[10][12]

    • Incubate the membrane with the primary antibody against H3K27ac (diluted in blocking buffer as per the manufacturer's recommendation) overnight at 4°C with gentle agitation.

    • Also, probe a separate membrane or strip the first membrane and re-probe with a primary antibody against total Histone H3 as a loading control.

  • Washing and Secondary Antibody Incubation:

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.

  • Detection:

    • Wash the membrane three times for 10 minutes each with TBST.

    • Apply an enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's protocol.

    • Capture the signal using a chemiluminescence imaging system.

  • Quantification: Use image analysis software (e.g., ImageJ) to measure the band intensity for H3K27ac and total Histone H3 for each sample.

  • Normalization: Normalize the H3K27ac band intensity to the corresponding total Histone H3 band intensity to account for any loading differences.

  • Comparison: Compare the normalized H3K27ac levels in the this compound treated samples to the vehicle control to determine the fold change.

Experimental Workflow Diagram

Western_Blot_Workflow cluster_0 Preparation cluster_1 Protein Extraction cluster_2 Western Blot cluster_3 Analysis A Cell Seeding B Treatment with P300-IN-1 A->B C Cell Harvesting B->C D Cell Lysis C->D E Acid Extraction of Histones D->E F Protein Quantification E->F G SDS-PAGE F->G H Protein Transfer to Membrane G->H I Blocking H->I J Primary Antibody Incubation (Anti-H3K27ac & Anti-H3) I->J K Secondary Antibody Incubation J->K L Detection K->L M Image Acquisition L->M N Densitometry Analysis M->N O Normalization & Comparison N->O

Caption: A stepwise workflow for the Western blot analysis of H3K27ac levels following P300 inhibitor treatment.

References

Application Notes and Protocols for ChIP-seq Analysis of P300 Bromodomain Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) to investigate the genome-wide effects of P300 bromodomain inhibition, with a focus on the inhibitor P300 bromodomain-IN-1. The protocols and data presented herein are essential for understanding the molecular mechanisms of P300 bromodomain inhibitors and their potential as therapeutic agents.

Introduction

The histone acetyltransferase p300 is a critical transcriptional co-activator involved in a myriad of cellular processes, including cell cycle regulation, differentiation, and apoptosis. Its bromodomain is responsible for recognizing acetylated lysine residues on histones and other proteins, thereby tethering the p300/CBP complex to chromatin and facilitating gene transcription.[1][2][3] Inhibition of the p300 bromodomain presents a promising therapeutic strategy for various diseases, including cancer.[4][5] this compound is a potent and selective inhibitor of the p300 bromodomain with an IC50 of 49 nM. This document outlines the experimental workflow and protocols for analyzing the effects of this compound on histone acetylation and gene expression using ChIP-seq.

Data Presentation

Quantitative Analysis of P300 Bromodomain Inhibition

Table 1: Representative Changes in H3K27ac ChIP-seq Signal at Key Gene Loci Following P300 Bromodomain Inhibitor Treatment.

Gene LocusTreatmentH3K27ac Peak Intensity (Normalized Reads)Fold Change
MYC Enhancer Vehicle (DMSO)1500-
P300 Inhibitor600-2.5
CCND1 Promoter Vehicle (DMSO)1200-
P300 Inhibitor750-1.6
Housekeeping Gene Promoter (e.g., GAPDH) Vehicle (DMSO)2000-
P300 Inhibitor1900-1.05

Table 2: Representative Changes in Gene Expression (RNA-seq) Following P300 Bromodomain Inhibitor Treatment.

GeneTreatmentNormalized Expression (TPM)Log2 Fold Change
MYC Vehicle (DMSO)100-
P300 Inhibitor40-1.32
CCND1 Vehicle (DMSO)80-
P300 Inhibitor50-0.68
CDKN1A (p21) Vehicle (DMSO)20-
P300 Inhibitor35+0.81
GAPDH Vehicle (DMSO)500-
P300 Inhibitor490-0.03

Experimental Protocols

Protocol 1: Cell Culture and Treatment with this compound
  • Cell Seeding: Plate cells (e.g., human multiple myeloma cell line OPM-2) at a density of 0.5 x 10^6 cells/mL in appropriate culture medium.

  • Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in culture medium to the desired final concentration (e.g., 1 µM).

  • Treatment: Treat cells with this compound or vehicle (DMSO) for the desired time period (e.g., 24 hours).

  • Cell Harvesting: Harvest cells by centrifugation for subsequent ChIP-seq analysis.

Protocol 2: Chromatin Immunoprecipitation (ChIP) for H3K27ac

This protocol is adapted from standard ChIP procedures and should be optimized for the specific cell line and antibody used.

  • Cross-linking: Resuspend the cell pellet in fresh culture medium and add formaldehyde to a final concentration of 1%. Incubate for 10 minutes at room temperature with gentle rotation. Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes.

  • Cell Lysis: Wash cells twice with ice-cold PBS. Resuspend the cell pellet in cell lysis buffer and incubate on ice.

  • Nuclear Lysis and Chromatin Shearing: Resuspend the nuclear pellet in nuclear lysis buffer. Shear the chromatin to an average size of 200-500 bp using a sonicator. Centrifuge to pellet debris and collect the supernatant containing the sheared chromatin.

  • Immunoprecipitation:

    • Pre-clear the chromatin with Protein A/G magnetic beads.

    • Incubate the pre-cleared chromatin with an anti-H3K27ac antibody or a negative control IgG overnight at 4°C with rotation.

    • Add Protein A/G magnetic beads and incubate to capture the antibody-chromatin complexes.

  • Washes: Wash the beads sequentially with low salt wash buffer, high salt wash buffer, LiCl wash buffer, and TE buffer to remove non-specifically bound proteins.

  • Elution and Reverse Cross-linking: Elute the chromatin from the beads using an elution buffer. Reverse the cross-links by adding NaCl and incubating at 65°C.

  • DNA Purification: Treat the samples with RNase A and Proteinase K. Purify the DNA using a PCR purification kit or phenol:chloroform extraction.

Protocol 3: ChIP-seq Library Preparation and Sequencing
  • Library Preparation: Prepare sequencing libraries from the purified ChIP DNA and input DNA using a commercial library preparation kit according to the manufacturer's instructions. This typically involves end-repair, A-tailing, and ligation of sequencing adapters.

  • Library Amplification: Amplify the libraries by PCR.

  • Sequencing: Sequence the libraries on a next-generation sequencing platform.

Mandatory Visualization

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_chip Chromatin Immunoprecipitation (ChIP) cluster_sequencing Sequencing & Analysis Cell_Seeding Cell Seeding Treatment Treatment with P300 Bromodomain-IN-1 or Vehicle Cell_Seeding->Treatment Cell_Harvesting Cell Harvesting Treatment->Cell_Harvesting Crosslinking Cross-linking Cell_Harvesting->Crosslinking Lysis Cell & Nuclear Lysis Crosslinking->Lysis Shearing Chromatin Shearing Lysis->Shearing IP Immunoprecipitation (anti-H3K27ac) Shearing->IP Washes Washes IP->Washes Elution Elution & Reverse Cross-linking Washes->Elution DNA_Purification DNA Purification Elution->DNA_Purification Library_Prep Library Preparation DNA_Purification->Library_Prep Sequencing Next-Generation Sequencing Library_Prep->Sequencing Data_Analysis Data Analysis (Peak Calling, Differential Binding) Sequencing->Data_Analysis

Caption: Experimental workflow for ChIP-seq analysis.

P300_Signaling_Pathway P300_IN_1 This compound p300 p300 Bromodomain P300_IN_1->p300 Inhibits H3K27ac H3K27 Acetylation at Enhancers p300->H3K27ac Promotes TF_Recruitment Transcription Factor Recruitment (e.g., c-Myc) H3K27ac->TF_Recruitment Facilitates Gene_Expression Target Gene Expression (e.g., MYC, CCND1) TF_Recruitment->Gene_Expression Activates Cell_Cycle Cell Cycle Progression Gene_Expression->Cell_Cycle Apoptosis Apoptosis Gene_Expression->Apoptosis Regulates

Caption: P300 signaling and inhibition.

Logical_Relationship P300_Inhibition P300 Bromodomain Inhibition Reduced_H3K27ac Reduced H3K27ac at Enhancers P300_Inhibition->Reduced_H3K27ac Altered_TF_Binding Altered Transcription Factor Binding Reduced_H3K27ac->Altered_TF_Binding Downregulated_Genes Downregulation of Oncogenes (e.g., MYC) Altered_TF_Binding->Downregulated_Genes Upregulated_Genes Upregulation of Tumor Suppressors Altered_TF_Binding->Upregulated_Genes Phenotypic_Outcome Anti-proliferative Effects & Apoptosis Downregulated_Genes->Phenotypic_Outcome Upregulated_Genes->Phenotypic_Outcome

Caption: Logical flow of P300 inhibition effects.

References

P300 Bromodomain-IN-1 Cell Viability Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for assessing the effect of P300 bromodomain-IN-1, a potent and selective inhibitor of the p300 bromodomain, on cell viability using two common colorimetric and luminescent assays: the MTT and CellTiter-Glo® assays.

Application Notes

Background: The Role of the p300 Bromodomain

The E1A binding protein p300 (also known as EP300 or KAT3B) is a crucial transcriptional co-activator that plays a central role in regulating gene expression.[1] A key feature of p300 is its intrinsic histone acetyltransferase (HAT) activity, which is involved in chromatin remodeling and transcriptional activation.[2] The bromodomain of p300 is a highly conserved protein module that recognizes and binds to acetylated lysine residues on histones and other proteins.[3][4] This interaction is critical for tethering the p300/CBP complex to chromatin, leading to the acetylation of histones and subsequent activation of target gene transcription.[3] Dysregulation of p300 activity has been implicated in various diseases, including cancer, making it an attractive therapeutic target.[1]

This compound: Mechanism of Action

This compound is a potent inhibitor that specifically targets the bromodomain of p300. By competitively binding to the acetyl-lysine binding pocket of the bromodomain, this inhibitor disrupts the interaction between p300 and acetylated histones. This interference with a critical step in transcriptional co-activation can lead to the downregulation of key oncogenes, such as c-Myc. Consequently, inhibition of the p300 bromodomain by this compound can induce cell cycle arrest, particularly at the G0/G1 phase, and promote apoptosis in cancer cells.

Principles of Cell Viability Assays

MTT Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. These insoluble crystals are then solubilized, and the absorbance of the resulting colored solution is measured. The intensity of the purple color is directly proportional to the number of metabolically active, and therefore viable, cells.

CellTiter-Glo® Luminescent Cell Viability Assay: The CellTiter-Glo® assay is a homogeneous method that quantifies the amount of ATP present, which is an indicator of metabolically active cells. The assay reagent lyses the cells and contains a thermostable luciferase and its substrate, D-luciferin. In the presence of ATP, the luciferase catalyzes the oxidation of luciferin, generating a luminescent signal ("glow-type"). The intensity of this luminescent signal is directly proportional to the ATP concentration and, consequently, the number of viable cells in culture.[5]

Data Presentation

Cell LineDescriptionProliferation GI50 (µM)
LNCaPHormone-responsive0.230
LNCaP-ARCRPC, AR-FL over-expressed0.150
VCaPCRPC, AR-FL, AR-SV0.049
22Rv1CRPC, AR-FL, AR-SV0.096
DU145Hormone-independent, AR negative1.280
PC3Hormone-independent, AR negative1.490
Table adapted from a study on the p300/CBP bromodomain inhibitor CCS1477, demonstrating its effect on the proliferation of various prostate cancer cell lines.[6]

Experimental Workflows and Signaling Pathway

P300_Signaling_Pathway P300 Bromodomain Signaling Pathway and Inhibition cluster_0 Normal Cellular Process cluster_1 Inhibition by this compound Acetylated_Histones Acetylated Histones Bromodomain Bromodomain Acetylated_Histones->Bromodomain Binds to p300 p300/CBP Complex HAT_Domain HAT Domain Target_Gene Target Gene Promoter p300->Target_Gene Recruited to Bromodomain->p300 Blocked_Binding Binding Blocked HAT_Domain->Target_Gene Acetylates Histones at Promoter Transcription_Machinery Transcription Machinery Target_Gene->Transcription_Machinery Recruits Gene_Expression Gene Expression (e.g., c-Myc) Transcription_Machinery->Gene_Expression Initiates Transcription Cell_Proliferation Cell Proliferation & Survival Gene_Expression->Cell_Proliferation Promotes P300_IN_1 This compound P300_IN_1->Bromodomain Inhibits Reduced_Gene_Expression Reduced Gene Expression Blocked_Binding->Reduced_Gene_Expression Leads to Cell_Cycle_Arrest G0/G1 Arrest & Apoptosis Reduced_Gene_Expression->Cell_Cycle_Arrest Induces

Caption: P300 bromodomain signaling and inhibition by this compound.

MTT_Assay_Workflow MTT Cell Viability Assay Workflow cluster_workflow Experimental Steps Start Seed cells in a 96-well plate Incubate_1 Incubate (24h) Start->Incubate_1 Treat Treat with P300 bromodomain-IN-1 Incubate_1->Treat Incubate_2 Incubate (e.g., 72h) Treat->Incubate_2 Add_MTT Add MTT reagent Incubate_2->Add_MTT Incubate_3 Incubate (2-4h) Add_MTT->Incubate_3 Solubilize Add solubilization solution (e.g., DMSO) Incubate_3->Solubilize Measure Measure absorbance at 570 nm Solubilize->Measure Analyze Analyze data (Calculate % viability and IC50) Measure->Analyze End Results Analyze->End

Caption: Workflow of the MTT cell viability assay.

CellTiterGlo_Assay_Workflow CellTiter-Glo® Luminescent Cell Viability Assay Workflow cluster_workflow Experimental Steps Start Seed cells in an opaque-walled 96-well plate Incubate_1 Incubate (24h) Start->Incubate_1 Treat Treat with P300 bromodomain-IN-1 Incubate_1->Treat Incubate_2 Incubate (e.g., 72h) Treat->Incubate_2 Equilibrate Equilibrate plate to room temperature Incubate_2->Equilibrate Add_CTG Add CellTiter-Glo® reagent Equilibrate->Add_CTG Mix Mix on orbital shaker (2 min) Add_CTG->Mix Incubate_3 Incubate at RT (10 min) Mix->Incubate_3 Measure Measure luminescence Incubate_3->Measure Analyze Analyze data (Calculate % viability and IC50) Measure->Analyze End Results Analyze->End

Caption: Workflow of the CellTiter-Glo® luminescent cell viability assay.

Experimental Protocols

MTT Assay Protocol

Materials:

  • This compound

  • Cells of interest

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Include wells with medium only for background control.

    • Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium at 2x the final desired concentrations.

    • Remove the old medium from the wells and add 100 µL of the diluted compound or vehicle control (e.g., DMSO in medium) to the respective wells.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C and 5% CO₂ until purple formazan crystals are visible.

  • Solubilization of Formazan:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well.

    • Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Subtract the average absorbance of the background control wells from all other absorbance values.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control group using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the log of the compound concentration to determine the IC₅₀ value.

CellTiter-Glo® Luminescent Cell Viability Assay Protocol

Materials:

  • This compound

  • Cells of interest

  • Complete cell culture medium

  • Opaque-walled 96-well plates (white or black)

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

  • Multichannel pipette

  • Orbital shaker

  • Luminometer

Procedure:

  • Reagent Preparation:

    • Thaw the CellTiter-Glo® Buffer and allow it to equilibrate to room temperature.

    • Transfer the appropriate volume of buffer to the vial containing the lyophilized CellTiter-Glo® Substrate to reconstitute the reagent. Mix by gentle inversion until the substrate is completely dissolved.

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in an opaque-walled 96-well plate at the desired density in 100 µL of complete culture medium.

    • Include wells with medium only for background luminescence.

    • Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium.

    • Add the desired volume of diluted compound or vehicle control to the wells.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • Assay Procedure:

    • Equilibrate the plate and its contents to room temperature for approximately 30 minutes.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[5]

    • Place the plate on an orbital shaker and mix for 2 minutes to induce cell lysis.[5]

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[5]

  • Luminescence Measurement:

    • Measure the luminescence of each well using a luminometer.

  • Data Analysis:

    • Subtract the average luminescence of the background control wells from all other luminescence values.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control group using the following formula: % Viability = (Luminescence of treated cells / Luminescence of control cells) x 100

    • Plot the percentage of cell viability against the log of the compound concentration to determine the IC₅₀ value.

References

P300 Bromodomain-IN-1: Application Notes and Protocols for FACS Analysis of Apoptosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing P300 bromodomain-IN-1 to induce apoptosis in cancer cell lines and the subsequent analysis using Fluorescent-Activated Cell Sorting (FACS). This document includes detailed protocols for cell culture, treatment, and staining with Annexin V and Propidium Iodide (PI) for the accurate quantification of apoptotic cell populations.

Introduction

The histone acetyltransferase p300 is a critical transcriptional coactivator involved in a myriad of cellular processes, including cell cycle regulation, proliferation, and apoptosis.[1][2] The bromodomain of p300 is responsible for recognizing acetylated lysine residues on histones and other proteins, thereby facilitating gene transcription.[3] Inhibition of the p300 bromodomain presents a promising therapeutic strategy for various cancers by disrupting oncogenic signaling pathways and promoting programmed cell death.

This compound is a potent and selective inhibitor of the p300 bromodomain with a reported IC50 of 49 nM.[4] Studies have shown that this compound can suppress the expression of oncogenes like c-Myc, leading to cell cycle arrest in the G1/G0 phase and the induction of apoptosis in cancer cell lines such as the multiple myeloma cell line OPM-2.[4]

This document outlines the principles and procedures for assessing the pro-apoptotic effects of this compound using the well-established Annexin V/PI dual-staining assay coupled with flow cytometry.

Principle of the Assay

Apoptosis is a highly regulated process of programmed cell death characterized by distinct morphological and biochemical changes. One of the earliest events in apoptosis is the translocation of phosphatidylserine (PS) from the inner leaflet of the plasma membrane to the outer surface.[5][6] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) to label early apoptotic cells.[7]

Propidium Iodide (PI) is a fluorescent intercalating agent that stains DNA. It is unable to cross the intact plasma membrane of live and early apoptotic cells. However, in late-stage apoptotic or necrotic cells, where membrane integrity is compromised, PI can enter the cell and bind to DNA, resulting in a significant increase in its fluorescence.[6][7]

By using both Annexin V and PI, flow cytometry can distinguish between three cell populations:

  • Viable cells: Annexin V-negative and PI-negative.

  • Early apoptotic cells: Annexin V-positive and PI-negative.

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[4]

Data Presentation

The following table summarizes representative quantitative data from a hypothetical experiment where OPM-2 multiple myeloma cells were treated with increasing concentrations of this compound for 48 hours. The percentage of cells in each quadrant of the FACS plot is presented.

Concentration of this compound (µM)Viable Cells (%) (Annexin V- / PI-)Early Apoptotic Cells (%) (Annexin V+ / PI-)Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+)Total Apoptotic Cells (%)
0 (Vehicle Control)95.22.51.84.3
0.185.68.15.413.5
0.562.325.411.737.1
1.040.142.516.959.4
2.521.755.822.077.8

Signaling Pathway

P300_Apoptosis_Pathway cluster_nucleus Nucleus P300_BRD p300 Bromodomain Acetylated_Histones Acetylated Histones P300_BRD->Acetylated_Histones Blocks Binding P300_HAT p300 HAT Domain Oncogenes Oncogenes (e.g., c-Myc) Cell_Proliferation Cell Proliferation Oncogenes->Cell_Proliferation Anti_Apoptotic_Genes Anti-Apoptotic Genes (e.g., Bcl-2) Apoptosis Apoptosis Anti_Apoptotic_Genes->Apoptosis Inhibition Pro_Apoptotic_Genes Pro-Apoptotic Genes (e.g., Bax, PUMA) Pro_Apoptotic_Genes->Apoptosis P300_Inhibitor This compound P300_Inhibitor->P300_BRD Inhibition

Experimental Protocols

Materials and Reagents
  • This compound (dissolved in DMSO to a stock concentration of 10 mM)

  • OPM-2 cells (or other suitable cancer cell line)

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)

  • DMSO (vehicle control)

  • 6-well tissue culture plates

  • Flow cytometry tubes

  • Flow cytometer

Cell Culture and Treatment
  • Culture OPM-2 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.

  • Seed the cells in 6-well plates at a density of 2 x 10^5 cells/mL in a final volume of 2 mL per well.

  • Allow the cells to adhere and grow for 24 hours.

  • Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations (e.g., 0.1, 0.5, 1.0, 2.5 µM).

  • Include a vehicle control well treated with the same volume of DMSO as the highest concentration of the inhibitor.

  • Remove the old medium from the wells and add 2 mL of the medium containing the different concentrations of this compound or the vehicle control.

  • Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).

Annexin V and PI Staining
  • After the incubation period, collect both the floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant.

  • Transfer the cell suspensions to 1.5 mL microcentrifuge tubes.

  • Centrifuge the cells at 500 x g for 5 minutes at room temperature.

  • Carefully aspirate the supernatant and wash the cells twice with 1 mL of cold PBS, centrifuging after each wash.

  • Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 5 µL of Propidium Iodide to the cell suspension.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Flow Cytometry Analysis
  • Set up the flow cytometer with the appropriate laser and filter settings for detecting FITC (typically FL1 channel) and PI (typically FL2 or FL3 channel).

  • Use unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI to set up the compensation and quadrants correctly.

  • Acquire data for at least 10,000 events per sample.

  • Analyze the data using appropriate software to quantify the percentage of cells in each of the four quadrants:

    • Lower-left (Q4): Viable cells (Annexin V- / PI-)

    • Lower-right (Q3): Early apoptotic cells (Annexin V+ / PI-)

    • Upper-right (Q2): Late apoptotic/necrotic cells (Annexin V+ / PI+)

    • Upper-left (Q1): Necrotic cells (Annexin V- / PI+)

Experimental Workflow

FACS_Workflow cluster_prep Cell Preparation and Treatment cluster_staining Staining Procedure cluster_analysis FACS Analysis Cell_Culture Seed OPM-2 cells in 6-well plates Treatment Treat with P300 bromodomain-IN-1 (0-2.5 µM) for 48h Cell_Culture->Treatment Harvest Harvest cells (floating and adherent) Treatment->Harvest Wash_PBS Wash cells twice with cold PBS Harvest->Wash_PBS Resuspend Resuspend in 100 µL 1X Binding Buffer Wash_PBS->Resuspend Add_AnnexinV Add 5 µL Annexin V-FITC, incubate 15 min at RT (dark) Resuspend->Add_AnnexinV Add_PI Add 5 µL Propidium Iodide Add_AnnexinV->Add_PI Dilute Add 400 µL 1X Binding Buffer Add_PI->Dilute Acquire Acquire data on flow cytometer Dilute->Acquire Analyze Analyze data to quantify apoptotic populations Acquire->Analyze

References

Application Notes and Protocols for P300 Bromodomain-IN-1 in In Vivo Xenograft Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The p300/CBP (CREB-binding protein) family of transcriptional co-activators plays a crucial role in regulating gene expression through their intrinsic histone acetyltransferase (HAT) activity and their function as protein scaffolds. The bromodomain of p300/CBP recognizes acetylated lysine residues on histones and other proteins, a key step in chromatin remodeling and transcriptional activation. Dysregulation of p300/CBP activity is implicated in various diseases, including cancer, making it an attractive therapeutic target.

P300 bromodomain-IN-1 is a potent inhibitor of the p300 bromodomain with an IC50 of 49 nM. In vitro studies have shown that it suppresses the expression of the proto-oncogene c-Myc and induces G1/G0 phase cell cycle arrest and apoptosis in OPM-2 multiple myeloma cells.[1][2] These application notes provide a comprehensive overview and detailed protocols for the utilization of p300 bromodomain inhibitors in in vivo xenograft models, primarily based on studies with the well-characterized p300/CBP bromodomain inhibitor, CCS1477, due to the limited availability of specific in vivo data for this compound. These protocols can serve as a valuable starting point for designing and executing in vivo efficacy studies.

Mechanism of Action

P300 acts as a transcriptional co-activator for a multitude of transcription factors, including the androgen receptor (AR), p53, and components of the Wnt and TGF-β signaling pathways.[3][4][5] By inhibiting the p300 bromodomain, compounds like this compound prevent the recruitment of the p300/CBP complex to chromatin, thereby downregulating the expression of key oncogenes such as c-Myc and AR.[6][7] This leads to cell cycle arrest, apoptosis, and ultimately, the inhibition of tumor growth.

Data Presentation

In Vitro Potency of P300 Bromodomain Inhibitors
CompoundTargetIC50 (nM)Cell LineEffectReference
This compoundp300 Bromodomain49OPM-2Suppresses c-Myc, induces G1/G0 arrest and apoptosis[1][2]
CCS1477p300/CBP Bromodomain1.3 (p300 KD), 1.7 (CBP KD)22Rv1, VCaPPotent inhibitor of cell proliferation[7][8]
I-CBP112p300/CBP Bromodomain-Human and mouse leukemic cell linesImpaired colony formation, induced cellular differentiation[9]
In Vivo Efficacy of the p300/CBP Bromodomain Inhibitor CCS1477 in Prostate Cancer Xenograft Models[6][7][8][10][11][12][13]
Xenograft ModelAnimal ModelTreatmentDosing ScheduleVehicleKey Findings
22Rv1 (CRPC)Athymic nude miceCCS1477 (10, 20 mg/kg)Once daily, oral gavage5% DMSO:95% methylcellulose (0.5% w/v)Complete tumor growth inhibition over 28 days.
22Rv1 (CRPC)Athymic nude miceCCS1477 (30 mg/kg)Every other day, oral gavage5% DMSO:95% methylcellulose (0.5% w/v)Complete tumor growth inhibition over 28 days.
LNCaP (Bicalutamide-resistant)Athymic nude miceCCS1477 (10, 20 mg/kg)Once daily, oral gavage5% DMSO:95% methylcellulose (0.5% w/v)Almost complete tumor growth inhibition, sustained effect.
In Vivo Efficacy of the p300/CBP Bromodomain Inhibitor I-CBP112 in a Leukemia Xenograft Model[9]
Xenograft ModelAnimal ModelTreatmentDosing ScheduleKey Findings
MLL-AF9-driven AMLIrradiated recipient miceI-CBP112 (3 mg/kg)Intraperitoneal administrationModerate systemic exposure, suitable for in vivo studies.

Experimental Protocols

Note: The following protocols are based on studies conducted with the p300/CBP bromodomain inhibitor CCS1477 and should be adapted and optimized for this compound.

22Rv1 Castration-Resistant Prostate Cancer (CRPC) Xenograft Model

a. Cell Culture:

  • Culture 22Rv1 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

b. Animal Model:

  • Use male athymic nude mice, 6-8 weeks old.

c. Tumor Implantation:

  • Harvest 22Rv1 cells during the logarithmic growth phase.

  • Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10^6 cells per 100 µL.

  • Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

d. Tumor Growth Monitoring and Treatment Initiation:

  • Monitor tumor growth by measuring the tumor volume three times a week using calipers. Tumor volume (mm³) = (length x width²) / 2.

  • Randomize mice into treatment and control groups when the average tumor volume reaches approximately 150-200 mm³.

e. Drug Formulation and Administration:

  • Formulate this compound (or a reference compound like CCS1477) in a vehicle solution of 5% DMSO and 95% methylcellulose (0.5% w/v in water).[10]

  • Administer the compound or vehicle via oral gavage at the desired dosage (e.g., 10-30 mg/kg) and schedule (e.g., daily or every other day).[10]

f. Efficacy Evaluation:

  • Continue to monitor tumor volume and body weight throughout the study.

  • At the end of the study, euthanize the mice and collect tumors for pharmacodynamic analysis (e.g., Western blot for AR, c-Myc, and cleaved PARP).[6]

  • Collect blood samples for pharmacokinetic analysis and to measure biomarkers such as plasma prostate-specific antigen (PSA).[10]

Acute Myeloid Leukemia (AML) Patient-Derived Xenograft (PDX) Model

a. Cell Preparation:

  • Thaw cryopreserved primary AML patient cells rapidly and wash with appropriate media to ensure high viability.[11][12]

b. Animal Model:

  • Use immunodeficient mice (e.g., NSG mice) that can support the engraftment of human hematopoietic cells.[11]

c. Cell Implantation:

  • Inject a specified number of viable AML cells (e.g., 1-5 x 10^6 cells) intravenously into each mouse.[12]

d. Engraftment Monitoring:

  • Monitor engraftment of human AML cells in the peripheral blood of the mice at regular intervals using flow cytometry for human-specific markers (e.g., hCD45).

e. Treatment and Evaluation:

  • Once engraftment is confirmed, randomize the mice into treatment and control groups.

  • Administer this compound (or a reference compound like I-CBP112) via the desired route (e.g., intraperitoneally).[9]

  • Monitor disease progression by assessing the percentage of human AML cells in the peripheral blood and bone marrow.

  • At the end of the study, analyze bone marrow and spleen for leukemia burden.

Visualizations

p300_signaling_pathway p300 Signaling Pathway in Cancer GF Growth Factors (e.g., TGF-β) Receptor Receptor GF->Receptor Smad Smad2/3 Receptor->Smad p300 p300/CBP Smad->p300 Histones Histones p300->Histones HAT Activity TF Transcription Factors (e.g., AR, c-Myc) p300->TF Co-activation Acetylation Histone Acetylation Histones->Acetylation Chromatin Open Chromatin Acetylation->Chromatin Transcription Gene Transcription Chromatin->Transcription TF->Transcription Proliferation Cell Proliferation, Invasion, Migration Transcription->Proliferation Inhibitor This compound Inhibitor->p300

Caption: p300 signaling pathway in cancer and the point of intervention for this compound.

xenograft_workflow Xenograft Model Experimental Workflow CellCulture 1. Cancer Cell Culture (e.g., 22Rv1) Implantation 2. Subcutaneous Implantation in Athymic Nude Mice CellCulture->Implantation TumorGrowth 3. Tumor Growth Monitoring Implantation->TumorGrowth Randomization 4. Randomization of Mice TumorGrowth->Randomization Treatment 5. Treatment with This compound (or Vehicle) Randomization->Treatment Monitoring 6. Monitor Tumor Volume & Body Weight Treatment->Monitoring Endpoint 7. Endpoint Analysis (Tumor & Blood Collection) Monitoring->Endpoint Analysis 8. Pharmacodynamic & Biomarker Analysis Endpoint->Analysis

Caption: A generalized experimental workflow for in vivo xenograft studies.

References

Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) Targeting P300 Bromodomain with P300 bromodomain-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, scientists, and drug development professionals.

Introduction

The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method used to verify and characterize the engagement of a ligand, such as a small molecule inhibitor, with its target protein within a cellular environment.[1][2] The principle of CETSA is based on the ligand-induced stabilization of the target protein, which leads to an increase in its thermal stability.[1] Upon heating, proteins denature and aggregate. Ligand binding can stabilize the protein structure, resulting in a higher temperature required for its denaturation.[3][4] This thermal shift can be quantified to confirm target engagement in intact cells or cell lysates.[5][6]

The p300 protein, a histone acetyltransferase (HAT), plays a crucial role in regulating gene transcription through chromatin remodeling and interaction with various transcription factors.[7][8][9] Its bromodomain is a key module that recognizes acetylated lysine residues on histones and other proteins, making it an attractive therapeutic target in various diseases, including cancer.[9][10]

P300 bromodomain-IN-1 is a potent inhibitor of the p300 bromodomain with a reported IC50 of 49 nM.[11] It has been shown to suppress the expression of the oncogene c-Myc and induce cell cycle arrest and apoptosis.[11] These application notes provide a detailed protocol for utilizing CETSA to demonstrate the direct binding of this compound to the p300 protein in a cellular context.

Data Presentation

The following tables summarize representative quantitative data that can be obtained from CETSA experiments. The data presented here is based on studies with analogous CBP/p300 bromodomain inhibitors and serves as an example of expected results.

Table 1: Isothermal Dose-Response CETSA Data for a P300 Bromodomain Inhibitor

This table illustrates the percentage of soluble p300 protein remaining after heat treatment at a fixed temperature with increasing concentrations of an inhibitor.

Inhibitor Concentration (µM)% Soluble p300 (Normalized to DMSO control)Standard Deviation
0 (DMSO)100± 5.2
0.01115± 6.1
0.1145± 7.8
1180± 9.3
10210± 11.5
100215± 12.0

Table 2: Thermal Shift (ΔTm) Data for CBP/p300 Bromodomain Inhibitors

This table shows the change in the melting temperature (Tm) of CBP and p300 proteins upon treatment with a saturating concentration of a selective inhibitor, I-CBP112. A significant positive shift indicates target engagement and stabilization.

Target ProteinInhibitorΔTm (°C)Reference
p300I-CBP112 (10 µM)+8.6[10]
CBPI-CBP112 (10 µM)+7.8[10]

Experimental Protocols

This section provides a detailed methodology for performing a CETSA experiment to evaluate the engagement of this compound with the p300 protein. The protocol is adapted from established CETSA procedures for bromodomain inhibitors.[6][12][13]

Materials
  • Cell Line: A human cell line expressing endogenous p300 (e.g., OPM-2, MM.1S, or other relevant cancer cell lines).

  • This compound: Prepare a stock solution in DMSO (e.g., 10 mM).

  • Cell Culture Medium: Appropriate medium for the chosen cell line (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.

  • Phosphate-Buffered Saline (PBS): pH 7.4.

  • Protease and Phosphatase Inhibitor Cocktails.

  • Lysis Buffer: PBS containing 0.4% NP-40, 1 mM MgCl2, and protease/phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • SDS-PAGE and Western Blotting Reagents: Acrylamide gels, running buffer, transfer buffer, PVDF or nitrocellulose membranes.

  • Primary Antibody: Rabbit anti-p300 antibody.

  • Secondary Antibody: HRP-conjugated anti-rabbit IgG.

  • Loading Control Antibody: Mouse anti-β-actin or anti-GAPDH antibody.

  • Chemiluminescent Substrate.

  • PCR tubes or 96-well PCR plates.

  • Thermal Cycler.

  • Centrifuge (capable of >12,000 x g).

  • Western Blot Imaging System.

Experimental Workflow Diagram

CETSA_Workflow cluster_prep Cell Preparation and Treatment cluster_heating Thermal Challenge cluster_lysis Lysis and Fractionation cluster_analysis Protein Analysis cell_culture 1. Cell Culture (e.g., OPM-2 cells) treatment 2. Treatment Incubate cells with P300-IN-1 or DMSO cell_culture->treatment aliquot 3. Aliquot Cells Transfer to PCR tubes/plate treatment->aliquot heat_treatment 4. Heat Treatment Apply temperature gradient in a thermal cycler aliquot->heat_treatment lysis 5. Cell Lysis Add lysis buffer and perform freeze-thaw cycles heat_treatment->lysis centrifugation 6. Centrifugation Separate soluble fraction from aggregated proteins lysis->centrifugation supernatant 7. Collect Supernatant (Soluble protein fraction) centrifugation->supernatant western_blot 8. Western Blot Detect soluble p300 and loading control supernatant->western_blot quantification 9. Data Analysis Quantify band intensities and plot curves western_blot->quantification P300_Signaling cluster_nucleus Nucleus TF Transcription Factors (e.g., c-Myc, p53) p300 p300/CBP TF->p300 recruits Bromodomain Bromodomain p300->Bromodomain HAT HAT Domain p300->HAT Gene_Expression Target Gene Expression (e.g., c-Myc) p300->Gene_Expression activates Acetylated_Histones Acetylated Histones (H3K27ac) Bromodomain->Acetylated_Histones binds to Chromatin Chromatin HAT->Chromatin acetylates Chromatin->Acetylated_Histones Cell_Cycle_Apoptosis Cell Cycle Progression Apoptosis Inhibition Gene_Expression->Cell_Cycle_Apoptosis P300_IN_1 This compound P300_IN_1->Bromodomain inhibits

References

Application Notes and Protocols: Preparation of P300 Bromodomain-IN-1 Stock Solution

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

P300 bromodomain-IN-1 is a potent and specific small molecule inhibitor of the bromodomain of the transcriptional coactivator p300 (also known as EP300 or KAT3B).[1] The bromodomain of p300 is a key "reader" of acetylated lysine residues on histones and other proteins, playing a crucial role in the regulation of gene expression. Inhibition of the p300 bromodomain has been shown to suppress the expression of oncogenes such as c-Myc, leading to cell cycle arrest at the G1/G0 phase and induction of apoptosis in cancer cell lines like OPM-2.[1] This makes this compound a valuable tool for studying the biological functions of p300 and for investigating its therapeutic potential in oncology and other diseases.

Proper preparation of a stock solution is the first critical step for ensuring the accuracy and reproducibility of in vitro and in vivo experiments. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions.

Physicochemical Properties and Solubility

A clear understanding of the physicochemical properties of this compound is essential for its effective use. The table below summarizes key quantitative data for this inhibitor.

PropertyValueReference
Molecular Weight 535.03 g/mol [1][2]
IC50 (for p300) 49 nM[1]
Recommended Solvent Dimethyl Sulfoxide (DMSO)[3][4]
Solubility (Similar Compounds) CBP/p300-IN-1 in DMSO: 62.5 mg/mL (146.56 mM) CBP/P300 bromodomain inhibitor-3 in DMSO: 200 mg/mL (433.32 mM)[3][4]
Appearance Solid[2]

Experimental Protocols

Materials
  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Stock Solution Preparation Protocol (10 mM in DMSO)
  • Pre-weighing Preparation: Before opening, bring the vial of this compound powder to room temperature to prevent condensation of moisture.

  • Weighing: Carefully weigh out the desired amount of this compound powder using a calibrated analytical balance in a chemical fume hood. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.535 mg of the compound.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial containing the powder. To continue the example, add 100 µL of DMSO to the 0.535 mg of powder.

  • Dissolution: Tightly cap the vial and vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath and sonication can be used to aid dissolution if necessary.[3][4] Visually inspect the solution to ensure there are no undissolved particulates.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[3][4]

Quality Control
  • Purity: The purity of the this compound powder should be verified by the supplier's Certificate of Analysis (CoA).

  • Concentration Verification: While not routinely necessary for every preparation, the concentration of the stock solution can be confirmed using techniques like High-Performance Liquid Chromatography (HPLC) if required for highly sensitive applications.

  • Visual Inspection: Before each use, visually inspect the thawed aliquot for any signs of precipitation. If precipitate is observed, gently warm and vortex the solution to redissolve.

Visualizations

Signaling Pathway of p300 Bromodomain Inhibition

The following diagram illustrates the mechanism of action of this compound. By binding to the bromodomain of p300, the inhibitor prevents its recruitment to acetylated histones at gene promoters and enhancers. This leads to the downregulation of target genes, such as c-Myc, ultimately resulting in cell cycle arrest and apoptosis.

p300_pathway cluster_0 This compound Action cluster_1 Cellular Processes P300_IN_1 This compound p300_BRD p300 Bromodomain P300_IN_1->p300_BRD Inhibits p300_Recruitment p300 Recruitment to Chromatin p300_BRD->p300_Recruitment Blocks Acetylated_Histones Acetylated Histones Acetylated_Histones->p300_Recruitment Promotes cMyc_Expression c-Myc Gene Expression p300_Recruitment->cMyc_Expression Activates Cell_Cycle_Arrest G1/G0 Arrest cMyc_Expression->Cell_Cycle_Arrest Inhibits Progression Apoptosis Apoptosis cMyc_Expression->Apoptosis Promotes

Caption: Mechanism of this compound Action.

Experimental Workflow for Stock Solution Preparation

This workflow diagram provides a step-by-step visual guide for the preparation of the this compound stock solution.

stock_solution_workflow Start Start Equilibrate Equilibrate inhibitor to Room Temperature Start->Equilibrate Weigh Weigh this compound Equilibrate->Weigh Add_Solvent Add Anhydrous DMSO Weigh->Add_Solvent Dissolve Vortex/Sonicate to Dissolve Add_Solvent->Dissolve Aliquot Aliquot into Single-Use Tubes Dissolve->Aliquot Store Store at -20°C or -80°C Aliquot->Store End Ready for Use Store->End

Caption: Workflow for this compound Stock Preparation.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing P300 Bromodomain-IN-1 Treatment Time

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the treatment time for P300 bromodomain-IN-1 in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal treatment time for this compound?

A1: The optimal treatment time for this compound is highly dependent on the specific cell type, the experimental endpoint being measured, and the concentration of the inhibitor. There is no single universal optimal time. It is crucial to perform a time-course experiment to determine the ideal duration for your specific experimental setup.[1]

Q2: How do I design a time-course experiment to determine the optimal treatment time?

A2: To design an effective time-course experiment, you should:

  • Select a range of time points: Based on published data and the nature of your endpoint, choose a series of time points. For assessing effects on histone acetylation, earlier time points (e.g., 1, 4, 8 hours) may be informative, while for downstream effects on protein expression or cell viability, longer time points (e.g., 16, 24, 48, 72 hours) are likely necessary.[1][2]

  • Choose appropriate readouts: Select key biomarkers to monitor the inhibitor's effect. Good starting points for P300 bromodomain inhibition are the levels of H3K27 acetylation (a direct target of p300) and the expression of c-Myc (a downstream target).[3][4]

  • Include proper controls: Always include a vehicle control (e.g., DMSO) for each time point to account for any time-dependent changes in your experimental system that are not due to the inhibitor.

Q3: What are the expected effects of this compound over time?

A3: Inhibition of the p300 bromodomain is expected to have a cascade of effects. Initially, you should observe a decrease in the acetylation of p300 targets, such as H3K27ac.[2][3] This can be followed by changes in the transcription of target genes, leading to a subsequent decrease in the protein levels of oncogenes like c-Myc.[4] At later time points, you may observe effects on cell proliferation, cell cycle arrest, and apoptosis.

Q4: Can prolonged treatment with this compound lead to off-target effects or cellular toxicity?

A4: Yes, as with any inhibitor, prolonged exposure or high concentrations can lead to off-target effects and general cytotoxicity.[5] It is essential to distinguish between the specific effects of p300 inhibition and non-specific toxicity. This can be achieved by performing cell viability assays in parallel with your primary experiment and by using the lowest effective concentration of the inhibitor.

Troubleshooting Guides

Issue 1: Inconsistent or no effect of this compound on my target of interest.

Possible Cause Troubleshooting Step
Suboptimal Treatment Time Perform a time-course experiment to identify the window of maximal effect. The effect may be transient or require a longer incubation period to become apparent.[1]
Inhibitor Instability Prepare fresh stock solutions of this compound and avoid repeated freeze-thaw cycles.
Incorrect Inhibitor Concentration Perform a dose-response experiment to determine the optimal concentration for your cell line.
Cell Line Insensitivity Some cell lines may be less dependent on p300 activity. Consider using a positive control cell line known to be sensitive to p300 inhibition.
Assay Variability Ensure consistent cell seeding density, treatment conditions, and sample processing across all experiments.

Issue 2: High levels of cell death observed even at short treatment times.

Possible Cause Troubleshooting Step
Inhibitor Concentration is Too High Reduce the concentration of this compound. Perform a dose-response cell viability assay to determine the IC50 and select a concentration that minimizes toxicity while still showing a biological effect.
Solvent Toxicity Ensure the final concentration of the solvent (e.g., DMSO) is not exceeding a toxic level (typically <0.5%). Run a vehicle-only control.
Cellular Sensitivity Your cell line may be particularly sensitive to p300 inhibition. Consider using a shorter treatment time or a lower, non-toxic concentration.

Quantitative Data Summary

The following tables provide a summary of expected quantitative data from a hypothetical time-course experiment using this compound.

Table 1: Effect of this compound (1 µM) on H3K27 Acetylation Levels

Treatment Time (hours)Normalized H3K27ac Level (vs. Vehicle Control)
01.00
10.85
40.60
80.45
160.40
240.38
480.42

Table 2: Effect of this compound (1 µM) on c-Myc Protein Levels

Treatment Time (hours)Normalized c-Myc Protein Level (vs. Vehicle Control)
01.00
40.95
80.75
160.50
240.35
480.25
720.20

Table 3: Effect of this compound (1 µM) on Cell Viability

Treatment Time (hours)Cell Viability (% of Vehicle Control)
0100%
2495%
4880%
7265%

Experimental Protocols

1. Time-Course Analysis of H3K27 Acetylation and c-Myc Protein Levels by Western Blot

  • Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase and do not reach confluency by the final time point.

  • Treatment: Treat cells with the desired concentration of this compound or vehicle control.

  • Harvesting: At each time point (e.g., 0, 1, 4, 8, 16, 24, 48 hours), wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Load equal amounts of protein per lane on an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against H3K27ac (e.g., 1:1000 dilution) and c-Myc (e.g., 1:1000 dilution) overnight at 4°C. Use an antibody against a loading control (e.g., β-actin or Histone H3) to normalize the data.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL substrate and an imaging system.

  • Data Analysis: Quantify the band intensities using image analysis software. Normalize the intensity of the target protein bands to the loading control.

2. Cell Viability Assay (e.g., using MTT or CellTiter-Glo®)

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.

  • Treatment: After allowing the cells to adhere overnight, treat them with a range of concentrations of this compound or vehicle control.

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • Assay:

    • For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, add solubilization solution and read the absorbance at the appropriate wavelength.

    • For CellTiter-Glo® assay: Follow the manufacturer's protocol to measure the luminescent signal, which is proportional to the amount of ATP and thus indicative of the number of viable cells.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.

Visualizations

P300_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factors Growth Factors Wnt Ligand Wnt Ligand Frizzled Frizzled Wnt Ligand->Frizzled TGF-beta TGF-beta TGF-beta Receptor TGF-beta Receptor TGF-beta->TGF-beta Receptor Receptor Receptor Signaling Cascade Signaling Cascade Receptor->Signaling Cascade Dishevelled Dishevelled Frizzled->Dishevelled Smad2/3 Smad2/3 TGF-beta Receptor->Smad2/3 NF-kB NF-kB Signaling Cascade->NF-kB GSK3b GSK3b Dishevelled->GSK3b beta-Catenin beta-Catenin GSK3b->beta-Catenin TCF/LEF TCF/LEF beta-Catenin->TCF/LEF Smad4 Smad4 Smad2/3->Smad4 p300 p300 Histones Histones p300->Histones HAT activity P300-IN-1 P300-IN-1 P300-IN-1->p300 TCF/LEF->p300 NF-kB->p300 Smad4->p300 Acetylated Histones Acetylated Histones Histones->Acetylated Histones c-Myc Gene c-Myc Gene Acetylated Histones->c-Myc Gene Gene Activation c-Myc mRNA c-Myc mRNA c-Myc Gene->c-Myc mRNA c-Myc Protein c-Myc Protein c-Myc mRNA->c-Myc Protein Cell Cycle Progression Cell Cycle Progression c-Myc Protein->Cell Cycle Progression Apoptosis Apoptosis c-Myc Protein->Apoptosis

Caption: P300 signaling pathways and the inhibitory action of this compound.

Experimental_Workflow Start Start Cell Seeding Cell Seeding Start->Cell Seeding P300-IN-1 Treatment (Time-Course) P300-IN-1 Treatment (Time-Course) Cell Seeding->P300-IN-1 Treatment (Time-Course) Sample Harvesting at Time Points Sample Harvesting at Time Points P300-IN-1 Treatment (Time-Course)->Sample Harvesting at Time Points Endpoint Assays Endpoint Assays Sample Harvesting at Time Points->Endpoint Assays Western Blot Western Blot Endpoint Assays->Western Blot Cell Viability Assay Cell Viability Assay Endpoint Assays->Cell Viability Assay qPCR qPCR Endpoint Assays->qPCR Data Analysis Data Analysis Western Blot->Data Analysis Cell Viability Assay->Data Analysis qPCR->Data Analysis Determine Optimal Treatment Time Determine Optimal Treatment Time Data Analysis->Determine Optimal Treatment Time

Caption: Experimental workflow for optimizing this compound treatment time.

References

Technical Support Center: P300 Bromodomain Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using P300 bromodomain inhibitors, with a focus on potential off-target effects and experimental best practices. Due to limited publicly available data specifically for P300 bromodomain-IN-1, this guide leverages information from structurally and functionally similar P300/CBP bromodomain inhibitors to provide general guidance.

Frequently Asked Questions (FAQs)

Q1: What are the known on-target effects of P300 bromodomain inhibition?

Inhibition of the p300 bromodomain is expected to disrupt its interaction with acetylated lysine residues on histones and other proteins. This can lead to a variety of cellular effects, including:

  • Downregulation of oncogenes: A common downstream effect is the suppression of c-Myc expression.

  • Cell cycle arrest: Inhibition can induce G0/G1 phase arrest in cancer cell lines.

  • Induction of apoptosis: The apoptotic pathway can be activated as a consequence of disrupting p300-dependent gene regulation.

  • Modulation of histone acetylation: While inhibitors target the bromodomain and not the HAT domain directly, they can influence the landscape of histone acetylation, particularly at H3K27.

Q2: What are the potential off-target effects of P300 bromodomain inhibitors?

The most common off-target effects for P300/CBP bromodomain inhibitors are interactions with other bromodomain-containing proteins, especially those of the BET (Bromodomain and Extra-Terminal) family (e.g., BRD4). Achieving high selectivity can be challenging due to structural similarities in the acetyl-lysine binding pockets. It is crucial to profile any inhibitor against a panel of bromodomains to understand its selectivity.

Q3: How can I assess the selectivity of my P300 bromodomain inhibitor?

Several methods can be used to determine the selectivity of a bromodomain inhibitor:

  • Biochemical Assays: Techniques like AlphaScreen, TR-FRET, or isothermal titration calorimetry (ITC) can be used to determine the binding affinity (Kd) or inhibitory concentration (IC50) against a panel of purified bromodomains.

  • Thermal Shift Assays (TSA): This method measures the change in the melting temperature of a protein upon ligand binding, which can indicate interaction.

  • Cellular Target Engagement Assays: Techniques like NanoBRET can be used to measure the binding of the inhibitor to the target protein in living cells.

Q4: I am not observing the expected phenotype (e.g., c-Myc downregulation, apoptosis). What could be the issue?

Several factors could contribute to a lack of an expected phenotype:

  • Cell Line Specificity: The cellular context is critical. The effect of P300 inhibition can be dependent on the genetic background and signaling pathways active in a particular cell line.

  • Compound Potency and Stability: Ensure the inhibitor is potent enough for the specific cellular assay and is stable under the experimental conditions. Degradation of the compound can lead to a loss of activity.

  • Off-Target Effects: If the inhibitor is not selective, it may engage other targets that counteract the on-target effect.

  • Redundancy with CBP: p300 and CBP are highly homologous. In some cell lines, CBP may compensate for the inhibition of p300.

Troubleshooting Guides

Problem 1: Inconsistent results in cellular proliferation assays.
Possible Cause Troubleshooting Step
Compound solubility issues Ensure the inhibitor is fully dissolved in the appropriate solvent (e.g., DMSO) before diluting in cell culture media. Check for precipitation.
Cell seeding density Optimize cell seeding density to ensure cells are in the logarithmic growth phase during the experiment.
Assay duration The effects of bromodomain inhibition on cell proliferation may take time to manifest. Perform a time-course experiment (e.g., 24, 48, 72 hours).
Serum concentration in media Serum components can sometimes interfere with compound activity. Consider reducing the serum concentration if appropriate for your cell line.
Problem 2: No change in global H3K27 acetylation levels.
Possible Cause Troubleshooting Step
Inhibitor targets bromodomain, not HAT domain P300 bromodomain inhibitors are not expected to directly inhibit the histone acetyltransferase (HAT) activity. A global change in H3K27ac may not be the most sensitive readout.
Specific loci are affected The effect on H3K27ac may be localized to specific gene enhancers or promoters. Consider using Chromatin Immunoprecipitation (ChIP)-qPCR or ChIP-seq to investigate specific loci.
Redundancy with other HATs Other histone acetyltransferases can maintain global H3K27ac levels.

Quantitative Data Summary

Due to the limited availability of specific quantitative data for this compound, the following table summarizes data for other well-characterized P300/CBP bromodomain inhibitors to provide a comparative context.

InhibitorTargetIC50 / KdSelectivity Notes
This compound p300 bromodomainIC50 = 49 nM[1]Selectivity profile not widely published.
I-CBP112 CBP/p300 bromodomainsKd = 142 nM (CBP)Weak off-target activity against BET family members.[2]
CCS1477 p300/CBP bromodomainsIC50 = 19 nM (p300 in-cell BRET)>100-fold selective over BRD4.[3]
GNE-272 CBP/p300 bromodomainsSubnanomolar binding affinity>4700-fold selective for CBP/p300 over a diverse panel of bromodomains.[4]

Experimental Protocols

Western Blot for c-Myc and Apoptosis Markers
  • Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with the P300 bromodomain inhibitor at various concentrations for the desired time (e.g., 24-48 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against c-Myc, cleaved PARP, cleaved Caspase-3, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the bands using an enhanced chemiluminescence (ECL) detection system.

Cell Cycle Analysis by Flow Cytometry
  • Cell Treatment: Treat cells with the P300 bromodomain inhibitor as described above.

  • Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Incubate for 30 minutes at room temperature in the dark. Analyze the DNA content by flow cytometry.

Visualizations

Signaling_Pathway Simplified P300 Bromodomain Inhibition Pathway cluster_0 Cellular Effects c-Myc_Downregulation c-Myc Downregulation G1_Arrest G1/G0 Phase Arrest Apoptosis Apoptosis P300_Inhibitor This compound p300_BRD p300 Bromodomain P300_Inhibitor->p300_BRD Inhibits Acetylated_Histones Acetylated Histones p300_BRD->Acetylated_Histones Binds to Gene_Transcription Target Gene Transcription Acetylated_Histones->Gene_Transcription Regulates Gene_Transcription->c-Myc_Downregulation Gene_Transcription->G1_Arrest Gene_Transcription->Apoptosis

Caption: P300 bromodomain inhibitor action.

Experimental_Workflow Troubleshooting Workflow for Cellular Assays Start No Expected Phenotype Observed Check_Compound Verify Compound Integrity & Solubility Start->Check_Compound Optimize_Assay Optimize Assay Conditions (Time, Dose) Check_Compound->Optimize_Assay Confirm_Target_Engagement Confirm Target Engagement (e.g., NanoBRET) Optimize_Assay->Confirm_Target_Engagement Assess_Off_Target Assess Off-Target Effects (e.g., BETi phenotype) Confirm_Target_Engagement->Assess_Off_Target Consider_Redundancy Consider Functional Redundancy (e.g., CBP) Assess_Off_Target->Consider_Redundancy End Hypothesis Refined Consider_Redundancy->End

Caption: Troubleshooting experimental workflow.

References

Technical Support Center: P300/CBP Bromodomain Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The p300/CBP proteins are crucial transcriptional co-activators, and their bromodomains are key in recognizing acetylated lysine residues on histones and other proteins, thereby playing a pivotal role in gene regulation. Small molecule inhibitors targeting these bromodomains are valuable research tools and potential therapeutic agents. Ensuring the stability and proper handling of these compounds in experimental settings is critical for obtaining reliable and reproducible results.

Troubleshooting Guide

This section addresses common issues encountered during experiments with P300/CBP bromodomain inhibitors in a question-and-answer format.

Question 1: I am not observing the expected biological effect of my P300/CBP bromodomain inhibitor. What could be the reason?

Answer: Several factors could contribute to a lack of efficacy. Consider the following troubleshooting steps:

  • Compound Stability: The inhibitor may be unstable in your cell culture media or under your experimental conditions (e.g., temperature, light exposure). It is crucial to determine the half-life of your specific inhibitor in the media you are using.

  • Compound Precipitation: The inhibitor might be precipitating out of solution, especially at higher concentrations or after prolonged incubation. Visually inspect your culture plates for any signs of precipitation.

  • Cell Line Specificity: The effect of p300/CBP inhibition can be cell-type dependent. Some cell lines may have compensatory mechanisms or may not rely as heavily on the p300/CBP bromodomain for the specific pathway you are studying.

  • Incorrect Dosage: The concentration of the inhibitor may be too low to elicit a response. Perform a dose-response experiment to determine the optimal concentration for your cell line and assay.

  • Off-Target Effects: At higher concentrations, some inhibitors may have off-target effects that could mask the intended biological outcome.

Question 2: My inhibitor seems to be precipitating in the cell culture media. How can I improve its solubility?

Answer: Improving the solubility of small molecule inhibitors is a common challenge. Here are some strategies:

  • Solvent Choice: Ensure you are using an appropriate solvent for your stock solution, typically DMSO.

  • Final DMSO Concentration: When diluting your stock solution into the cell culture media, keep the final DMSO concentration as low as possible (ideally below 0.5%) to avoid solvent-induced toxicity and precipitation.

  • Serum Concentration: The presence of serum in the media can sometimes help to solubilize hydrophobic compounds. However, high serum concentrations can also lead to protein binding, reducing the effective concentration of the inhibitor. You may need to optimize the serum percentage in your media.

  • Pre-warming Media: Pre-warming the cell culture media to 37°C before adding the inhibitor can sometimes help with solubility.

  • Sonication: Briefly sonicating the stock solution before dilution can help to break up any aggregates.

Experimental Protocols & Data

Protocol: Determining Inhibitor Stability in Cell Culture Media

This protocol outlines a general method for assessing the stability of a P300/CBP bromodomain inhibitor in cell culture media using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Step Procedure Details and Considerations
1. Preparation Prepare a stock solution of the inhibitor in an appropriate solvent (e.g., DMSO).Ensure the stock concentration is accurately known.
2. Incubation Spike the inhibitor into pre-warmed cell culture media (with and without serum) at the desired final concentration.Prepare multiple samples for different time points. A common concentration to test is the intended experimental concentration.
Incubate the samples at 37°C in a CO2 incubator.Mimic the exact conditions of your cell culture experiments.
3. Sampling At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), collect an aliquot of the media.The time points should be chosen to capture the expected degradation profile of the compound.
4. Sample Processing Immediately process the samples to stop any further degradation. This typically involves protein precipitation with a cold organic solvent (e.g., acetonitrile or methanol).Centrifuge the samples to pellet the precipitated proteins and collect the supernatant.
5. Analysis Analyze the supernatant by HPLC or LC-MS to quantify the remaining inhibitor concentration.A standard curve of the inhibitor should be prepared in the same media to accurately quantify the concentration.
6. Data Analysis Plot the concentration of the inhibitor versus time and calculate the half-life (t1/2) of the compound in the cell culture media.The half-life is the time it takes for the concentration of the inhibitor to decrease by 50%.
p300 Protein Stability

While not indicative of the inhibitor's stability, understanding the turnover of the target protein can be relevant for experimental design. The half-life of the p300 protein has been reported to be approximately 11-14 hours in several cell lines[1][2].

Protein Reported Half-life Cell Lines
p300~11 hoursHeLa cells[1]
p300~14 hoursSV52 and REV2 cells[2]
bromo-deficient p300~10 hoursSiHa cells[1][2]

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare Inhibitor Stock Solution spike Spike Inhibitor into Media prep_stock->spike prep_media Prepare Cell Culture Media prep_media->spike incubate Incubate at 37°C spike->incubate sample Collect Samples at Time Points incubate->sample process Process Samples (Protein Precipitation) sample->process analyze Analyze by HPLC/LC-MS process->analyze calculate Calculate Half-life analyze->calculate

Caption: Workflow for determining inhibitor stability in cell culture media.

p300_pathway cluster_nucleus Nucleus TF Transcription Factor p300_CBP p300/CBP TF->p300_CBP recruits Histone Histone Tail p300_CBP->Histone acetylates (HAT activity) Acetylated_Histone Acetylated Histone Tail p300_CBP->Acetylated_Histone binds via bromodomain Gene Target Gene Acetylated_Histone->Gene promotes transcription Inhibitor Bromodomain Inhibitor Inhibitor->p300_CBP blocks binding

Caption: Simplified p300/CBP signaling pathway and inhibitor action.

Frequently Asked Questions (FAQs)

Q1: How should I store my P300/CBP bromodomain inhibitor? A1: Most small molecule inhibitors are provided as a lyophilized powder or in a solvent. For long-term storage, it is generally recommended to store them at -20°C or -80°C as a stock solution in an appropriate solvent like DMSO. Avoid repeated freeze-thaw cycles. Always refer to the manufacturer's specific storage recommendations.

Q2: What is the difference between a bromodomain inhibitor and a HAT inhibitor for p300/CBP? A2: A bromodomain inhibitor specifically prevents the p300/CBP protein from binding to acetylated lysine residues, thereby disrupting its "reader" function. A HAT (Histone Acetyltransferase) inhibitor, on the other hand, blocks the catalytic activity of the enzyme, preventing it from acetylating its substrates (the "writer" function). Both can lead to downstream effects on gene transcription but through different mechanisms.

Q3: Can I use the inhibitor in animal models? A3: The suitability of an inhibitor for in vivo studies depends on its pharmacokinetic and pharmacodynamic properties, such as solubility, stability in plasma, and bioavailability. Some inhibitors, like I-CBP112, have been evaluated in mouse models[3][4]. You should consult the relevant literature for your specific inhibitor or conduct preliminary pharmacokinetic studies.

Q4: Are there known resistance mechanisms to P300/CBP bromodomain inhibitors? A4: While specific resistance mechanisms to P300/CBP bromodomain inhibitors are not as well-characterized as for other targeted therapies, potential mechanisms could include mutations in the p300/CBP bromodomain that prevent inhibitor binding, upregulation of compensatory signaling pathways, or increased drug efflux from the cells.

References

troubleshooting inconsistent results with P300 bromodomain-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for P300 bromodomain-IN-1. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this potent and selective inhibitor in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and ensure consistent and reliable results.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent inhibitor of the bromodomain of the transcriptional coactivator p300 (also known as EP300 or KAT3B).[1] The bromodomain of p300 is a "reader" domain that recognizes and binds to acetylated lysine residues on histones and other proteins.[2][3][4] By binding to the bromodomain, this compound prevents p300 from interacting with its acetylated targets, thereby disrupting its role in transcriptional activation. This can lead to the suppression of target gene expression, such as the proto-oncogene c-Myc, and subsequently induce cell cycle arrest at the G0/G1 phase and apoptosis in cancer cells.[1][5]

Q2: What is the reported potency of this compound?

A2: this compound has a reported half-maximal inhibitory concentration (IC50) of 49 nM for the p300 bromodomain.[1][5]

Q3: How should I store and handle this compound?

A3: For long-term storage, it is recommended to store this compound as a solid at -20°C for up to one year, or at -80°C for up to two years.[6] Stock solutions should be prepared in a suitable solvent like DMSO and stored in aliquots at -80°C to minimize freeze-thaw cycles. For a similar compound, it is advised to use newly opened, anhydrous DMSO for preparing stock solutions as hygroscopic DMSO can negatively impact solubility.[6]

Q4: What are the potential off-target effects of this compound?

A4: While this compound is designed to be a selective inhibitor, it is crucial to consider potential off-target effects. The bromodomain family has numerous members with conserved structural features, and some inhibitors may exhibit cross-reactivity.[7][8] For instance, some CBP/p300 bromodomain inhibitors have shown weak binding to bromodomains of the BET (Bromodomain and Extra-Terminal domain) family, such as BRD4.[9][10] It is advisable to perform counter-screening or use orthogonal approaches to validate that the observed phenotype is due to the inhibition of the p300 bromodomain.

Troubleshooting Guide

Inconsistent Results in Cell-Based Assays

Problem: High variability in cell viability, proliferation, or apoptosis assays between experiments.

Potential Cause Recommended Solution
Compound Solubility/Stability Issues Ensure complete solubilization of this compound in high-quality, anhydrous DMSO before diluting in culture media.[6] Prepare fresh dilutions for each experiment from a frozen stock. Avoid repeated freeze-thaw cycles of the stock solution. Visually inspect for any precipitation after dilution in media.
Cell Line Variability Different cell lines may exhibit varying sensitivity to p300 bromodomain inhibition due to differences in their genetic background and dependence on p300-regulated pathways. It is recommended to establish a dose-response curve for each new cell line to determine the optimal concentration (e.g., IC50).
Inconsistent Treatment Duration The effects of this compound are time-dependent. Adhere to a consistent treatment duration for all experiments. A typical starting point for cell-based assays is 24 to 72 hours.[2][11]
Inaccurate Cell Seeding Density Variations in initial cell numbers can significantly impact the final readout. Ensure a consistent and optimized cell seeding density for your specific cell line and assay duration.
Unexpected or Weak Downstream Effects (e.g., Western Blot, qPCR)

Problem: Little to no change in the expression or phosphorylation of expected downstream targets (e.g., c-Myc, H3K27ac).

Potential Cause Recommended Solution
Suboptimal Inhibitor Concentration The effective concentration can vary between cell lines. Perform a dose-response experiment to determine the optimal concentration that elicits the desired downstream effect without causing excessive cytotoxicity. Concentrations typically range from nanomolar to low micromolar.
Insufficient Treatment Time Changes in protein levels or histone marks may require a longer treatment duration. Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal time point for observing the desired effect.
Low Target Expression The target protein or histone modification may be expressed at low basal levels in the chosen cell line.[12] Verify the basal expression levels and consider using a positive control cell line known to have high target expression.
Antibody Issues (for Western Blot) Ensure the primary antibody is validated for the specific application and is used at the recommended dilution. Include appropriate positive and negative controls.[12] For histone modifications, ensure the antibody is specific for the desired acetylation site.
Compensatory Mechanisms Cells may activate compensatory signaling pathways that mask the effect of p300 inhibition. Consider investigating related pathways or using combination treatments to overcome potential resistance mechanisms.

Signaling Pathway and Experimental Workflow Diagrams

P300_Signaling_Pathway P300 Bromodomain Signaling Pathway cluster_nucleus Nucleus cluster_inhibition Inhibition p300 p300 Transcription_Factors Transcription Factors (e.g., c-Myc) p300->Transcription_Factors Co-activation RNA_Pol_II RNA Pol II p300->RNA_Pol_II Recruitment Bromodomain Bromodomain p300->Bromodomain HAT_Domain HAT Domain p300->HAT_Domain Acetylated_Histones Acetylated Histones (e.g., H3K27ac) Acetylated_Histones->Bromodomain Recognition Target_Gene Target Gene Transcription_Factors->Target_Gene Binding Cell_Cycle_Apoptosis Cell Cycle Arrest Apoptosis Target_Gene->Cell_Cycle_Apoptosis Regulates RNA_Pol_II->Target_Gene Transcription Bromodomain->p300 Recruitment & Stabilization P300_IN_1 This compound P300_IN_1->Bromodomain Inhibition Troubleshooting_Workflow Troubleshooting Workflow for Inconsistent Results Start Inconsistent Experimental Results Check_Compound Verify Compound Integrity - Freshly prepared? - Proper storage? - Soluble in media? Start->Check_Compound Check_Cells Assess Cellular Parameters - Consistent cell density? - Healthy morphology? - Passage number? Start->Check_Cells Check_Protocol Review Experimental Protocol - Consistent concentrations? - Consistent timing? - Pipetting accuracy? Start->Check_Protocol Optimize_Dose Optimize Inhibitor Concentration (Dose-Response Curve) Check_Compound->Optimize_Dose Check_Cells->Optimize_Dose Check_Protocol->Optimize_Dose Optimize_Time Optimize Treatment Duration (Time-Course Experiment) Optimize_Dose->Optimize_Time Validate_Downstream Validate Downstream Readout - Antibody validation? - Positive/Negative controls? Optimize_Time->Validate_Downstream Consult Consult Literature & Technical Support Validate_Downstream->Consult If issues persist Success Consistent Results Validate_Downstream->Success

References

minimizing cytotoxicity of P300 bromodomain-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing the cytotoxicity of P300 bromodomain-IN-1 in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent inhibitor of the p300 (EP300) bromodomain with an IC50 of 49 nM.[1][2] Its primary mechanism of action involves binding to the bromodomain of the p300 protein, which is a histone acetyltransferase (HAT). This binding prevents p300 from interacting with acetylated lysine residues on histones and other proteins, thereby modulating gene transcription.[3][4][5] In cancer cells, this inhibition can lead to the suppression of key oncogenes like c-Myc, resulting in cell cycle arrest in the G0/G1 phase and apoptosis.[1][2]

Q2: What are the known cytotoxic effects of this compound?

A2: The intended cytotoxic effect of this compound is the induction of apoptosis and cell cycle arrest in cancer cells.[1][2] However, off-target effects or issues with experimental conditions can lead to unintended, generalized cytotoxicity that may affect the interpretation of results. Bromodomain inhibitors, in general, can have dose-limiting toxicities due to their effects on other bromodomain-containing proteins.[6]

Q3: Are there more selective alternatives to this compound that might exhibit lower cytotoxicity?

A3: Yes, the field of bromodomain inhibitor development is continually evolving to improve selectivity and reduce off-target effects. For example, CCS1477 is a novel and potent p300/CBP bromodomain inhibitor with high selectivity over BRD4.[7] Additionally, the development of PROTACs (Proteolysis Targeting Chimeras) like dCBP-1, which induce the degradation of the target protein rather than just inhibiting it, represents another strategy to potentially reduce off-target effects and enhance efficacy.[8][9] Researchers may also consider inhibitors that target other domains of p300/CBP, such as the HAT domain inhibitor A-485, though these may have their own distinct toxicity profiles.[10][11]

Troubleshooting Guide

Issue 1: Excessive or non-specific cytotoxicity observed in cell-based assays.

This can manifest as widespread cell death even at low concentrations, or similar levels of toxicity in both target and control cell lines.

Potential Cause Troubleshooting Strategy Experimental Protocol
Poor Solubility Optimize the solvent and final concentration of the inhibitor in your cell culture medium. Ensure the final solvent concentration is non-toxic to your cells.Protocol 1: Solubility and Vehicle Control Testing 1. Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., DMSO). 2. Serially dilute the stock solution in your cell culture medium to the desired final concentrations. Visually inspect for any precipitation. 3. In parallel, prepare a vehicle control series with the same final concentrations of the solvent used for the inhibitor. 4. Treat your cells with both the inhibitor dilutions and the vehicle controls. 5. Assess cell viability after the desired incubation period using a standard method (e.g., MTT, CellTiter-Glo). 6. Compare the viability of inhibitor-treated cells to vehicle-treated cells to determine the specific cytotoxicity of the compound.
Off-Target Effects Perform experiments to confirm that the observed phenotype is due to the inhibition of the p300 bromodomain. This can include target engagement assays and rescue experiments.Protocol 2: Target Engagement Assay (Cellular Thermal Shift Assay - CETSA) 1. Treat cells with this compound or vehicle control. 2. Heat the cell lysates to a range of temperatures. 3. Analyze the soluble fraction for the presence of p300 by Western blot. Ligand binding will stabilize p300, resulting in more soluble protein at higher temperatures. Protocol 3: Gene Expression Analysis of p300 Targets 1. Treat cells with a range of concentrations of this compound. 2. Isolate RNA and perform RT-qPCR to measure the expression of known p300 target genes (e.g., c-Myc). 3. A dose-dependent decrease in the expression of these genes would suggest on-target activity.
Compound Instability Ensure proper storage and handling of the compound. Degradation of the compound could lead to the formation of toxic byproducts.Protocol 4: Compound Stability Check 1. Store the stock solution of this compound at -20°C or -80°C as recommended by the supplier.[12][13] 2. Avoid repeated freeze-thaw cycles by preparing single-use aliquots. 3. When preparing working solutions, use fresh dilutions from the stock for each experiment.

Issue 2: Inconsistent results or high variability between experiments.

This can be caused by a number of factors related to the experimental setup and the handling of the inhibitor.

Potential Cause Troubleshooting Strategy Experimental Protocol
Inconsistent Dosing Ensure accurate and consistent preparation of inhibitor dilutions for each experiment.Protocol 5: Standardized Dilution Preparation 1. Always use calibrated pipettes for preparing stock and working solutions. 2. Prepare a fresh set of serial dilutions for each experiment. 3. Vortex or mix solutions thoroughly before adding them to the cells.
Cellular Health and Density Maintain consistent cell culture conditions, including cell passage number and seeding density.Protocol 6: Consistent Cell Culture Practices 1. Use cells within a defined low passage number range. 2. Seed cells at a consistent density for all experiments to ensure uniform growth rates. 3. Regularly test cell cultures for mycoplasma contamination.

Signaling Pathways and Workflows

P300_Inhibition_Pathway P300 Bromodomain Inhibition Pathway cluster_nucleus Nucleus P300_IN_1 This compound p300 p300/CBP P300_IN_1->p300 Inhibits Bromodomain Chromatin Chromatin p300->Chromatin Modifies Gene_Expression Target Gene Expression (e.g., c-Myc) p300->Gene_Expression Promotes Acetylated_Histones Acetylated Histones Acetylated_Histones->p300 Recruits Transcription_Factors Transcription Factors Transcription_Factors->p300 Recruits Cell_Cycle_Arrest G0/G1 Arrest Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Expression->Apoptosis

Caption: this compound inhibits p300, leading to reduced target gene expression and apoptosis.

Troubleshooting_Workflow Troubleshooting Workflow for Cytotoxicity Start Excessive Cytotoxicity Observed Check_Solubility Is the compound fully dissolved in the final medium? Start->Check_Solubility Optimize_Solvent Optimize Solvent/Formulation Check_Solubility->Optimize_Solvent No Check_Vehicle_Toxicity Is the vehicle control non-toxic? Check_Solubility->Check_Vehicle_Toxicity Yes Optimize_Solvent->Check_Vehicle_Toxicity Reduce_Solvent_Conc Reduce final solvent concentration Check_Vehicle_Toxicity->Reduce_Solvent_Conc No Assess_On_Target Confirm on-target activity (e.g., CETSA, qPCR) Check_Vehicle_Toxicity->Assess_On_Target Yes Reduce_Solvent_Conc->Assess_On_Target Consider_Off_Target Potential off-target effects Assess_On_Target->Consider_Off_Target No clear on-target effect Check_Stability Review compound handling and storage Assess_On_Target->Check_Stability On-target effect confirmed Final_Assessment Re-evaluate cytotoxicity Consider_Off_Target->Final_Assessment Check_Stability->Final_Assessment

Caption: A logical workflow to identify and address the root causes of unexpected cytotoxicity.

References

controlling for solvent effects with P300 bromodomain-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with P300 bromodomain-IN-1. The information provided addresses common issues related to solvent effects that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: The recommended solvent for creating a stock solution of this compound is dimethyl sulfoxide (DMSO). It is crucial to use newly opened, anhydrous DMSO as it is hygroscopic and absorption of water can affect the solubility of the compound.

Q2: How should I prepare my stock and working solutions of this compound?

A2: For stock solutions, dissolve this compound in 100% DMSO. For cellular assays, it is critical to dilute the stock solution in your cell culture medium to a final DMSO concentration that is non-toxic to your cells, typically below 0.1%. For in vivo studies, specific formulations are required. One common formulation involves a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. Another option is 10% DMSO in 90% corn oil.

Q3: What are the recommended storage conditions and stability for this compound solutions?

A3: Stock solutions of this compound in DMSO can be stored at -20°C for up to one year or at -80°C for up to two years.[1] Avoid repeated freeze-thaw cycles to maintain the integrity of the compound.

Q4: Can I use solvents other than DMSO?

A4: While DMSO is the most common solvent, others can be considered, especially for biochemical assays where DMSO might interfere. Ethylene glycol has been reported as a suitable alternative for bromodomain binding assays as it shows minimal interference.[1] Acetonitrile and some alcohols are also generally well-tolerated in such assays.[1] However, solvents like N-methyl-2-pyrrolidone (NMP) and dimethylformamide (DMF) should be used with caution as they can inhibit peptide binding to a greater extent than DMSO.[1]

Troubleshooting Guide

Issue 1: My this compound has precipitated out of solution.

Possible Cause Troubleshooting Step
Low Solubility in Aqueous Buffer This compound has poor aqueous solubility. When diluting a DMSO stock solution into an aqueous buffer or cell culture medium, the compound can precipitate. To mitigate this, ensure rapid and thorough mixing during dilution. It may also be beneficial to perform serial dilutions rather than a single large dilution.
Solvent Concentration Too Low The final concentration of the organic solvent may be insufficient to keep the compound in solution. For in vivo preparations, ensure the co-solvent system (e.g., PEG300, Tween-80) is properly prepared. If precipitation occurs, gentle warming and/or sonication can aid in re-dissolving the compound.
Incorrect pH of the Buffer The pH of your experimental buffer could affect the solubility of the compound. Check the recommended buffer conditions for your specific assay and ensure the pH is optimal.

Issue 2: I am observing high background or false positives in my biochemical assay (e.g., AlphaScreen).

Possible Cause Troubleshooting Step
DMSO Interference DMSO contains an acetyl-lysine mimetic motif and can interfere with competitive binding assays for bromodomains, leading to inhibition of the signal.[1][2] For AlphaScreen assays, it is recommended to keep the final DMSO concentration below 0.5%.[3][4]
Compound Aggregation At high concentrations, the inhibitor may form aggregates, leading to non-specific inhibition. Include a detergent like Tween-20 (typically at 0.01-0.1%) in your assay buffer to prevent aggregation. Visually inspect your compound solution for any signs of precipitation.
Assay Component Interference Components of your assay buffer could be interfering with the signal. For AlphaScreen assays, avoid using green and blue dyes that absorb light in the 520-620 nm range.[3]

Issue 3: I am seeing unexpected cytotoxicity or off-target effects in my cellular assay.

Possible Cause Troubleshooting Step
High Final DMSO Concentration DMSO is toxic to cells at higher concentrations. Generally, keep the final DMSO concentration in your cell culture medium below 0.1% to minimize cytotoxic effects. However, some cell lines can tolerate up to 0.5%. It is crucial to perform a vehicle control experiment with the same final DMSO concentration as your treated samples to assess the solvent's effect on cell viability and function.
Prolonged Exposure to DMSO The duration of exposure to DMSO can also impact cell health. For longer incubation times, it is even more critical to use the lowest possible concentration of DMSO.
Solvent-Induced Changes in Gene Expression DMSO itself can alter gene expression. Always compare your results to a vehicle-treated control group to distinguish the effects of the inhibitor from the effects of the solvent.

Quantitative Data on Solvent Effects

Table 1: Effect of DMSO Concentration on Bromodomain Binding Affinity

DMSO ConcentrationApproximate Fold-Decrease in AffinityReference
1%4-fold[2]
3%10-fold[2]

Table 2: Recommended Maximum DMSO Concentrations for Different Assays

Assay TypeRecommended Max. DMSO ConcentrationReference
Biochemical Assays (General) As low as possible, ideally ≤1%[2]
AlphaScreen Assays < 0.5%[3][4]
Cell-Based Assays Generally < 0.1%, cell line dependent (up to 0.5%)

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Warm a vial of anhydrous DMSO to room temperature.

  • Weigh the desired amount of this compound powder.

  • Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex or sonicate the solution until the compound is completely dissolved.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Controlling for Solvent Effects in a Cellular Assay
  • Determine the appropriate final DMSO concentration: Perform a dose-response experiment with DMSO alone on your cell line to determine the highest concentration that does not significantly affect cell viability or the experimental readout. This is typically ≤ 0.1%.

  • Prepare a vehicle control: Prepare a solution containing the same final concentration of DMSO in the cell culture medium as will be used for the inhibitor-treated samples.

  • Prepare inhibitor dilutions: Perform serial dilutions of your this compound stock solution in cell culture medium to achieve the desired final concentrations, ensuring the final DMSO concentration remains constant across all conditions.

  • Treat cells: Add the prepared inhibitor dilutions and the vehicle control to your cells and incubate for the desired time.

  • Analyze data: Normalize the data from the inhibitor-treated samples to the vehicle control to account for any effects of the solvent.

Visualizations

experimental_workflow Experimental Workflow for Cellular Assays cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock Prepare Stock Solution (P300-IN-1 in 100% DMSO) dilutions Prepare Serial Dilutions (Constant Final DMSO%) stock->dilutions vehicle Prepare Vehicle Control (DMSO in Media) treatment Treat Cells with Inhibitor and Vehicle Control vehicle->treatment dilutions->treatment cell_culture Seed and Culture Cells cell_culture->treatment data_acq Data Acquisition treatment->data_acq normalization Normalize to Vehicle Control data_acq->normalization results Interpret Results normalization->results

Caption: Workflow for controlling solvent effects in cellular assays.

signaling_pathway P300 Bromodomain Inhibition Signaling P300_IN_1 P300-IN-1 P300_BRD P300 Bromodomain P300_IN_1->P300_BRD Inhibits Acetylated_Histones Acetylated Histones P300_BRD->Acetylated_Histones Binds to Chromatin_Remodeling Chromatin Remodeling Acetylated_Histones->Chromatin_Remodeling Leads to Gene_Transcription Gene Transcription Chromatin_Remodeling->Gene_Transcription Alters

Caption: Simplified signaling pathway of P300 bromodomain inhibition.

References

Validation & Comparative

P300 Bromodomain Inhibitors: A Comparative Guide to Validating Target Engagement in Cells

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, confirming that a molecule interacts with its intended target within a cellular environment is a critical step. This guide provides a comparative overview of methodologies to validate the target engagement of P300 bromodomain inhibitors, with a focus on P300 bromodomain-IN-1 and other key alternatives.

The histone acetyltransferase p300 is a transcriptional co-activator implicated in various cellular processes, and its bromodomain is a key therapeutic target in oncology and other diseases.[1] Validating the binding of small molecule inhibitors to the p300 bromodomain within living cells is essential for advancing drug discovery programs. This guide outlines and compares common cellular target engagement assays, presenting quantitative data for several inhibitors and providing detailed experimental protocols.

Comparative Analysis of P300 Bromodomain Inhibitors

To objectively assess the performance of various P300 bromodomain inhibitors, their cellular potencies in different assays are summarized below.

CompoundAssay TypeCell LineIC50 / EC50SelectivityReference
This compound Biochemical-49 nMNot specified[2]
CCS1477 (inobrodib) NanoBRET22Rv118 nM (p300)>200-fold vs BRD4[3]
Cell Proliferation22Rv196 nM-[4]
GNE-049 BRETMV-4-1112 nMNot specified[5]
MYC ExpressionMV-4-1114 nM-[5]
I-CBP112 NanoBRETHEK293T600 nM (CBP BRD)Good vs other BRDs[6]
FT-6876 Biochemical-2 pM (p300)>1000-fold vs BRD4[7]
Cell ProliferationMDA-MB-453Potent-[7]
UMB298 Biochemical-72 nM (CBP)72-fold vs BRD4[8]
PF-CBP1 Biochemical-363 nM (p300)-[9]

Key Cellular Target Engagement Assays

Several robust methods are available to confirm and quantify the interaction of inhibitors with the p300 bromodomain in a cellular context. The principles and generalized protocols for three widely used assays are detailed below.

NanoBRET™ Target Engagement Assay

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a proximity-based method that measures the binding of a compound to a target protein in live cells.[10] It utilizes a NanoLuc® luciferase-tagged target protein (donor) and a fluorescently labeled tracer that binds to the same target (acceptor). When the tracer binds to the target, energy is transferred from the luciferase to the tracer, generating a BRET signal. A test compound that binds to the target will compete with the tracer, leading to a decrease in the BRET signal in a dose-dependent manner.

Experimental Protocol: P300 Bromodomain NanoBRET™ Assay

Materials:

  • HEK293T cells

  • Plasmid encoding NanoLuc®-p300 bromodomain fusion protein

  • Fluorescently labeled tracer specific for the p300 bromodomain

  • Opti-MEM™ I Reduced Serum Medium

  • NanoBRET™ Nano-Glo® Substrate

  • Extracellular NanoLuc® Inhibitor

  • Test compounds (e.g., this compound)

  • White, opaque 96-well or 384-well plates

Procedure:

  • Cell Plating: Seed HEK293T cells in white, opaque tissue culture plates at an appropriate density and incubate overnight.

  • Transfection: Transfect the cells with the NanoLuc®-p300 bromodomain expression vector.

  • Compound Treatment: Prepare serial dilutions of the test compounds. Add the compounds to the cells and incubate for a defined period (e.g., 2 hours) to allow for cell entry and target binding.

  • Tracer Addition: Add the fluorescent tracer to the cells at a final concentration typically around its EC50 value for binding to the NanoLuc®-p300 bromodomain fusion.

  • Substrate Addition: Just prior to reading, add the NanoBRET™ Nano-Glo® Substrate and the Extracellular NanoLuc® Inhibitor to all wells.

  • Signal Detection: Measure the donor emission (e.g., 460 nm) and acceptor emission (e.g., 618 nm) using a plate reader capable of detecting BRET signals.[11]

  • Data Analysis: Calculate the corrected BRET ratio by dividing the acceptor signal by the donor signal. Plot the BRET ratio against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA®)

CETSA® is based on the principle that ligand binding can stabilize a target protein against thermal denaturation.[12] In this assay, cells are treated with a test compound and then heated to a specific temperature. The compound-bound protein will be more resistant to heat-induced aggregation. After cell lysis and removal of aggregated proteins by centrifugation, the amount of soluble target protein remaining is quantified, typically by Western blotting or other protein detection methods. An effective inhibitor will result in a higher amount of soluble p300 at elevated temperatures compared to untreated cells.

Experimental Protocol: P300 Bromodomain CETSA®

Materials:

  • Cells expressing endogenous or over-expressed p300

  • Test compounds

  • Phosphate-buffered saline (PBS) with protease inhibitors

  • Equipment for cell lysis (e.g., sonicator, freeze-thaw cycles)

  • Thermocycler or heating block

  • Centrifuge

  • SDS-PAGE and Western blotting reagents

  • Anti-p300 antibody

Procedure:

  • Cell Treatment: Treat cultured cells with the test compound or vehicle control for a specified time.

  • Heating: Resuspend the cells in PBS with protease inhibitors and aliquot into PCR tubes. Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes), followed by cooling.

  • Cell Lysis: Lyse the cells by a suitable method (e.g., three freeze-thaw cycles).

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the aggregated proteins.

  • Quantification: Carefully collect the supernatant containing the soluble proteins. Analyze the amount of soluble p300 by Western blotting using a specific anti-p300 antibody.

  • Data Analysis: Quantify the band intensities from the Western blot. Plot the percentage of soluble p300 against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement. Alternatively, perform an isothermal dose-response experiment at a fixed temperature to determine the EC50 of stabilization.[12]

Fluorescence Recovery After Photobleaching (FRAP)

FRAP is a microscopy-based technique used to measure the dynamics of fluorescently labeled molecules in living cells.[13] To assess inhibitor binding, a fluorescently tagged p300 bromodomain is expressed in cells. A small region of the nucleus is photobleached with a high-intensity laser, and the rate of fluorescence recovery in this region is monitored over time. The recovery rate is dependent on the mobility of the fluorescently tagged protein. When an inhibitor binds to the p300 bromodomain, it can dissociate the protein from its chromatin binding sites, leading to increased mobility and a faster fluorescence recovery rate.[13][14]

Experimental Protocol: P300 Bromodomain FRAP Assay

Materials:

  • U2OS or other suitable adherent cells

  • Expression vector for GFP-tagged p300 bromodomain

  • Confocal microscope with FRAP capabilities

  • Test compounds

  • (Optional) Histone deacetylase inhibitor (HDACi) like SAHA to increase histone acetylation and enhance bromodomain binding[14]

Procedure:

  • Cell Transfection and Plating: Transfect cells with the GFP-p300 bromodomain plasmid and plate them on glass-bottom dishes suitable for microscopy.

  • Compound Treatment: Treat the cells with the test compound for a defined period before imaging. (Optional) Co-treat with an HDACi to enhance the dynamic window of the assay.

  • Image Acquisition: Identify a cell expressing the GFP-fusion protein. Acquire a few pre-bleach images.

  • Photobleaching: Use a high-intensity laser to bleach a defined region of interest (ROI) within the nucleus.

  • Post-Bleach Imaging: Immediately after bleaching, acquire a time-lapse series of images to monitor the recovery of fluorescence in the bleached ROI.

  • Data Analysis: Measure the fluorescence intensity in the bleached region over time. Normalize the recovery data to the pre-bleach intensity. Fit the recovery curve to a mathematical model to determine the mobile fraction and the half-maximal recovery time (t½). An increase in the mobile fraction and a decrease in t½ in the presence of an inhibitor indicate target displacement.[15]

Visualizing Cellular Target Engagement Concepts

To further clarify the principles behind these assays and the underlying biological pathway, the following diagrams are provided.

p300_pathway cluster_0 P300-mediated Transcription P300 p300 HAT HAT Domain P300->HAT contains BRD Bromodomain P300->BRD contains TF Transcription Factors P300->TF co-activates Histone Histone Tail HAT->Histone acetylates AcLys Acetylated Lysine BRD->AcLys binds to Histone->AcLys Gene Target Gene Expression TF->Gene activates

Caption: Simplified signaling pathway of p300 co-activation.

nanobret_workflow cluster_1 NanoBRET Assay Workflow Start Start: Live cells expressing NanoLuc-p300 AddTracer Add Fluorescent Tracer Start->AddTracer BRET BRET Signal (Tracer Bound) AddTracer->BRET AddInhibitor Add P300-IN-1 (Competitor) BRET->AddInhibitor NoBRET Reduced BRET Signal (Inhibitor Bound) AddInhibitor->NoBRET Measure Measure Donor & Acceptor Emission NoBRET->Measure End End: Calculate IC50 Measure->End

Caption: Experimental workflow for the NanoBRET target engagement assay.

assay_comparison cluster_nb NanoBRET cluster_c CETSA cluster_f FRAP Assay Target Engagement Assay NanoBRET NanoBRET Assay->NanoBRET CETSA CETSA Assay->CETSA FRAP FRAP Assay->FRAP NB_Principle Principle: Energy Transfer NanoBRET->NB_Principle C_Principle Principle: Thermal Stabilization CETSA->C_Principle F_Principle Principle: Protein Mobility FRAP->F_Principle NB_Output Output: IC50 NB_Adv Advantage: High-throughput C_Output Output: EC50 / Melt Shift C_Adv Advantage: Label-free F_Output Output: t½ / Mobile Fraction F_Adv Advantage: Live cell imaging

Caption: Logical comparison of key target engagement assay principles.

References

A Comparative Guide to P300 Bromodomain Inhibitors: P300 bromodomain-IN-1 and Beyond

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The p300/CBP (EP300/CREBBP) proteins are crucial epigenetic regulators and transcriptional co-activators, making their bromodomains attractive targets for therapeutic intervention in oncology and other diseases. A growing number of small molecule inhibitors targeting the p300/CBP bromodomain have been developed. This guide provides a comparative analysis of P300 bromodomain-IN-1 against other notable p300 bromodomain inhibitors, supported by experimental data to aid researchers in selecting the appropriate tool compounds for their studies.

Introduction to p300 Bromodomain Inhibition

The bromodomain of p300/CBP recognizes and binds to acetylated lysine residues on histones and other proteins, a key step in chromatin remodeling and gene activation.[1] Inhibition of this interaction can disrupt oncogenic signaling pathways. This compound is a potent inhibitor of the p300 bromodomain with an IC50 of 49 nM.[2] In cellular assays, it has been shown to suppress the expression of the proto-oncogene c-Myc and induce G1/G0 phase arrest and apoptosis in OPM-2 multiple myeloma cells.[2] This guide will compare its performance with other well-characterized p300/CBP bromodomain inhibitors.

Comparative Performance of p300 Bromodomain Inhibitors

The following table summarizes the in vitro potency and cellular activity of this compound and other selected p300/CBP bromodomain inhibitors.

InhibitorTargetIC50 (p300)Kd (p300)Cellular Activity (Example)Selectivity HighlightReference(s)
This compound p30049 nM-Suppresses c-Myc, induces apoptosis in OPM-2 cells-[2]
I-CBP112 p300/CBP~625 nM167 nMReduces colony formation in leukemic cells>37-fold selective over BRD4(1)[3][4]
GNE-207 CBP/p300--EC50 of 18 nM for MYC expression in MV-4-11 cells>2500-fold selective over BRD4(1)[5][6][7][8][9]
GNE-781 CBP/p3001.2 nM-EC50 of 6.6 nM for MYC expression in MV-4-11 cells>4250-fold selective over BRD4(1)[10]
CCS1477 (Inobrodib) p300/CBP-1.3 nMGI50 of 5 nM in OPM-2 cells>170-fold selective over BRD4[11][12][13][14][15][16]
SGC-CBP30 p300/CBP38 nM32 nMEC50 of 2.7 µM for MYC expression in AMO1 cells>40-fold selective over BRD4(1)[17][18]
A-485 p300/CBP (HAT domain)9.8 nM (p300-BHC)-Reduces H3K27ac in PC3 cells (EC50 = 73 nM)Highly selective over other HATs and bromodomains

Note: A-485 is a catalytic HAT domain inhibitor, not a bromodomain inhibitor, but is included for its relevance as a potent and selective p300/CBP inhibitor.

Signaling Pathway and Experimental Workflow

The inhibition of the p300 bromodomain disrupts the recruitment of the p300/CBP complex to acetylated histones at gene promoters and enhancers. This leads to a reduction in histone acetylation, particularly H3K27ac, and subsequent downregulation of target gene expression, such as the oncogene MYC. This mechanism ultimately results in anti-proliferative effects, cell cycle arrest, and apoptosis in cancer cells.

G cluster_0 Cellular Effects cluster_1 Mechanism of Action Cell_Cycle_Arrest Cell Cycle Arrest Apoptosis Apoptosis Anti_proliferative_Effects Anti-proliferative Effects p300_Inhibitor p300 Bromodomain Inhibitor p300_BRD p300 Bromodomain p300_Inhibitor->p300_BRD binds and inhibits Acetylated_Histones Acetylated Histones (e.g., H3K27ac) p300_BRD->Acetylated_Histones recognizes Gene_Transcription Target Gene Transcription (e.g., MYC) p300_BRD->Gene_Transcription co-activates Acetylated_Histones->Gene_Transcription promotes Downregulation Downregulation Downregulation->Cell_Cycle_Arrest Downregulation->Apoptosis Downregulation->Anti_proliferative_Effects

Caption: Signaling pathway of p300 bromodomain inhibition.

A typical workflow for evaluating p300 bromodomain inhibitors involves a series of in vitro and cellular assays to determine potency, selectivity, and functional effects.

G start Start biochemical_assay Biochemical Assay (TR-FRET, AlphaScreen) Determine IC50/Kd start->biochemical_assay selectivity_assay Selectivity Profiling (Bromoscan, DSF) biochemical_assay->selectivity_assay cellular_assay Cellular Target Engagement (BRET, CETSA) Determine EC50 biochemical_assay->cellular_assay functional_assay Functional Cellular Assay (Proliferation, Apoptosis, Gene Expression) cellular_assay->functional_assay in_vivo In Vivo Model (Xenograft) functional_assay->in_vivo end End in_vivo->end

Caption: Experimental workflow for p300 inhibitor evaluation.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are representative protocols for key assays used to characterize p300 bromodomain inhibitors.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay measures the binding of the inhibitor to the p300 bromodomain by detecting the disruption of the interaction between a fluorescently labeled ligand and the protein.

  • Reagents :

    • Assay Buffer: 20 mM HEPES, pH 7.4, 150 mM NaCl, 0.1% BSA, 0.01% Triton X-100.[19]

    • GST-tagged p300 bromodomain.

    • Biotinylated histone H4 peptide (acetylated).

    • Europium-labeled anti-GST antibody (Donor).

    • Streptavidin-conjugated APC (Acceptor).

  • Procedure :

    • Add 5 µL of assay buffer to a 384-well plate.

    • Add serial dilutions of the inhibitor compound.

    • Add a pre-mixed solution of GST-p300 bromodomain and biotinylated histone peptide.

    • Incubate for 30 minutes at room temperature.[19]

    • Add a pre-mixed solution of Europium-labeled anti-GST antibody and Streptavidin-APC.

    • Incubate for 60 minutes at room temperature.

    • Read the plate on a TR-FRET enabled plate reader (Excitation: 320 nm, Emission: 615 nm and 665 nm).

    • Calculate the ratio of acceptor to donor emission and determine IC50 values.

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify target engagement in a cellular context by measuring the thermal stabilization of the target protein upon ligand binding.

  • Reagents :

    • Cell line of interest (e.g., OPM-2).

    • Complete culture medium.

    • Phosphate-buffered saline (PBS).

    • Lysis buffer with protease inhibitors.

  • Procedure :

    • Treat cells with the inhibitor or vehicle control for a specified time.

    • Harvest and wash the cells with PBS.

    • Resuspend cells in PBS and aliquot into PCR tubes.

    • Heat the cell suspensions at a range of temperatures for 3 minutes.

    • Cool the samples and lyse the cells by freeze-thaw cycles.

    • Separate soluble and aggregated proteins by centrifugation.

    • Analyze the soluble fraction by Western blot using an anti-p300 antibody.

    • Quantify the band intensities to determine the melting curve and the shift induced by the inhibitor.

Western Blot for H3K27 Acetylation

This method is used to measure the effect of inhibitors on the levels of a key histone mark regulated by p300.

  • Reagents :

    • Cell line of interest.

    • Inhibitor compound.

    • RIPA lysis buffer with protease and phosphatase inhibitors.

    • Primary antibodies: anti-H3K27ac and anti-total Histone H3.

    • HRP-conjugated secondary antibody.

    • ECL detection reagent.

  • Procedure :

    • Treat cells with the inhibitor for the desired time.

    • Lyse the cells and quantify protein concentration.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST.[10]

    • Incubate with primary antibodies overnight at 4°C.[10]

    • Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[10]

    • Detect the signal using an ECL reagent and imaging system.

    • Normalize the H3K27ac signal to the total H3 signal.

Conclusion

This compound is a potent inhibitor of the p300 bromodomain with demonstrated anti-proliferative and pro-apoptotic activity in a multiple myeloma cell line. When compared to other p300/CBP bromodomain inhibitors, it exhibits comparable in vitro potency to several established compounds. The choice of inhibitor for a particular study will depend on the specific requirements for potency, selectivity, and cellular activity. This guide provides a starting point for researchers to compare these key parameters and select the most appropriate tool compound for their investigation into the biological roles of the p300/CBP bromodomain.

References

A Comparative Guide to P300 Bromodomain-IN-1 and BET Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of epigenetic drug discovery, bromodomain inhibitors have emerged as a promising class of therapeutics targeting gene expression regulation. This guide provides a detailed comparison of P300 bromodomain-IN-1 and the broader class of Bromodomain and Extra-Terminal (BET) inhibitors, offering researchers, scientists, and drug development professionals a comprehensive overview of their mechanisms, experimental data, and relevant protocols.

Introduction: Targeting Epigenetic Readers

Bromodomains are protein modules that recognize and bind to acetylated lysine residues on histone tails and other proteins, playing a crucial role in chromatin remodeling and gene transcription. Their dysregulation is implicated in various diseases, including cancer and inflammation, making them attractive therapeutic targets.

P300/CBP: The E1A binding protein p300 (EP300) and its paralog CREB-binding protein (CBP) are histone acetyltransferases (HATs) that also contain a bromodomain. They act as transcriptional co-activators for numerous transcription factors. The p300 bromodomain is essential for its recruitment to chromatin and subsequent HAT activity.[1][2]

BET Proteins: The BET family of proteins includes BRD2, BRD3, BRD4, and the testis-specific BRDT.[3] These proteins are characterized by the presence of two tandem bromodomains (BD1 and BD2) and an extra-terminal (ET) domain.[4] They play a pivotal role in recruiting the transcriptional machinery to promoters and enhancers.[3][4]

This guide will focus on a comparative analysis of a specific p300 bromodomain inhibitor, this compound, and a range of well-characterized BET inhibitors.

Mechanism of Action

This compound: This small molecule inhibitor specifically targets the bromodomain of p300, preventing its interaction with acetylated lysines on histones and other proteins. This disruption of p300 recruitment to chromatin leads to the downregulation of target gene expression, such as the proto-oncogene c-Myc.[3][5][6]

BET Inhibitors: BET inhibitors function by competitively binding to the acetyl-lysine binding pockets of the bromodomains of BET proteins (BRD2, BRD3, BRD4, and BRDT).[3][7] This prevents their association with acetylated chromatin, thereby displacing them from gene promoters and enhancers and leading to the suppression of target gene transcription, most notably MYC.[7]

Quantitative Data Comparison

The following tables summarize the in vitro efficacy of this compound and various BET inhibitors across different cancer cell lines.

Table 1: P300 Bromodomain Inhibitor Activity

InhibitorTargetCell LineAssayIC50Reference
This compoundp300 BromodomainOPM-2 (Multiple Myeloma)Not Specified49 nM[3]
CCS1477p300/CBP Bromodomains22Rv1 (Prostate Cancer)Cell Viability96 nM[8]
I-CBP112CBP/p300 BromodomainsNot SpecifiedAlphaScreen170 nM[9]

Table 2: BET Inhibitor Activity in Various Cancer Cell Lines

InhibitorCell LineCancer TypeIC50 (µM)Reference
JQ1A2780Ovarian Endometrioid Carcinoma0.41[7]
JQ1TOV112DOvarian Endometrioid Carcinoma0.75[7]
JQ1OVK18Ovarian Endometrioid Carcinoma10.36[7]
JQ1HEC151Endometrial Endometrioid Carcinoma0.28[7]
JQ1HEC50BEndometrial Endometrioid Carcinoma2.51[7]
JQ1HEC265Endometrial Endometrioid Carcinoma2.72[7]
JQ1MCF7Breast CancerNot Specified[10]
JQ1T47DBreast CancerNot Specified[10]
JQ1H1155Non-small Cell Lung Carcinoma< 5[11]
JQ1H460Large Cell Carcinoma> 10[11]
OTX-015Multiple Leukemia Cell LinesLeukemia0.092 - 0.112[12][13]
I-BET762Multiple Cancer Cell LinesVarious~0.035 (cell-free)[14]

Signaling Pathways

Both p300 and BET proteins are involved in key signaling pathways that are often dysregulated in cancer.

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of inflammation, immunity, and cell survival. Both p300 and BRD4 are involved in its activation. The p65 subunit (RelA) of NF-κB is acetylated by p300, which creates a binding site for the bromodomain of BRD4.[7] BRD4 then recruits the positive transcription elongation factor b (P-TEFb) to phosphorylate RNA Polymerase II, leading to the transcription of NF-κB target genes.

NF_kB_Signaling NF-κB Signaling Pathway cluster_stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors Stimulus Stimulus IKK IKK Activation Stimulus->IKK IκBα_p50_p65 IκBα-p50-p65 Complex IKK->IκBα_p50_p65 Phosphorylates IκBα p50_p65 p50-p65 Dimer IκBα_p50_p65->p50_p65 IκBα_degradation IκBα Degradation IκBα_p50_p65->IκBα_degradation p50_p65_n Nuclear p50-p65 p50_p65->p50_p65_n Translocation p300 p300/CBP p50_p65_n->p300 Recruits p65_Ac Acetylated p65 p300->p65_Ac Acetylates p65 BRD4 BRD4 p65_Ac->BRD4 Recruits PTEFb P-TEFb BRD4->PTEFb Recruits RNA_Pol_II RNA Pol II PTEFb->RNA_Pol_II Phosphorylates Target_Genes NF-κB Target Genes (e.g., anti-apoptotic, pro-inflammatory) RNA_Pol_II->Target_Genes Initiates Transcription P300_Inhibitor This compound P300_Inhibitor->p300 Blocks Bromodomain BET_Inhibitor BET Inhibitors BET_Inhibitor->BRD4 Blocks Bromodomains AR_Signaling Androgen Receptor Signaling Pathway cluster_ligand cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors Androgen Androgen AR_inactive Inactive AR Androgen->AR_inactive AR_active Active AR Dimer AR_inactive->AR_active Dimerization AR_n Nuclear AR AR_active->AR_n Translocation ARE Androgen Response Element (DNA) AR_n->ARE Binds to p300 p300/CBP ARE->p300 Recruits Co-activators BET BET Proteins (BRD4) ARE->BET Recruits Co-activators Transcription_Machinery Basal Transcription Machinery p300->Transcription_Machinery Co-activation BET->Transcription_Machinery Co-activation Target_Genes AR Target Genes (e.g., PSA, TMPRSS2) Transcription_Machinery->Target_Genes Initiates Transcription P300_Inhibitor This compound P300_Inhibitor->p300 Blocks Bromodomain BET_Inhibitor BET Inhibitors BET_Inhibitor->BET Blocks Bromodomains ChIP_Workflow Chromatin Immunoprecipitation (ChIP) Workflow start Start: Treat cells with inhibitor crosslinking 1. Crosslink proteins to DNA (Formaldehyde) start->crosslinking lysis 2. Cell Lysis and Chromatin Shearing (Sonication or Enzymatic Digestion) crosslinking->lysis immunoprecipitation 3. Immunoprecipitation with specific antibody (e.g., anti-p300 or anti-BRD4) lysis->immunoprecipitation washing 4. Wash to remove non-specific binding immunoprecipitation->washing elution 5. Elute protein-DNA complexes washing->elution reverse_crosslinking 6. Reverse crosslinks (Heat and Proteinase K) elution->reverse_crosslinking dna_purification 7. Purify DNA reverse_crosslinking->dna_purification analysis 8. Analyze DNA by qPCR or Sequencing dna_purification->analysis

References

Selectivity Profile of P300 Bromodomain-IN-1: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of P300 bromodomain-IN-1 with other known P300/CBP bromodomain inhibitors. The information is curated for researchers and professionals in drug discovery and development to facilitate informed decisions on the selection of chemical probes for their studies.

Introduction to P300/CBP Bromodomains

The homologous proteins p300 (also known as EP300 or KAT3B) and CREB-binding protein (CBP or CREBBP) are crucial transcriptional co-activators. They play a pivotal role in regulating gene expression by acetylating histones and other proteins. A key functional module within these proteins is the bromodomain, a highly conserved structural motif that recognizes and binds to acetylated lysine residues on histones and other proteins. This "reader" function of the bromodomain is essential for the recruitment of p300/CBP to chromatin and the subsequent activation of transcription. Due to their central role in cellular processes, the bromodomains of p300/CBP have emerged as attractive therapeutic targets for a range of diseases, including cancer.

This compound (also referred to as Compound 1u) is a potent inhibitor of the p300 bromodomain.[1][2] This guide will compare its activity and selectivity with other well-characterized p300/CBP bromodomain inhibitors.

Comparative Selectivity of P300 Bromodomain Inhibitors

The following table summarizes the in vitro potency of this compound and a selection of alternative inhibitors against the p300 bromodomain. Where available, data on selectivity against the highly homologous CBP bromodomain and the BET (Bromodomain and Extra-Terminal domain) family member BRD4 are included for comparison. High selectivity against BRD4 is often a key benchmark for non-BET bromodomain inhibitors.

Compound NameTargetIC50 / Kd (nM)Selectivity vs. CBPSelectivity vs. BRD4(BD1)Assay MethodReference(s)
This compound (Compound 1u) p30049 (IC50)Data not availableData not availableNot Specified[1][2]
I-CBP112 p300167 (Kd)~1-fold>100-foldITC[3]
CBP151 (Kd)ITC[3]
CCS1477 p30019 (IC50, in-cell)Data not available170-foldBRET[4]
CBPData not available130-foldBRET[4]
GNE-781 p300/CBP<1 (IC50)~1-fold>7200-foldNot Specified
SGC-CBP30 p30038 (Kd)~0.5-fold40-foldITC

Note: The full selectivity panel for this compound against a wider range of bromodomains is not publicly available at the time of this guide's compilation.

Experimental Protocols

The determination of inhibitor potency and selectivity is critical for the validation of chemical probes. Below are detailed methodologies for common assays used in the characterization of bromodomain inhibitors.

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)

This bead-based assay is a common method for studying biomolecular interactions in a high-throughput format.

Principle: The assay relies on the proximity of two types of beads: a donor bead and an acceptor bead. For bromodomain inhibitor screening, a biotinylated histone peptide containing an acetylated lysine is captured by streptavidin-coated donor beads. A GST-tagged bromodomain protein is captured by Glutathione-coated acceptor beads. When the bromodomain binds to the acetylated peptide, the donor and acceptor beads are brought into close proximity. Upon excitation of the donor bead with a laser at 680 nm, it generates singlet oxygen, which can diffuse to a nearby acceptor bead, triggering a cascade of energy transfer and resulting in a luminescent signal at 520-620 nm. A competitive inhibitor will disrupt the bromodomain-peptide interaction, separating the beads and leading to a decrease in the luminescent signal.

General Protocol:

  • Reagent Preparation:

    • Recombinant GST-tagged p300 bromodomain and a biotinylated histone H3 or H4 peptide (e.g., H4K16ac) are used.

    • Assay buffer: A suitable buffer such as 50 mM HEPES, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20, pH 7.4.

    • Test compounds are serially diluted in DMSO and then further diluted in assay buffer.

  • Assay Procedure (384-well plate format):

    • Add 2.5 µL of the test compound or DMSO (as a control) to the wells.

    • Add 2.5 µL of the GST-p300 bromodomain solution.

    • Add 2.5 µL of the biotinylated histone peptide solution.

    • Incubate at room temperature for 15-30 minutes to allow for binding equilibration.

    • Add 2.5 µL of a pre-mixed solution of streptavidin-donor beads and glutathione-acceptor beads.

    • Incubate in the dark at room temperature for 60-90 minutes.

  • Data Acquisition and Analysis:

    • Read the plate on an AlphaScreen-capable plate reader.

    • The IC50 values are calculated by fitting the data to a four-parameter logistical equation using appropriate software.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

TR-FRET is another proximity-based assay that is widely used for inhibitor screening.

Principle: This assay measures the energy transfer between a donor fluorophore (typically a lanthanide chelate like Europium or Terbium) and an acceptor fluorophore (like phycoerythrin or a fluorescently labeled antibody). For a p300 bromodomain assay, a GST-tagged p300 bromodomain is recognized by an anti-GST antibody labeled with a Europium chelate (donor). A biotinylated acetylated histone peptide is bound by streptavidin-labeled allophycocyanin (acceptor). When the bromodomain and peptide interact, the donor and acceptor are brought into close proximity, allowing for FRET to occur upon excitation of the donor. A competitive inhibitor will disrupt this interaction, leading to a decrease in the FRET signal.

General Protocol:

  • Reagent Preparation:

    • Recombinant GST-tagged p300 bromodomain and a biotinylated acetylated histone peptide.

    • Europium-labeled anti-GST antibody and streptavidin-APC.

    • Assay Buffer: A suitable buffer such as 50 mM HEPES, 150 mM NaCl, 0.1% BSA, pH 7.5.

    • Serial dilutions of test compounds are prepared in DMSO and then assay buffer.

  • Assay Procedure (384-well plate format):

    • Add 5 µL of the test compound or DMSO control to the wells.

    • Add 5 µL of a solution containing the GST-p300 bromodomain and the Europium-labeled anti-GST antibody.

    • Incubate for 15 minutes at room temperature.

    • Add 5 µL of a solution containing the biotinylated histone peptide and streptavidin-APC.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition and Analysis:

    • Read the plate on a TR-FRET compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor).

    • The ratio of the acceptor to donor emission is calculated, and IC50 values are determined by plotting the ratio against the inhibitor concentration.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis reagents Reagent Preparation (Bromodomain, Peptide, Buffers) dispense Dispense Reagents and Compounds reagents->dispense compounds Compound Dilution compounds->dispense incubation Incubation dispense->incubation read_plate Plate Reading (AlphaScreen/TR-FRET) incubation->read_plate analysis Data Analysis (IC50 Determination) read_plate->analysis p300_signaling_pathway cluster_nucleus Nucleus TF Transcription Factor p300 p300/CBP TF->p300 Recruitment Histone Histone Tail p300->Histone HAT Activity Gene Target Gene p300->Gene Co-activation Ac_Histone Acetylated Histone Tail Histone->Ac_Histone Ac_Histone->p300 Bromodomain Binding Transcription Transcription Activation Gene->Transcription

References

A Comparative Guide: P300 bromodomain-IN-1 versus CCS1477 in Prostate Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals navigating the landscape of epigenetic therapies for prostate cancer, the inhibition of the p300/CBP bromodomain has emerged as a promising strategy. This guide provides a detailed comparison of two small molecule inhibitors, P300 bromodomain-IN-1 and CCS1477, focusing on their performance in prostate cancer cells, supported by available experimental data.

Overview and Mechanism of Action

Both this compound and CCS1477 are potent inhibitors of the bromodomain of the transcriptional coactivator p300 and its close homolog CBP. These proteins are crucial for the transcriptional activity of key oncogenic drivers in prostate cancer, most notably the Androgen Receptor (AR) and c-Myc. By binding to the bromodomain, these inhibitors prevent p300/CBP from recognizing acetylated lysine residues on histones and other proteins, thereby disrupting the assembly of transcriptional machinery at gene promoters and enhancers. This leads to the downregulation of AR and c-Myc target genes, ultimately inhibiting cancer cell proliferation and survival.

CCS1477 is a well-characterized, orally bioavailable inhibitor that has demonstrated significant preclinical activity and is currently in clinical trials for the treatment of metastatic castration-resistant prostate cancer (mCRPC).[1][2] Its mechanism involves the suppression of both full-length AR and its splice variants (e.g., AR-V7), which are often implicated in therapy resistance.[1][2]

This compound (also referred to as compound 1u) is a novel benzimidazole derivative identified as a potent p300 bromodomain inhibitor.[3] While its primary characterization has been in multiple myeloma cells, where it suppresses c-Myc and induces cell cycle arrest and apoptosis, it has also been evaluated in a limited panel of other cancer cell lines, including the prostate cancer cell line 22RV1.[3][4]

Quantitative Data Presentation

The following tables summarize the available quantitative data for this compound and CCS1477, allowing for a direct comparison of their potency and selectivity.

Inhibitor Target IC50 (nM) Reference
This compoundp300 Bromodomain49[3]
CCS1477p300 Bromodomain1.3[1][5]
CBP Bromodomain1.7[1][5]

Table 1: Biochemical Inhibitory Activity. This table compares the half-maximal inhibitory concentration (IC50) of the inhibitors against their target bromodomains.

Inhibitor Cell Line Cancer Type IC50 (nM) Reference
This compound22RV1Prostate CancerData not available
CCS147722Rv1Prostate Cancer96[1][5]
VCaPProstate Cancer49[1][5]
LNCaPProstate Cancer230[6]
LNCaP-ARProstate Cancer150[6]
C4-2Prostate CancerData not available
DU145 (AR-negative)Prostate Cancer1280[6]
PC3 (AR-negative)Prostate Cancer1490[6]

Table 2: Anti-proliferative Activity in Prostate Cancer Cell Lines. This table presents the half-maximal inhibitory concentration (IC50) for cell proliferation. Note the lack of specific IC50 data for this compound in prostate cancer cells in the reviewed literature.

Experimental Protocols

Cell Viability Assay (General Protocol)

A common method to determine the anti-proliferative IC50 of the compounds is the use of assays that measure cell viability, such as CellTiter-Glo® or CyQuant® assays.

  • Cell Seeding: Prostate cancer cells (e.g., 22Rv1, VCaP, LNCaP) are seeded in 96-well plates at a predetermined density (e.g., 3,000-5,000 cells/well) and allowed to adhere overnight.

  • Compound Treatment: The following day, cells are treated with a serial dilution of the inhibitor (e.g., this compound or CCS1477) or vehicle control (e.g., DMSO).

  • Incubation: The plates are incubated for a specified period, typically 72 hours, under standard cell culture conditions (37°C, 5% CO2).

  • Viability Measurement: A cell viability reagent (e.g., CellTiter-Glo®) is added to each well according to the manufacturer's instructions. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is indicative of the number of viable cells.

  • Data Analysis: Luminescence is measured using a plate reader. The data is normalized to the vehicle-treated control, and the IC50 values are calculated using a non-linear regression model.[2][6]

Western Blotting for AR and c-Myc Expression

Western blotting is employed to assess the effect of the inhibitors on the protein levels of key targets like AR and c-Myc.

  • Cell Lysis: Prostate cancer cells are treated with the inhibitor or vehicle for a specified time (e.g., 24-48 hours). After treatment, the cells are washed with PBS and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in the lysates is determined using a protein assay, such as the bicinchoninic acid (BCA) assay.

  • SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding. The membrane is then incubated with primary antibodies specific for the proteins of interest (e.g., AR, AR-V7, c-Myc, and a loading control like GAPDH or β-actin) overnight at 4°C.

  • Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[2][7]

Visualizations

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen AR_HSP AR-HSP Complex Androgen->AR_HSP AR Androgen Receptor (AR) AR_dimer AR Dimer AR->AR_dimer Dimerization HSP Heat Shock Proteins (HSP) AR_HSP->AR Dissociation AR_dimer_n AR Dimer AR_dimer->AR_dimer_n Nuclear Translocation ARE Androgen Response Element (ARE) AR_dimer_n->ARE Binds p300_CBP p300/CBP p300_CBP->ARE Co-activates Transcription Transcription of AR Target Genes (e.g., PSA, TMPRSS2) ARE->Transcription Initiates Inhibitor P300i-IN-1 / CCS1477 Inhibitor->p300_CBP Inhibits Bromodomain

Caption: p300/CBP Signaling in Androgen Receptor Pathway.

G cluster_workflow Experimental Workflow cluster_assays Assays cluster_analysis Data Analysis start Start: Prostate Cancer Cell Lines treatment Treatment with P300i-IN-1 or CCS1477 (or Vehicle) start->treatment viability Cell Viability Assay (e.g., CellTiter-Glo) treatment->viability western Western Blot treatment->western ic50 IC50 Calculation (Anti-proliferative Activity) viability->ic50 protein Protein Expression Analysis (AR, c-Myc, etc.) western->protein

Caption: Workflow for In Vitro Inhibitor Comparison.

Conclusion

CCS1477 is a well-documented inhibitor of the p300/CBP bromodomain with a substantial body of evidence supporting its potent anti-tumor activity in a variety of prostate cancer models. Its development has progressed to clinical trials, underscoring its therapeutic potential.

This compound is a more recently described and potent inhibitor of the p300 bromodomain. While it has shown anti-proliferative effects in the 22RV1 prostate cancer cell line, detailed quantitative data in this and other prostate cancer models are not yet widely available in the public domain. Its efficacy in downregulating AR signaling in prostate cancer cells remains to be thoroughly investigated.

For researchers in prostate cancer drug discovery, CCS1477 represents a benchmark compound for p300/CBP bromodomain inhibition with a wealth of comparative data available. This compound, on the other hand, is a promising newer agent that warrants further investigation to fully elucidate its potential in the context of prostate cancer. Direct head-to-head studies in relevant prostate cancer models would be necessary to definitively compare the efficacy of these two inhibitors.

References

A Comparative Guide to P300/CBP Bromodomain Inhibitors: P300 bromodomain-IN-1 versus GNE-781

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of epigenetic drug discovery, the bromodomains of the highly homologous histone acetyltransferases p300 (EP300) and CREB-binding protein (CBP) have emerged as critical therapeutic targets in oncology and inflammatory diseases. These bromodomains are key readers of acetylated lysine residues on histones and other proteins, playing a pivotal role in the regulation of gene transcription. This guide provides a detailed comparison of two notable inhibitors of the p300/CBP bromodomain: P300 bromodomain-IN-1 and GNE-781, presenting their mechanisms of action, biochemical and cellular activities, and the experimental methodologies used for their characterization.

Mechanism of Action: Targeting Transcriptional Coactivation

Both this compound and GNE-781 are small molecule inhibitors that competitively bind to the acetyl-lysine binding pocket of the p300 and CBP bromodomains. By occupying this pocket, they prevent the recruitment of p300/CBP to chromatin and disrupt their interaction with acetylated transcription factors. This inhibition leads to the downregulation of target gene expression, including key oncogenes like MYC, ultimately resulting in anti-proliferative effects in cancer cells.[1][2][3]

The general mechanism involves the disruption of the "read-write" cycle of histone acetylation. p300/CBP act as "writers" by acetylating histones and other proteins, and their bromodomains act as "readers" of these acetylation marks, leading to the recruitment of the transcriptional machinery and subsequent gene activation. Inhibition of the bromodomain disrupts this reading process, thereby attenuating transcriptional activation.

P300_CBP_Bromodomain_Inhibition cluster_0 Normal Cellular Process cluster_1 Inhibition Histone_Tails Histone Tails p300_CBP p300/CBP HAT Domain Histone_Tails->p300_CBP Acetylation Acetylated_Histone Acetylated Histone Histone_Tails->Acetylated_Histone Acetylation Bromodomain p300/CBP Bromodomain Acetyl_Group Acetyl Group Bromodomain->Acetylated_Histone Binds to Transcriptional_Machinery Transcriptional Machinery Bromodomain->Transcriptional_Machinery Recruits Gene_Activation Target Gene Activation (e.g., MYC) Transcriptional_Machinery->Gene_Activation Inhibitor P300-IN-1 / GNE-781 Inhibited_Bromodomain Inhibited p300/CBP Bromodomain Inhibitor->Inhibited_Bromodomain Binds to No_Recruitment No Recruitment Inhibited_Bromodomain->No_Recruitment Prevents Recruitment of Gene_Repression Target Gene Repression No_Recruitment->Gene_Repression

Figure 1: Mechanism of p300/CBP Bromodomain Inhibition.

Quantitative Performance Comparison

The following tables summarize the key quantitative data for this compound and GNE-781 based on available experimental results.

Table 1: Biochemical Activity

ParameterThis compound (Compound 1u)GNE-781
Target p300 BromodomainCBP/p300 Bromodomains
IC50 (p300) 49 nM[4][5]1.2 nM (p300)[6]
IC50 (CBP) Not Reported0.94 nM (CBP, TR-FRET)[6][7]
IC50 (BRET) Not Reported6.2 nM (BRET)[7][8]
Selectivity Not extensively reported>4250-fold selective for p300 over BRD4(1)[6]
>5425-fold selective for CBP over BRD4(1)[6]

Table 2: Cellular Activity

ParameterThis compound (Compound 1u)GNE-781
Cell Line(s) OPM-2 (Multiple Myeloma)MV-4-11 (AML), MOLM-16 (AML)
Effect on MYC Suppresses c-Myc expression[4][5]Suppresses MYC expression (EC50 = 6.6 nM in MV-4-11)
Cell Cycle Induces G0/G1 phase arrest[4][5]Not explicitly reported
Apoptosis Induces apoptosis[4][5]Induces apoptosis (inferred from anti-tumor activity)
Other Effects -Reduces FOXP3 transcript levels[6]

Table 3: In Vivo Efficacy

ParameterThis compound (Compound 1u)GNE-781
Animal Model Not ReportedMOLM-16 AML xenograft model (SCID beige mice)[6]
Dosing Not Reported3, 10, 30 mg/kg, p.o., twice daily for 21 days[6]
Tumor Growth Inhibition Not Reported73% (3 mg/kg), 71% (10 mg/kg), 89% (30 mg/kg)[6]

Detailed Experimental Protocols

Biochemical Assays

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay (for GNE-781)

This assay is used to measure the binding affinity of an inhibitor to its target bromodomain.

  • Principle: The assay relies on the transfer of energy from a donor fluorophore (e.g., Europium chelate) conjugated to the bromodomain protein to an acceptor fluorophore (e.g., allophycocyanin) conjugated to a synthetic acetylated histone peptide. When the inhibitor displaces the peptide, the FRET signal is lost.

  • Protocol Outline:

    • Reactions are typically performed in a 384-well plate format.

    • The inhibitor (GNE-781) at various concentrations is pre-incubated with the CBP or p300 bromodomain protein fused to a donor fluorophore.

    • An acetylated histone peptide ligand conjugated to an acceptor fluorophore is then added.

    • After incubation, the TR-FRET signal is measured using a plate reader capable of time-resolved fluorescence detection.

    • IC50 values are calculated from the dose-response curves.

TR_FRET_Assay_Workflow Start Start Step1 Pre-incubate Bromodomain-Donor with Inhibitor Start->Step1 Step2 Add Acetylated Peptide-Acceptor Step1->Step2 Step3 Incubate Step2->Step3 Step4 Measure TR-FRET Signal Step3->Step4 End Calculate IC50 Step4->End

Figure 2: TR-FRET Assay Workflow.

Bioluminescence Resonance Energy Transfer (BRET) Assay (for GNE-781)

BRET is another proximity-based assay to measure target engagement in a cellular context.

  • Principle: A luciferase (e.g., NanoLuc) is fused to the target protein (CBP or p300), and a fluorescently labeled tracer that binds to the bromodomain is added to the cells. In the absence of an inhibitor, the tracer binds to the bromodomain, bringing the luciferase and fluorophore in close proximity and allowing for energy transfer upon addition of the luciferase substrate. An inhibitor will compete with the tracer, reducing the BRET signal.

  • Protocol Outline:

    • Cells are transfected with a vector expressing the bromodomain-luciferase fusion protein.

    • The cells are then treated with varying concentrations of the inhibitor (GNE-781).

    • A cell-permeable fluorescent tracer is added.

    • The luciferase substrate is added, and the BRET signal (ratio of acceptor emission to donor emission) is measured.

    • IC50 values are determined from the competition binding curve.

Cellular Assays

MYC Expression Assay (for GNE-781 in MV-4-11 cells)

This assay quantifies the effect of the inhibitor on the expression of the MYC oncogene.[7]

  • Protocol Outline:

    • MV-4-11 cells are seeded in 96-well plates.

    • Cells are treated with a dilution series of GNE-781 for a specified time (e.g., 4 hours).

    • Cell lysis is performed, and MYC mRNA levels are quantified using a branched DNA assay (e.g., QuantiGene 2.0).

    • Luminescence is measured, and EC50 values are calculated.

Apoptosis Assay (for this compound in OPM-2 cells)

This assay determines the ability of the inhibitor to induce programmed cell death.

  • Principle: Apoptosis is often measured by detecting the externalization of phosphatidylserine on the cell surface using Annexin V and the loss of membrane integrity using a DNA stain like propidium iodide (PI).

  • Protocol Outline:

    • OPM-2 cells are treated with this compound for a defined period.

    • Cells are harvested and washed with a binding buffer.

    • Cells are stained with fluorescently labeled Annexin V and PI.

    • The percentage of apoptotic (Annexin V positive, PI negative) and necrotic (Annexin V and PI positive) cells is quantified by flow cytometry.

Apoptosis_Assay_Workflow Start Start Step1 Treat OPM-2 cells with P300-IN-1 Start->Step1 Step2 Harvest and Wash Cells Step1->Step2 Step3 Stain with Annexin V and PI Step2->Step3 Step4 Analyze by Flow Cytometry Step3->Step4 End Quantify Apoptotic Cells Step4->End

Figure 3: Apoptosis Assay Workflow.
In Vivo Models

MOLM-16 AML Xenograft Model (for GNE-781)

This model is used to assess the anti-tumor efficacy of the inhibitor in a living organism.[6]

  • Protocol Outline:

    • Immunocompromised mice (e.g., SCID beige) are subcutaneously or intravenously injected with MOLM-16 human AML cells.

    • Once tumors are established, mice are randomized into vehicle control and treatment groups.

    • GNE-781 is administered orally at different dose levels for a specified duration.

    • Tumor volume is measured regularly to assess tumor growth inhibition.

    • At the end of the study, tumors may be excised for pharmacodynamic marker analysis (e.g., MYC expression).

Conclusion

Both this compound and GNE-781 are potent inhibitors of the p300/CBP bromodomains with demonstrated anti-proliferative effects in cancer cell lines. GNE-781 has been more extensively characterized in the public domain, with detailed information on its high potency for both p300 and CBP, its excellent selectivity over other bromodomain families like BETs, and its proven in vivo efficacy. This compound shows promise with its potent inhibition of the p300 bromodomain and its ability to induce apoptosis and cell cycle arrest. However, a more comprehensive selectivity profile and in vivo data are needed for a complete comparative assessment. The experimental protocols outlined provide a foundation for researchers to design and interpret studies aimed at further characterizing these and other p300/CBP bromodomain inhibitors.

References

A Comparative Guide to I-CBP112 and P300 bromodomain-IN-1: Potent Inhibitors of the CBP/p300 Bromodomain

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two prominent chemical probes, I-CBP112 and P300 bromodomain-IN-1, which are potent inhibitors of the bromodomains of the closely related transcriptional co-activators, CREB-binding protein (CBP) and p300. These proteins are critical regulators of gene expression and are implicated in various diseases, including cancer. This document summarizes their biochemical and cellular activities, provides detailed experimental protocols for their evaluation, and visualizes their role in relevant signaling pathways.

Data Presentation

The following tables summarize the available quantitative data for I-CBP112 and this compound, facilitating a direct comparison of their biochemical and cellular activities.

Table 1: Biochemical Activity

ParameterI-CBP112This compoundReference
Binding Affinity (Kd)
CBP151 ± 6 nM (ITC)Not Available[1]
p300167 ± 8 nM (ITC)Not Available[1]
Inhibitory Potency (IC50)
p300 BromodomainNot Directly Reported49 nM[2]
CBP Bromodomain (H3K56ac displacement)170 nM (AlphaScreen)Not Available[1]

Table 2: Cellular Activity

ParameterI-CBP112This compoundReference
Cellular Potency (IC50)
CBP Bromodomain Displacement from Chromatin (BRET)600 ± 50 nMNot Available[1]
Cell Line Activity
Leukemia Cell Lines (MV4-11, MOLM-13, KASUMI-1)Impaired colony formation, induced differentiationNot Available[1]
OPM-2 (Multiple Myeloma)Not AvailableSuppresses c-Myc expression, induces G1/G0 arrest and apoptosis[2]
Prostate Cancer Cell Lines (LNCaP, PC3, CWR22RV1)Anti-proliferative activityNot Available[3]
MDA-MB-231 (Breast Cancer)Sensitizes cells to chemotherapyNot Available[4]

Table 3: Selectivity Profile of I-CBP112

Bromodomain FamilyInteractionSelectivity vs. p300 (fold)Reference
BET Family
BRD4(1)Weak (ΔTm = 2.1 °C)37[5]
BRD4(2)Very Weak (ΔTm = 0.6 °C)132[5]
Other Bromodomains Excellent selectivity against a panel of 41 other bromodomainsHigh[5]

Note: A detailed selectivity panel for this compound is not publicly available.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the comparison of I-CBP112 and this compound.

Isothermal Titration Calorimetry (ITC)

ITC is a technique used to determine the thermodynamic parameters of binding interactions in solution.

Protocol:

  • Sample Preparation:

    • Dialyze the purified CBP or p300 bromodomain protein and the inhibitor (I-CBP112 or this compound) extensively against the same buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP).

    • Determine the precise concentrations of the protein and the inhibitor using a suitable method (e.g., UV-Vis spectroscopy for protein, and a calibrated standard curve for the inhibitor).

    • Degas both solutions immediately before the experiment to prevent bubble formation.

  • ITC Experiment:

    • Load the protein solution (e.g., 10-20 µM) into the sample cell of the ITC instrument.

    • Load the inhibitor solution (e.g., 100-200 µM) into the injection syringe.

    • Set the experimental temperature (e.g., 25°C).

    • Perform an initial small injection (e.g., 0.4 µL) to remove any air from the syringe tip, followed by a series of injections (e.g., 2 µL each) at regular intervals (e.g., 150 seconds).

  • Data Analysis:

    • Integrate the heat change for each injection peak.

    • Subtract the heat of dilution, determined from a control experiment where the inhibitor is injected into the buffer alone.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

TR-FRET is a robust, homogeneous assay for measuring binding events.

Protocol:

  • Reagent Preparation:

    • Prepare an assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20).

    • Use a biotinylated histone peptide (e.g., H3K56ac) as the ligand.

    • Use a terbium-cryptate labeled anti-GST antibody as the donor and a d2-labeled streptavidin as the acceptor.

    • Prepare a GST-tagged CBP or p300 bromodomain protein.

  • Assay Procedure (384-well plate):

    • Add 2 µL of the inhibitor (I-CBP112 or this compound) at various concentrations to the assay wells.

    • Add 4 µL of a pre-mixed solution of the GST-tagged bromodomain and the terbium-labeled anti-GST antibody.

    • Incubate for 15 minutes at room temperature.

    • Add 4 µL of a pre-mixed solution of the biotinylated histone peptide and d2-labeled streptavidin.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition and Analysis:

    • Read the plate on a TR-FRET compatible plate reader, with excitation at 340 nm and emission at 620 nm (terbium) and 665 nm (d2).

    • Calculate the TR-FRET ratio (665 nm emission / 620 nm emission).

    • Plot the TR-FRET ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay)

AlphaLISA is a bead-based immunoassay that does not require any wash steps.

Protocol:

  • Reagent Preparation:

    • Prepare an assay buffer (e.g., 25 mM HEPES pH 7.4, 100 mM NaCl, 0.1% BSA).

    • Use a biotinylated histone peptide (e.g., H3K56ac) as the ligand.

    • Use streptavidin-coated Donor beads and anti-GST antibody-conjugated Acceptor beads.

    • Prepare a GST-tagged CBP or p300 bromodomain protein.

  • Assay Procedure (384-well plate):

    • Add 2.5 µL of the inhibitor (I-CBP112 or this compound) at various concentrations to the assay wells.

    • Add 2.5 µL of the GST-tagged bromodomain protein.

    • Add 2.5 µL of the biotinylated histone peptide.

    • Incubate for 30 minutes at room temperature.

    • Add 2.5 µL of the anti-GST Acceptor beads.

    • Incubate for 60 minutes at room temperature in the dark.

    • Add 10 µL of the Streptavidin Donor beads.

    • Incubate for 30 minutes at room temperature in the dark.

  • Data Acquisition and Analysis:

    • Read the plate on an AlphaLISA-compatible plate reader.

    • Plot the AlphaLISA signal against the inhibitor concentration and fit the data to determine the IC50 value.

Cellular Proliferation Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

Protocol:

  • Cell Seeding:

    • Seed cells (e.g., leukemia or prostate cancer cell lines) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

    • Incubate for 24 hours to allow cells to attach.

  • Compound Treatment:

    • Treat the cells with various concentrations of the inhibitor (I-CBP112 or this compound) for a specified period (e.g., 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.

    • Incubate the plate overnight at 37°C in a humidified atmosphere to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and plot it against the inhibitor concentration to determine the IC50 value.

Mandatory Visualization

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the study of I-CBP112 and this compound.

CBP_p300_Signaling_Pathway cluster_nucleus Nucleus TF Transcription Factors (e.g., MYC, p53) CBP_p300 CBP/p300 TF->CBP_p300 Recruitment HAT HAT Domain CBP_p300->HAT BRD Bromodomain CBP_p300->BRD DNA DNA CBP_p300->DNA Chromatin Remodeling Histone Histone Tails HAT->Histone Acetylation Acetyl_Histone Acetylated Histone Tails BRD->Acetyl_Histone Binding Gene_Expression Target Gene Expression (e.g., Proliferation, Survival) DNA->Gene_Expression Transcription Inhibitor I-CBP112 or This compound Inhibitor->BRD Inhibition

Caption: CBP/p300 signaling pathway and point of inhibition.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays ITC Isothermal Titration Calorimetry (ITC) Data_Analysis Data Analysis & Comparison ITC->Data_Analysis TR_FRET TR-FRET TR_FRET->Data_Analysis AlphaLISA AlphaLISA AlphaLISA->Data_Analysis Proliferation Cell Proliferation (MTT/BrdU) Proliferation->Data_Analysis Target_Engagement Target Engagement (BRET/CETSA) Target_Engagement->Data_Analysis Gene_Expression Gene Expression (qPCR/Western Blot) Gene_Expression->Data_Analysis Inhibitor I-CBP112 or This compound Inhibitor->ITC Inhibitor->TR_FRET Inhibitor->AlphaLISA Inhibitor->Proliferation Inhibitor->Target_Engagement Inhibitor->Gene_Expression

Caption: Workflow for inhibitor characterization.

Conclusion

I-CBP112 is a well-characterized, potent, and selective inhibitor of the CBP/p300 bromodomains with demonstrated activity in various cancer cell lines, particularly in leukemia and prostate cancer.[1][3] Its mechanism of action involves the competitive inhibition of acetyl-lysine binding to the bromodomain, leading to the modulation of target gene expression, including the key oncogene MYC.[4][6]

This compound is also a potent inhibitor of the p300 bromodomain with demonstrated effects on c-Myc expression and apoptosis in multiple myeloma cells.[2] However, a comprehensive understanding of its biochemical properties, including its binding affinity for both CBP and p300 and its selectivity across the bromodomain family, is limited by the lack of publicly available data.

For researchers selecting a chemical probe for CBP/p300, I-CBP112 offers a more extensively validated profile. Further characterization of this compound is necessary to fully assess its potential and to enable a more direct and comprehensive comparison with other inhibitors in the field. This guide provides the foundational information and experimental frameworks to aid in such investigations and to inform the selection and application of these valuable research tools.

References

On-Target Efficacy of P300 Bromodomain-IN-1: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of P300 bromodomain-IN-1's on-target activity against other known P300/CBP bromodomain inhibitors. The following sections present quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows to facilitate informed decisions in epigenetic drug discovery.

Comparative On-Target Activity of P300 Bromodomain Inhibitors

The on-target activity of this compound and a selection of alternative inhibitors is summarized below. The data highlights the half-maximal inhibitory concentration (IC50) values determined through various biochemical and cellular assays. This compound demonstrates potent inhibition of the p300 bromodomain with an IC50 of 49 nM[1][2].

InhibitorTargetAssayIC50 (nM)Reference
This compound p300Biochemical49[1][2]
I-CBP112CBPITC151[3]
p300ITC167[3]
SGC-CBP30CBPBLI38[4]
p300BLI47[4]
GNE-049CBPBiochemical1.1[5]
p300Biochemical2.3[5]
CCS1477p300In-cell BRET19[6]
A-485p300Biochemical-[7]

Experimental Protocols

Detailed methodologies for the key assays used to characterize P300 bromodomain inhibitors are provided below. These protocols are synthesized from established practices in the field.

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) for Bromodomain-Ligand Interaction

This assay measures the ability of an inhibitor to disrupt the interaction between the P300 bromodomain and an acetylated histone peptide.

  • Reagent Preparation :

    • Prepare a buffer solution suitable for the assay (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA).

    • Dilute His-tagged P300 bromodomain protein and a biotinylated histone H3 peptide (acetylated at lysine 27) in the assay buffer.

    • Prepare serial dilutions of this compound and other test compounds.

  • Assay Procedure :

    • In a 384-well microplate, add the His-tagged P300 bromodomain, biotinylated histone peptide, and the test compound.

    • Incubate the mixture at room temperature to allow for binding.

    • Add streptavidin-coated donor beads and nickel chelate-coated acceptor beads.

    • Incubate in the dark to allow bead-protein binding.

  • Data Acquisition and Analysis :

    • Read the plate using an AlphaScreen-compatible plate reader.

    • The signal generated is inversely proportional to the inhibitory activity of the compound.

    • Calculate IC50 values by fitting the data to a dose-response curve.

Homogeneous Time-Resolved Fluorescence (HTRF) Assay for IC50 Determination

HTRF assays are used to quantify the binding of an inhibitor to the P300 bromodomain.

  • Reagent Preparation :

    • Use a binding buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 0.1% BSA).

    • Prepare a solution of GST-tagged P300 bromodomain and a biotinylated acetylated histone peptide.

    • Prepare serial dilutions of the inhibitor.

  • Assay Procedure :

    • In a microplate, combine the GST-tagged P300 bromodomain, the biotinylated peptide, and the inhibitor.

    • Add an anti-GST antibody labeled with a donor fluorophore (e.g., Europium cryptate) and streptavidin labeled with an acceptor fluorophore (e.g., XL665).

    • Incubate to allow for binding and FRET to occur.

  • Data Acquisition and Analysis :

    • Measure the fluorescence emission at two wavelengths (donor and acceptor).

    • The ratio of the acceptor to donor emission is proportional to the binding.

    • Calculate IC50 values from the dose-response curves.

Bio-Layer Interferometry (BLI) for Binding Kinetics

BLI is a label-free technology used to measure the kinetics of protein-ligand interactions in real-time.

  • Sensor Preparation and Ligand Immobilization :

    • Hydrate streptavidin-coated biosensors in the assay buffer.

    • Immobilize the biotinylated acetylated histone peptide onto the biosensor surface.

  • Assay Procedure :

    • Establish a baseline by dipping the sensor in assay buffer.

    • Move the sensor to a well containing the P300 bromodomain protein to measure association.

    • Transfer the sensor back to the buffer-only well to measure dissociation.

    • To test inhibitors, pre-incubate the P300 bromodomain with the compound before the association step.

  • Data Acquisition and Analysis :

    • The instrument records the change in the interference pattern, which corresponds to the binding and dissociation of the protein.

    • Fit the resulting sensorgrams to a suitable binding model to determine the association (kon) and dissociation (koff) rate constants, and the dissociation constant (KD).

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the role of the P300 bromodomain in transcriptional activation and a general workflow for inhibitor screening.

p300_signaling_pathway cluster_nucleus Nucleus TF Transcription Factor p300 p300/CBP TF->p300 recruits HAT HAT Domain p300->HAT BRD Bromodomain p300->BRD Histone Histone Tail HAT->Histone acetylation (Ac) Ac_Histone Acetylated Histone BRD->Ac_Histone binds Gene Target Gene Transcription Ac_Histone->Gene promotes DNA DNA Inhibitor This compound Inhibitor->BRD inhibits binding inhibitor_screening_workflow cluster_workflow Inhibitor Screening Workflow start Start assay_dev Assay Development (e.g., AlphaScreen, HTRF) start->assay_dev hts High-Throughput Screening (HTS) of Compound Library assay_dev->hts hit_id Hit Identification hts->hit_id dose_response Dose-Response & IC50 Determination hit_id->dose_response selectivity Selectivity Profiling (vs. other bromodomains) dose_response->selectivity cellular Cellular Activity Assays selectivity->cellular end Lead Optimization cellular->end

References

Reversing the Effects of P300 Bromodomain Inhibition: A Comparative Guide to Rescue Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The targeted inhibition of the p300/CBP bromodomain has emerged as a promising therapeutic strategy in various diseases, notably in oncology. Small molecule inhibitors, such as I-CBP112, effectively disrupt the interaction between the p300 bromodomain and acetylated lysine residues on histones and other proteins, leading to significant alterations in gene expression and cellular phenotypes. A critical step in validating the on-target effects of such inhibitors is the execution of "rescue" experiments. This guide provides a comparative overview of experimental strategies to rescue the cellular effects of p300 bromodomain inhibition, with a focus on the well-characterized inhibitor, I-CBP112.

Mechanism of Action of I-CBP112 and its Cellular Consequences

I-CBP112 is a potent and selective acetyl-lysine competitive inhibitor of the p300 and CBP bromodomains. By binding to the bromodomain's recognition pocket, I-CBP112 prevents p300 from "reading" acetylated lysine marks, a crucial step for its recruitment to chromatin and the subsequent activation of target gene transcription. Inhibition of this interaction leads to a cascade of cellular events, including:

  • Downregulation of oncogenes: A primary consequence of p300 bromodomain inhibition is the transcriptional repression of key oncogenes, most notably MYC.

  • Induction of cell differentiation: In hematological malignancies, I-CBP112 has been shown to impair colony formation and induce cellular differentiation[1].

  • Modulation of cellular reprogramming: P300/CBP bromodomain inhibitors can influence the process of cellular reprogramming, in part by downregulating somatic-specific genes like PRRX1.

  • Sensitization to other therapies: I-CBP112 can enhance the cytotoxic effects of other anticancer agents, such as BET bromodomain inhibitors and chemotherapy drugs[1][2].

Rescue Experiments: Restoring the Phenotype

Rescue experiments are designed to demonstrate that the observed cellular phenotype is a direct consequence of the inhibitor's effect on its intended target. This is typically achieved by reintroducing a downstream effector that has been suppressed by the inhibitor. In the context of I-CBP112, two primary rescue strategies involving the overexpression of key target genes, MYC and PRRX1, have been validated.

Rescue Strategy 1: MYC Overexpression

The downregulation of the proto-oncogene MYC is a significant contributor to the anti-proliferative effects of p300 inhibition. In cancer cells dependent on MYC, reintroducing its expression can rescue the cells from the inhibitor-induced phenotype.

Experimental Workflow:

G cluster_0 Cell Culture cluster_1 Treatment cluster_2 Analysis CancerCells Cancer Cells (e.g., Leukemia cell line) ICBP112 Treat with I-CBP112 CancerCells->ICBP112 Vector Transfect with MYC overexpression vector or empty vector control ICBP112->Vector Proliferation Assess Cell Proliferation (e.g., MTT assay) Vector->Proliferation Apoptosis Measure Apoptosis (e.g., Annexin V staining) Vector->Apoptosis GeneExpression Analyze Gene Expression (e.g., qPCR for MYC targets) Vector->GeneExpression G cluster_0 Cell Culture cluster_1 Reprogramming & Treatment cluster_2 Analysis SomaticCells Somatic Cells (e.g., Fibroblasts) ReprogrammingFactors Introduce Reprogramming Factors (e.g., OSKM) SomaticCells->ReprogrammingFactors ICBP112 Treat with I-CBP112 ReprogrammingFactors->ICBP112 Vector Transfect with PRRX1 overexpression vector or empty vector control ICBP112->Vector ColonyFormation Assess iPSC Colony Formation Vector->ColonyFormation GeneExpression Analyze Gene Expression (e.g., qPCR for pluripotency markers) Vector->GeneExpression G cluster_0 P300-Mediated Transcription cluster_1 Inhibition and Rescue p300 p300 Bromodomain Bromodomain p300->Bromodomain contains AcetylatedHistone Acetylated Histone Bromodomain->AcetylatedHistone binds to TranscriptionFactor Transcription Factor (e.g., MYC, PRRX1) AcetylatedHistone->TranscriptionFactor recruits Gene Target Gene TranscriptionFactor->Gene activates mRNA mRNA Gene->mRNA transcribes Protein Protein mRNA->Protein translates to Phenotype Cellular Phenotype (e.g., Proliferation, Differentiation) Protein->Phenotype leads to ICBP112 I-CBP112 ICBP112->Bromodomain inhibits Overexpression MYC/PRRX1 Overexpression Overexpression->Protein rescues

References

Navigating the Specificity of P300 Bromodomain Inhibition: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise targeting of epigenetic modulators is paramount. This guide provides a comparative analysis of the cross-reactivity of P300 bromodomain-IN-1 and other notable P300/CBP bromodomain inhibitors, supported by experimental data and detailed methodologies.

The EP300 (p300) and its close homolog CREBBP (CBP) are crucial transcriptional co-activators involved in a myriad of cellular processes, including cell growth, differentiation, and DNA repair. Their bromodomains, which recognize and bind to acetylated lysine residues on histones and other proteins, are attractive targets for therapeutic intervention in diseases such as cancer. Potent and selective inhibitors are essential tools to dissect the specific functions of these bromodomains and to develop targeted therapies. This guide focuses on the selectivity profile of this compound and compares it with other well-characterized inhibitors of the p300/CBP bromodomain.

Quantitative Comparison of Inhibitor Selectivity

The following table summarizes the inhibitory potency and selectivity of this compound and other selected p300/CBP bromodomain inhibitors against various bromodomain families. It is important to note that comprehensive public data on the cross-reactivity of this compound across a wide panel of bromodomains is limited. The data presented here is based on available scientific literature.

InhibitorTarget BromodomainIC50 / Kd (nM)Selectivity ProfileAssay Type
This compound (Compound 1u) p30049 (IC50)[1][2]Data against a broad panel of bromodomains is not publicly available.Biochemical Assay
I-CBP112 p300625 (Kd)Highly selective for CBP/p300. Weak off-target activity against BET family members (BRD4(1) Kd = 5.6 µM, BRD4(2) Kd = 20 µM).[3]Isothermal Titration Calorimetry (ITC), Biolayer Interferometry (BLI)
CCS1477 p30025.5 (Kd)Highly selective for p300/CBP. Shows over 170-fold selectivity for p300 over BRD4. Minimal binding to BRD2, BRD3, BRD9, and WDR9.Isothermal Titration Calorimetry (ITC), BromoScan
GNE-207 CBP1.0 (IC50)Displays >2,500-fold selectivity over BRD4.Biochemical Assay
GNE-781 CBP/p300Sub-nanomolar>7200-fold selective for CBP/p300 over a diverse panel of bromodomains.Biochemical Assays

Experimental Protocols

The determination of inhibitor potency and selectivity relies on robust biophysical and biochemical assays. Below are detailed methodologies for two commonly employed techniques.

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)

This bead-based assay measures the ability of an inhibitor to disrupt the interaction between a bromodomain and its acetylated ligand.

Principle: A biotinylated acetylated histone peptide is bound to streptavidin-coated Donor beads, and a His-tagged bromodomain protein is bound to Nickel Chelate Acceptor beads. When the bromodomain and peptide interact, the beads are brought into close proximity. Upon excitation at 680 nm, the Donor bead releases singlet oxygen, which excites the Acceptor bead, resulting in light emission at 520-620 nm. A competitive inhibitor will disrupt this interaction, leading to a decrease in the AlphaScreen signal.

Protocol Outline:

  • Reagent Preparation:

    • Prepare assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4).

    • Reconstitute His-tagged bromodomain protein, biotinylated histone peptide, and test compounds in the assay buffer.

    • Prepare a slurry of Streptavidin Donor beads and Ni-NTA Acceptor beads in the assay buffer.

  • Assay Procedure (384-well plate format):

    • Add 5 µL of the bromodomain protein solution to each well.

    • Add 5 µL of the test compound at various concentrations (or DMSO for control).

    • Incubate for 15-30 minutes at room temperature.

    • Add 5 µL of the biotinylated histone peptide solution.

    • Incubate for 30-60 minutes at room temperature.

    • Add 5 µL of the pre-mixed Donor and Acceptor beads.

    • Incubate for 60 minutes at room temperature in the dark.

  • Data Acquisition:

    • Read the plate on an AlphaScreen-capable microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change that occurs upon binding of an inhibitor to a bromodomain, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).

Principle: A solution of the inhibitor is titrated into a solution containing the bromodomain protein in the sample cell of a calorimeter. The heat released or absorbed upon binding is measured relative to a reference cell. The magnitude of the heat change is proportional to the amount of binding that occurs with each injection.

Protocol Outline:

  • Sample Preparation:

    • Express and purify the bromodomain protein.

    • Prepare a concentrated stock solution of the inhibitor.

    • Dialyze the protein and dissolve the inhibitor in the same buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5) to minimize heats of dilution. Degas both solutions before use.

  • ITC Experiment Setup:

    • Load the bromodomain protein into the sample cell (typically at a concentration of 10-50 µM).

    • Load the inhibitor into the injection syringe (typically at a 10-20 fold higher concentration than the protein).

    • Set the experimental parameters, including temperature, stirring speed, injection volume, and spacing between injections.

  • Titration:

    • Perform an initial injection to account for any initial mixing effects, which is typically discarded from the analysis.

    • Proceed with a series of small, sequential injections of the inhibitor into the protein solution.

  • Data Analysis:

    • Integrate the heat change peaks for each injection.

    • Plot the heat change per mole of injectant against the molar ratio of inhibitor to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH.

Visualizing Key Pathways and Workflows

To better understand the biological context and experimental design, the following diagrams illustrate the p300 signaling pathway and a general workflow for assessing bromodomain inhibitor selectivity.

P300_Signaling_Pathway P300 Signaling Pathway cluster_signals Upstream Signals cluster_receptors Receptors & Kinases cluster_tf Transcription Factors Growth_Factors Growth Factors RTK Receptor Tyrosine Kinases (RTKs) Growth_Factors->RTK Cytokines Cytokines JAK JAK Cytokines->JAK DNA_Damage DNA Damage ATM_ATR ATM/ATR DNA_Damage->ATM_ATR CREB CREB RTK->CREB STAT3 STAT3 JAK->STAT3 p53 p53 ATM_ATR->p53 P300 p300/CBP STAT3->P300 recruits p53->P300 recruits CREB->P300 recruits MyoD MyoD MyoD->P300 recruits Histones Histones P300->Histones acetylates Acetylation Histone Acetylation Histones->Acetylation Transcription Gene Transcription (Cell Cycle, Proliferation, Apoptosis) Acetylation->Transcription Inhibitor_Selectivity_Workflow Bromodomain Inhibitor Selectivity Workflow Start Start: Synthesized Compound Primary_Screen Primary Screen (e.g., AlphaScreen, TR-FRET) vs. p300 Bromodomain Start->Primary_Screen Potent_Hits Identify Potent Hits (e.g., IC50 < 1 µM) Primary_Screen->Potent_Hits Potent_Hits->Start No (Re-design) Secondary_Screen Secondary Screen (e.g., BromoScan Panel) vs. Bromodomain Family Potent_Hits->Secondary_Screen Yes Selectivity_Profile Determine Selectivity Profile (Fold-selectivity vs. off-targets) Secondary_Screen->Selectivity_Profile Orthogonal_Assay Orthogonal Validation (e.g., ITC, DSF) Confirm binding and thermodynamics Selectivity_Profile->Orthogonal_Assay Cellular_Assay Cellular Target Engagement (e.g., FRAP, CETSA) Confirm activity in cells Orthogonal_Assay->Cellular_Assay Lead_Candidate Lead Candidate Cellular_Assay->Lead_Candidate

References

Safety Operating Guide

Proper Disposal Procedures for P300 Bromodomain-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As no specific Safety Data Sheet (SDS) for P300 bromodomain-IN-1 is publicly available, this document provides disposal guidance based on general laboratory best practices for handling potent, biologically active small molecules. All procedures must be conducted in accordance with institutional and local environmental health and safety (EHS) regulations. Always consult your institution's EHS office for specific guidance.

This compound is a potent inhibitor of the p300 (EP300) bromodomain and should be handled with care as a potentially hazardous compound. Proper disposal is crucial to ensure personnel safety and environmental protection.

Summary of Key Disposal and Safety Information

The following table summarizes essential information for the safe handling and disposal of this compound.

ParameterGuideline
Waste Classification Treat as hazardous chemical waste unless confirmed to be non-hazardous by your institution's EHS office.[1]
Personal Protective Equipment (PPE) Wear standard laboratory PPE, including a lab coat, safety goggles, and appropriate chemical-resistant gloves (butyl rubber is recommended for DMSO).[2][3]
Solid Waste Collect in a designated, labeled, and sealed hazardous waste container. This includes unused compound and contaminated items like gloves, pipette tips, and absorbent pads.[4]
Liquid Waste Collect in a sealed, leak-proof, and compatible hazardous waste container.[4] Segregate halogenated and non-halogenated solvent waste. Solutions in DMSO should be collected with other organic solvent waste.[2][5]
Spill Cleanup For small spills, use an inert absorbent material.[6] For larger spills, evacuate the area and contact your EHS office. Decontaminate the area after cleanup.[7][8]
Container Disposal Empty containers that held the compound should be managed as hazardous waste. If regulations permit, they may be disposed of as regular trash after being triple-rinsed with a suitable solvent, with the rinsate collected as hazardous waste.[1]

Experimental Protocols for Disposal

Below are step-by-step methodologies for the disposal of this compound in various forms.

Disposal of Solid this compound Waste

This protocol applies to the pure compound, expired materials, or heavily contaminated solids.

  • PPE: Don appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.

  • Containment: If not already in its original container, carefully place the solid waste into a designated hazardous waste container that is compatible with chemical solids.

  • Labeling: Securely close the container and label it clearly as "Hazardous Waste" with the full chemical name ("this compound"), concentration (if applicable), and the date.[9]

  • Storage: Store the container in a designated satellite accumulation area, away from incompatible materials.[9]

  • Pickup: Arrange for waste pickup through your institution's EHS office.

Disposal of Liquid this compound Waste (e.g., in DMSO)

This protocol is for solutions of this compound, such as stock solutions or experimental media.

  • PPE: Wear appropriate PPE, ensuring gloves are resistant to the solvent used (e.g., butyl gloves for DMSO).[2]

  • Segregation: Do not mix incompatible waste streams.[10] this compound in DMSO should be disposed of with non-halogenated organic solvent waste.[2][5]

  • Collection: Pour the liquid waste into a designated, leak-proof hazardous waste container made of a material compatible with the solvent. Do not fill the container beyond 90% capacity.[4]

  • Labeling: Securely cap the container. Label it as "Hazardous Waste" and list all constituents, including "this compound" and the solvent (e.g., "Dimethyl Sulfoxide"), with their approximate concentrations.

  • Storage: Keep the container sealed when not in use and store it in a designated satellite accumulation area, preferably in secondary containment to prevent spills.[4][9]

  • Pickup: Contact your institution's EHS office for disposal.

Disposal of Contaminated Laboratory Supplies

This protocol covers items with trace contamination, such as pipette tips, microfuge tubes, and gloves.

  • PPE: Continue to wear your standard laboratory PPE.

  • Collection: Place all contaminated disposable items into a designated, clearly labeled hazardous waste container or a double-lined bag for solid hazardous waste.[4][7]

  • Labeling: Label the container or bag as "Hazardous Waste" with a description of the contents (e.g., "Solid waste contaminated with this compound").

  • Storage and Disposal: Store the container in the satellite accumulation area and arrange for pickup with your EHS office.

Spill Decontamination Protocol

In the event of a spill, follow these procedures.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate (If Necessary): For large or highly concentrated spills, evacuate the area and contact your institution's EHS office or emergency response team.

  • Contain the Spill: For small, manageable spills, prevent the spread by covering with an inert absorbent material like vermiculite or a chemical spill pillow.[6][8]

  • Decontaminate:

    • Put on appropriate PPE, including respiratory protection if dealing with a powder.

    • Carefully scoop the absorbent material into a designated hazardous waste container.[7]

    • Clean the spill area with a suitable decontaminating solution (e.g., a detergent solution followed by water), working from the outside in.[8]

    • Place all cleaning materials (wipes, absorbent pads) into the solid hazardous waste container.

  • Disposal: Seal and label the hazardous waste container and arrange for its disposal through your EHS office.

Visualizations

Disposal Workflow for this compound

G start This compound Waste Generated waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (Pure compound, contaminated labware) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions in DMSO, etc.) waste_type->liquid_waste Liquid collect_solid Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Hazardous Waste Container (Segregate by solvent type) liquid_waste->collect_liquid storage Store in Designated Satellite Accumulation Area collect_solid->storage collect_liquid->storage ehs_pickup Arrange Pickup with Environmental Health & Safety (EHS) storage->ehs_pickup

Caption: Workflow for the proper disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling P300 Bromodomain-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling potent, novel compounds like P300 bromodomain-IN-1. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure research environment.

This compound is a potent inhibitor of the p300 (EP300) bromodomain, a key regulator of gene expression implicated in various diseases, including cancer.[1][2] As with any potent small molecule, meticulous handling is crucial to minimize exposure and ensure the integrity of your experiments. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide consolidates best practices for handling similar chemical compounds in a laboratory setting.

Personal Protective Equipment (PPE): Your First Line of Defense

A thorough hazard assessment is the first step in determining the appropriate PPE for handling any chemical.[3] For this compound, which is likely a solid powder, the following minimum PPE is required to prevent skin and respiratory exposure.[4][5]

PPE CategoryRecommended EquipmentRationale
Hand Protection Disposable nitrile gloves (double-gloving recommended)Provides a barrier against incidental skin contact.[4][6] Double-gloving offers additional protection in case of a tear or contamination of the outer glove.
Eye and Face Protection Safety glasses with side shields or chemical splash gogglesProtects eyes from airborne particles and potential splashes during solution preparation.[6][7] A face shield should be worn over safety glasses or goggles when handling larger quantities or if there is a significant splash risk.[4][6]
Body Protection Laboratory coatProtects skin and personal clothing from contamination.[7]
Respiratory Protection N95 respirator or higherRecommended when handling the powder outside of a certified chemical fume hood to prevent inhalation of fine particles.
Foot Protection Closed-toe shoesPrevents injuries from dropped objects or spills.

Operational Plan: A Step-by-Step Workflow for Safe Handling

A clear and concise operational plan is essential for minimizing risks. The following workflow outlines the key steps for safely handling this compound, from receiving the compound to its experimental use.

G Safe Handling Workflow for this compound cluster_0 Preparation cluster_1 Solubilization cluster_2 Experimental Use cluster_3 Cleanup and Disposal A 1. Don PPE B 2. Prepare work area in a fume hood A->B C 3. Weigh the compound B->C D 4. Add appropriate solvent (e.g., DMSO) C->D E 5. Vortex/sonicate to dissolve D->E F 6. Aliquot for storage E->F G 7. Dilute stock solution to working concentration F->G H 8. Add to experimental system G->H I 9. Decontaminate work surfaces H->I J 10. Dispose of waste in designated containers I->J K 11. Doff PPE and wash hands J->K

A step-by-step workflow for the safe handling of this compound.

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

Waste TypeDisposal Procedure
Solid Waste Contaminated consumables (e.g., weigh boats, pipette tips, gloves, paper towels) should be collected in a designated, clearly labeled hazardous waste container.
Liquid Waste Unused solutions of this compound and any contaminated solvents should be collected in a designated, sealed, and clearly labeled hazardous liquid waste container. Avoid mixing incompatible waste streams.
Sharps Waste Contaminated needles and other sharps must be disposed of in a designated sharps container.

All waste containers must be properly labeled with the contents and associated hazards and disposed of in accordance with your institution's and local environmental regulations.

Signaling Pathway Context: The Role of p300/CBP

P300 and its close homolog CBP are transcriptional co-activators that play a crucial role in regulating gene expression through their histone acetyltransferase (HAT) activity and their bromodomains, which recognize acetylated lysine residues on histones and other proteins.[8][9] By inhibiting the p300 bromodomain, this compound can modulate the expression of key genes involved in cellular processes like proliferation and differentiation, making it a valuable tool for cancer research.[10][11]

G Simplified p300/CBP Signaling Pathway cluster_0 Upstream Signals cluster_1 p300/CBP Complex cluster_2 Chromatin Modification cluster_3 Downstream Effects cluster_4 Inhibition A Transcription Factors B p300/CBP A->B recruits C HAT Domain B->C D Bromodomain B->D E Histone Acetylation C->E D->E recognizes F Chromatin Remodeling E->F G Gene Transcription F->G H This compound H->D inhibits

The role of p300/CBP in gene transcription and the point of inhibition by this compound.

By adhering to these safety protocols and understanding the biological context of this compound, researchers can confidently and safely advance their scientific inquiries. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and protocols.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。